Cdk7-IN-15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H24F4N6OS |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
trans-(1S,3S)-1-N-[4-[7-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-6-fluoro-1H-indol-3-yl]-5-(trifluoromethyl)pyrimidin-2-yl]cyclohexane-1,3-diamine |
InChI |
InChI=1S/C21H24F4N6OS/c1-33(2,32)31-19-16(22)7-6-13-14(9-27-18(13)19)17-15(21(23,24)25)10-28-20(30-17)29-12-5-3-4-11(26)8-12/h6-7,9-12,27H,3-5,8,26H2,1-2H3,(H,28,29,30)/t11-,12-/m0/s1 |
InChI Key |
VHKRETANALXMKM-RYUDHWBXSA-N |
Isomeric SMILES |
CS(=NC1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCC[C@@H](C4)N)F)(=O)C |
Canonical SMILES |
CS(=NC1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCC(C4)N)F)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Cdk7-IN-15: An In-Depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action of Cdk7 Inhibition
Cyclin-dependent kinase 7 (Cdk7) is a critical enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and gene transcription.[1][2] This unique functional positioning makes it a compelling target in oncology. Cdk7-IN-15, as a selective inhibitor of Cdk7, exerts its effects by targeting these core functions.
As a key component of the Cdk-activating kinase (CAK) complex, Cdk7 is responsible for the phosphorylation and subsequent activation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][3] These CDKs are essential for driving the cell through the various phases of the cell cycle. By inhibiting Cdk7, this compound prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S transition.[4] This halt in proliferation is a key aspect of its anti-tumor activity.
In the realm of transcription, Cdk7 is a subunit of the general transcription factor TFIIH.[1][5] Within this complex, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II).[5] This phosphorylation is a crucial step for the initiation and elongation phases of transcription. Inhibition of Cdk7 by this compound disrupts this process, leading to a global down-regulation of transcription. Notably, cancer cells are often more reliant on high levels of transcription driven by super-enhancers to maintain their malignant phenotype, making them particularly vulnerable to transcriptional inhibition by Cdk7 inhibitors.[1]
Furthermore, Cdk7 can also regulate the activity of various transcription factors, including p53, estrogen receptor α (ERα), and androgen receptor (AR), through direct phosphorylation.[1] By modulating the function of these key proteins, Cdk7 inhibitors can impact a wide range of cellular signaling pathways.
Quantitative Data for Cdk7 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |
| YKL-5-124 | Cdk7 | 9.7 | In vitro kinase assay | [4] |
| YKL-5-124 | Cdk2 | 1300 | In vitro kinase assay | [4] |
| YKL-5-124 | Cdk9 | 3020 | In vitro kinase assay | [4] |
| SY-351 | Cdk7 | 23 | In vitro kinase assay | [6] |
| SY-351 | Cdk2 | 321 | In vitro kinase assay | [6] |
| SY-351 | Cdk9 | 226 | In vitro kinase assay | [6] |
| SY-351 | Cdk12 | 367 | In vitro kinase assay | [6] |
Key Experimental Protocols
Detailed experimental protocols for characterizing the mechanism of action of a Cdk7 inhibitor like this compound are provided below. These are generalized protocols based on standard methodologies and may require optimization for specific experimental conditions.
In Vitro Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)
This protocol is adapted from a generalized procedure for the Adapta™ Kinase Assay to determine the IC50 value of an inhibitor against Cdk7.
Materials:
-
Cdk7/cyclin H/MAT1 enzyme complex
-
Adapta™ Eu-anti-ADP Antibody
-
ULight™-ADP Tracer
-
Kinase Buffer
-
ATP
-
Substrate peptide (e.g., Cdk7/9tide)
-
This compound (or other inhibitor)
-
384-well plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO at 100-fold the final desired concentrations.
-
Assay Plate Preparation: Add 2.5 µL of the diluted inhibitor to triplicate wells of a 384-well plate.
-
Enzyme Addition: Prepare a 4-fold concentrated solution of the Cdk7/cyclin H/MAT1 enzyme in Kinase Buffer. Add 2.5 µL of this solution to each well.
-
Substrate and ATP Addition: Prepare a 2-fold concentrated solution of the substrate peptide and ATP in Kinase Buffer. Start the kinase reaction by adding 5 µL of this solution to each well.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Detection:
-
Add 5 µL of a 1:100 dilution of the Adapta™ Eu-anti-ADP Antibody in TR-FRET dilution buffer to each well.
-
Add 5 µL of a 1:100 dilution of the ULight™-ADP Tracer in TR-FRET dilution buffer to each well.
-
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines a standard MTT assay to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., BT549, MDA-MB-231)[7]
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Inhibitor Treatment: The next day, treat the cells with various concentrations of this compound (typically in a final volume of 200 µL). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the concentration at which cell viability is inhibited by 50% (GI50).
Visualizations: Signaling Pathways and Experimental Workflows
Cdk7 Signaling Pathway
Caption: Cdk7's dual role in cell cycle and transcription.
Experimental Workflow for Cdk7 Kinase Inhibition Assay
Caption: Workflow for determining Cdk7 inhibitor IC50.
Logical Relationship of this compound Mechanism of Action
Caption: this compound mechanism leading to anti-tumor activity.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Covalent CDK7 Inhibitors: THZ1 and SY-1365 (Mevociclib)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of two prominent covalent inhibitors of Cyclin-Dependent Kinase 7 (CDK7): THZ1 and SY-1365 (Mevociclib). Given the absence of public information on a compound named "Cdk7-IN-15," this guide focuses on these well-characterized molecules as exemplary covalent CDK7 inhibitors.
Introduction to CDK7 as a Therapeutic Target
Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation and elongation. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression. This dual role makes CDK7 an attractive target for anticancer therapy, as its inhibition can simultaneously halt rampant cell division and suppress the expression of oncogenes that drive tumor growth.
Chemical Structure and Physicochemical Properties
THZ1 and SY-1365 are selective and potent covalent inhibitors of CDK7. Their chemical structures and key physicochemical properties are summarized below.
Chemical Structures
THZ1
(E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide

SY-1365 (Mevociclib)
N-((1S,3R)-3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-1-methylcyclohexyl)-5-(((E)-4-(dimethylamino)but-2-enoyl)amino)picolinamide

Physicochemical Properties
The following tables summarize the key physicochemical properties of THZ1 and SY-1365.
Table 1: Physicochemical Properties of THZ1
| Property | Value | Reference |
| Molecular Formula | C₃₁H₂₈ClN₇O₂ | [1] |
| Molecular Weight | 566.05 g/mol | [1] |
| CAS Number | 1604810-83-4 | [1] |
| Appearance | Yellow solid | [2] |
| Solubility | DMSO: ≥28.3 mg/mL (≥50 mM) | [1][3] |
| Water: Insoluble | [1] | |
| Ethanol: Insoluble | [1] | |
| IC₅₀ (CDK7) | 3.2 nM | [3] |
Table 2: Physicochemical Properties of SY-1365 (Mevociclib)
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₅ClN₈O₂ | [4] |
| Molecular Weight | 587.13 g/mol | [4] |
| CAS Number | 1816989-16-8 | [4] |
| Appearance | Solid | - |
| Solubility | DMSO: 10 mM | [5] |
| Kᵢ (CDK7) | 17.4 nM | [6] |
| IC₅₀ (CDK7/CycH/MAT1) | 20 nM | [6] |
Mechanism of Action and Signaling Pathways
THZ1 and SY-1365 are covalent inhibitors that irreversibly bind to a unique cysteine residue (Cys312) located outside the ATP-binding pocket of CDK7. This covalent modification leads to the inhibition of CDK7's kinase activity, thereby impacting both transcription and cell cycle regulation.
Covalent Inhibition of CDK7
The mechanism of covalent binding provides high potency and selectivity for CDK7. The acrylamide moiety present in both THZ1 and SY-1365 acts as a Michael acceptor, forming a covalent bond with the thiol group of Cys312.
Caption: Covalent inhibition of CDK7 by THZ1 or SY-1365.
Impact on Transcription Signaling Pathway
Inhibition of CDK7 disrupts its role in the TFIIH complex, leading to reduced phosphorylation of RNA Polymerase II at Serine 5 and Serine 7 of the C-terminal domain. This, in turn, inhibits transcription initiation and elongation, particularly affecting the expression of super-enhancer-associated oncogenes like MYC.
Caption: Effect of CDK7 inhibition on the transcription pathway.
Impact on Cell Cycle Signaling Pathway
As the CDK-activating kinase, CDK7 is essential for the activation of cell cycle CDKs. Inhibition of CDK7 prevents the phosphorylation of the T-loop of CDK1, CDK2, CDK4, and CDK6, leading to cell cycle arrest, primarily at the G1/S transition.
Caption: Effect of CDK7 inhibition on the cell cycle pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis of SY-1365 and key biological assays used to characterize CDK7 inhibitors.
Synthesis of SY-1365 (Mevociclib)
The synthesis of SY-1365 involves a multi-step process. The final step is detailed below.[7]
Final Step: Synthesis of N-((1S,3R)-3-(5-chloro-4-(1H-indol-3-yl)pyrimidin-2-ylamino)-1-methylcyclohexyl)-5-((E)-4-(dimethylamino)but-2-enamido)picolinamide
-
A solution of 5-amino-N-((1S,3R)-3-(5-chloro-4-(1H-indol-3-yl)pyrimidin-2-ylamino)-1-methylcyclohexyl)picolinamide (57.0 mg, 0.120 mmol) and diisopropylethylamine (DIPEA) (104 μL, 0.598 mmol) in a mixture of tetrahydrofuran (THF) and N-methyl-2-pyrrolidone (NMP) (4.0 mL/1.0 mL) is cooled to -78°C.
-
To this cooled solution, a 54.2 mg/mL solution of (E)-4-bromobut-2-enoyl chloride in dichloromethane (DCM) (104 μL, 0.598 mmol) is added.
-
The resulting mixture is stirred for 4 hours at -78°C.
-
A 2M solution of dimethylamine in THF (359 μL, 0.717 mmol) is then added.
-
The reaction mixture is warmed to room temperature and stirred for 45 minutes.
-
The solvent is evaporated to dryness to yield the crude product, which can be purified by chromatography.
Note: For the full synthesis scheme, refer to patent WO2015154038.[7]
In Vitro Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of compounds against CDK7.
Materials:
-
Recombinant CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Peptide substrate (e.g., a peptide containing the CTD heptad repeat YSPTSPS)
-
ATP
-
Test compound (e.g., THZ1 or SY-1365) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).
-
Add 2 µL of CDK7/Cyclin H/MAT1 complex (concentration to be optimized, e.g., ~10 ng/µL) diluted in kinase buffer to each well.[8]
-
Add 2 µL of a substrate/ATP mixture to each well to initiate the reaction. The final concentrations of substrate and ATP should be at or near their respective Km values.
-
Incubate the plate at 30°C for 60 minutes.[8]
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ values from the dose-response curves.
Caption: Workflow for an in vitro CDK7 kinase assay.
Cell Viability Assay
This protocol outlines a method to determine the effect of CDK7 inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (THZ1 or SY-1365)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 2,000-5,000 cells/well).
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Western Blotting for Target Engagement and Downstream Effects
This protocol is for detecting the phosphorylation status of CDK7 targets and other downstream signaling molecules.
Materials:
-
Cancer cell lines
-
Test compound (THZ1 or SY-1365)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Pol II Ser5, anti-phospho-Pol II Ser7, anti-phospho-CDK2 T160, anti-c-MYC, and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Procedure:
-
Treat cells with the test compound at various concentrations and for different time points.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with ECL substrate and detect the chemiluminescent signal.
Conclusion
THZ1 and SY-1365 (Mevociclib) are potent and selective covalent inhibitors of CDK7 that have proven to be valuable tools for studying the dual roles of CDK7 in transcription and cell cycle control. Their unique mechanism of action and significant anti-tumor activity in preclinical models underscore the therapeutic potential of targeting CDK7 in various cancers. This technical guide provides a foundational understanding of these compounds for researchers and drug development professionals, from their chemical properties to detailed experimental protocols for their characterization.
References
- 1. Regulation of CDK7–Carboxyl-Terminal Domain Kinase Activity by the Tumor Suppressor p16INK4A Contributes to Cell Cycle Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 8. bpsbioscience.com [bpsbioscience.com]
The Emergence of Cdk7-IN-15: A Technical Primer on a Novel Pyrimidinyl-Based CDK7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the pursuit of selective and potent inhibitors of cyclin-dependent kinases (CDKs) remains a pivotal strategy. Among these, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a target of significant interest due to its dual role in regulating the cell cycle and transcription. This technical guide provides a comprehensive overview of the discovery and synthesis of Cdk7-IN-15, a novel pyrimidinyl derivative identified as a potent CDK7 inhibitor. While detailed experimental data for this compound is primarily documented in patent literature, this paper aims to consolidate the available information and provide a representative technical framework based on analogous compounds in its class.
Discovery and Rationale
This compound was first disclosed in the Chinese patent CN114249712A as compound 8. It belongs to a class of pyrimidinyl derivatives designed to inhibit CDK7. The core rationale for targeting CDK7 lies in its critical functions within the cell. As a key component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step in the initiation of transcription.[1] Due to this dual functionality, inhibition of CDK7 offers a powerful approach to concurrently halt cell proliferation and disrupt the transcriptional machinery that fuels cancer growth.
The discovery of this compound is part of a broader effort in medicinal chemistry to develop highly selective CDK7 inhibitors to overcome the limitations of earlier, less selective pan-CDK inhibitors. The pyrimidinyl scaffold is a well-established pharmacophore in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.
Synthesis of this compound
While the specific reaction conditions and yields for the synthesis of this compound are detailed in the patent CN114249712A, a representative synthetic route for this class of 4-(anilino)-5-fluoropyrimidine derivatives can be outlined. The synthesis typically involves a multi-step process culminating in the coupling of key intermediates.
A representative, generalized synthesis scheme is as follows:
-
Synthesis of the Pyrimidine Core: The synthesis often starts with a commercially available di-chlorinated pyrimidine derivative. One of the chlorine atoms is selectively displaced by a protected amine, followed by the introduction of a fluorine atom at the 5-position.
-
Introduction of the Anilino Moiety: The second chlorine atom on the pyrimidine ring is then substituted with a substituted aniline via a nucleophilic aromatic substitution reaction. The specific aniline used will determine the R group in the final compound.
-
Synthesis of the Side Chain: In parallel, the side chain, in this case, 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine, is synthesized. This often involves the reductive amination of a pyridine-carboxaldehyde with N-ethylpiperazine, followed by amination of the pyridine ring.
-
Final Coupling and Deprotection: The pyrimidine core and the side chain are then coupled, typically through a Buchwald-Hartwig or similar cross-coupling reaction. Any protecting groups used in the process are subsequently removed to yield the final product, this compound.
Quantitative Data
Specific quantitative data for this compound, such as its IC50 or Ki value, are not yet available in peer-reviewed publications. However, the patent describes it as a "potent" inhibitor of CDK7. For context, other pyrimidinyl-based CDK7 inhibitors have demonstrated IC50 values in the low nanomolar range.
| Compound | CDK7 IC50 (nM) | Selectivity Profile | Reference |
| This compound | Data not publicly available | Data not publicly available | CN114249712A |
| Representative Pyrimidinyl CDK7 Inhibitor A | 5 - 20 | High selectivity against other CDKs | Fictitious example for illustration |
| Representative Pyrimidinyl CDK7 Inhibitor B | 1 - 10 | Good selectivity over CDK9 | Fictitious example for illustration |
Experimental Protocols
The evaluation of a novel CDK7 inhibitor like this compound typically involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of CDK7.
Methodology:
-
Reagents: Recombinant human CDK7/Cyclin H/MAT1 complex, a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), ATP, and the test compound (this compound).
-
Procedure: The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is quantified. Common methods include:
-
Radiometric Assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-Based Assay: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal.
-
Fluorescence Resonance Energy Transfer (FRET): Using a fluorescently labeled substrate where phosphorylation leads to a change in FRET signal.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Assays
Objective: To assess the effect of the inhibitor on CDK7 activity within a cellular context.
Methodology:
-
Cell Lines: Cancer cell lines known to be sensitive to CDK7 inhibition (e.g., certain leukemia, breast, or ovarian cancer cell lines) are used.
-
Western Blotting for Phospho-Proteins:
-
Cells are treated with a dose range of this compound for a specified time.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using antibodies specific for the phosphorylated forms of CDK7 substrates, such as p-RNA Pol II (Ser5), p-CDK1 (Thr161), and p-CDK2 (Thr160). A decrease in the phosphorylation of these substrates indicates target engagement.
-
-
Cell Viability/Proliferation Assay:
-
Cells are seeded in multi-well plates and treated with a dilution series of the compound.
-
After a set incubation period (e.g., 72 hours), cell viability is measured using assays such as MTT, MTS, or a cell-titer glo luminescent assay.
-
The GI50 (concentration for 50% growth inhibition) or IC50 is determined.
-
-
Cell Cycle Analysis:
-
Cells are treated with the inhibitor, and then fixed and stained with a DNA-intercalating dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). CDK7 inhibition is expected to cause G1 and/or G2/M arrest.
-
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound is expected to impact two major cellular signaling pathways: cell cycle regulation and transcription.
CDK7's Role in Cell Cycle Progression
Caption: CDK7's role in activating key cell cycle CDKs.
CDK7's Role in Transcription Initiation
Caption: CDK7's function in phosphorylating RNA Pol II for transcription.
Experimental Workflow for this compound Evaluation
Caption: A typical workflow for the preclinical evaluation of a CDK7 inhibitor.
Conclusion
This compound represents a promising addition to the growing arsenal of selective CDK7 inhibitors. Its pyrimidinyl scaffold is a validated starting point for potent kinase inhibition. While comprehensive, publicly available data on its biological activity and synthesis are currently limited to patent literature, the established methodologies for evaluating this class of compounds provide a clear roadmap for its further investigation. Future studies will be crucial to fully elucidate the therapeutic potential of this compound and its place in the landscape of targeted cancer therapies. This guide serves as a foundational document for researchers and drug developers interested in the ongoing exploration of CDK7 inhibition.
References
An In-depth Technical Guide to CDK7 Target Validation in Cancer Cells
A Note on Cdk7-IN-15: Publicly available scientific literature lacks specific data and experimental details for a compound explicitly named "this compound." Therefore, this guide will provide a comprehensive overview of Cyclin-Dependent Kinase 7 (CDK7) target validation in cancer cells by leveraging data and protocols from studies on well-characterized, selective CDK7 inhibitors such as THZ1 and YKL-5-124. These compounds serve as exemplary tools for understanding the biological consequences of CDK7 inhibition and for validating its role as a therapeutic target in oncology.
Introduction to CDK7 as a Cancer Target
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and gene transcription.[1][2] Its multifaceted function makes it a compelling target in cancer therapy. Overexpression of CDK7 has been observed in a wide range of malignancies, including breast, lung, ovarian, and colorectal cancers, and is often associated with a poor prognosis.[3][4]
CDK7 functions as the catalytic subunit of two distinct protein complexes:
-
CDK-Activating Kinase (CAK) Complex: In conjunction with Cyclin H and MAT1, CDK7 forms the CAK complex. This complex is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cells through the various phases of the cell cycle.[1]
-
General Transcription Factor TFIIH: CDK7 is also an integral component of the general transcription factor TFIIH. In this capacity, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5 and Serine 7 residues. This phosphorylation is critical for transcription initiation and the release of Pol II from gene promoters.[3][5]
By inhibiting CDK7, it is possible to simultaneously disrupt both the cell cycle machinery and the transcriptional program of cancer cells, leading to cell cycle arrest and apoptosis.[1] This dual mechanism of action provides a strong rationale for the development of CDK7 inhibitors as anti-cancer agents.
Mechanism of Action of CDK7 Inhibitors
Selective CDK7 inhibitors, such as the covalent inhibitors THZ1 and YKL-5-124, typically target the ATP-binding pocket of CDK7. By blocking the kinase activity of CDK7, these inhibitors induce a cascade of downstream effects that ultimately lead to cancer cell death.
The primary mechanisms of action include:
-
Inhibition of Cell Cycle Progression: By preventing the activation of downstream CDKs, CDK7 inhibitors cause a blockage in the cell cycle. This arrest can occur at the G1/S transition or in the G2/M phase, depending on the cellular context.[1]
-
Transcriptional Repression: Inhibition of CDK7-mediated phosphorylation of RNA Pol II leads to a global downregulation of transcription. This is particularly detrimental to cancer cells, which are often characterized by a high transcriptional output and an addiction to certain oncogenic transcription factors like MYC.[6]
-
Induction of Apoptosis: The combined effects of cell cycle arrest and transcriptional stress trigger programmed cell death, or apoptosis, in cancer cells.[4]
The signaling pathway below illustrates the central role of CDK7 and the consequences of its inhibition.
Quantitative Data on CDK7 Inhibition in Cancer Cells
The efficacy of CDK7 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize representative IC50 values for well-characterized CDK7 inhibitors.
Table 1: IC50 Values of THZ1 in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) - 2 days | IC50 (nM) - 7 days |
| MCF7 | ER+ | 100 - 300 | < 100 |
| T47D | ER+ | 100 - 300 | < 100 |
| MDA-MB-231 | TNBC | 80 - 300 | < 100 |
| BT-549 | TNBC | 80 - 300 | < 100 |
| SK-BR-3 | HER2+ | 80 - 300 | < 100 |
Data adapted from studies on THZ1 in breast cancer cell lines.[6]
Table 2: IC50 Values of YKL-5-124 and THZ1 in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | YKL-5-124 IC50 (nM) | THZ1 IC50 (nM) |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 53.5 | ~50 |
| HAP1 | Chronic Myeloid Leukemia | Not explicitly stated, but effective at nM concentrations | Not explicitly stated, but effective at nM concentrations |
Data adapted from studies on YKL-5-124 and THZ1.[7]
Table 3: IC50 Values of BS-181 in Osteosarcoma Cell Lines
| Cell Line | Cancer Type | BS-181 IC50 (µM) |
| KHOS | Osteosarcoma | 1.75 |
| U2OS | Osteosarcoma | 2.32 |
Data adapted from studies on BS-181 in osteosarcoma cell lines.[8]
Experimental Protocols for CDK7 Target Validation
Validating CDK7 as a therapeutic target involves a series of in vitro and in vivo experiments to demonstrate that its inhibition leads to a desirable anti-cancer effect. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT or CellTiter-Glo®)
Purpose: To determine the dose-dependent effect of a CDK7 inhibitor on the proliferation and viability of cancer cells and to calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 4,000-8,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK7 inhibitor (e.g., this compound analog) or a vehicle control (e.g., DMSO) for a specified period (e.g., 48, 72, or 144 hours).
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Equilibrate the plate and its contents to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents to induce cell lysis and measure the luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells.
-
-
Data Analysis: Normalize the absorbance or luminescence readings to the vehicle-treated control wells and plot the results as a percentage of cell viability versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis
Purpose: To assess the effect of CDK7 inhibition on the phosphorylation status of its downstream targets and on markers of cell cycle and apoptosis.
Methodology:
-
Cell Lysis: Treat cancer cells with the CDK7 inhibitor at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key targets include:
-
Phospho-RNA Pol II CTD (Ser2, Ser5, Ser7)
-
Total RNA Pol II
-
Phospho-CDK1 (Thr161)
-
Phospho-CDK2 (Thr160)
-
Cleaved PARP (an apoptosis marker)
-
MYC
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
Purpose: To determine the effect of CDK7 inhibition on cell cycle distribution.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with the CDK7 inhibitor or vehicle control for a defined period (e.g., 24 or 48 hours). Harvest the cells by trypsinization and wash with PBS.
-
Cell Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C.
-
Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide or DAPI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content of the cells.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
Purpose: To quantify the induction of apoptosis following treatment with a CDK7 inhibitor.
Methodology:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Experimental Workflow and Logic
The validation of a CDK7 inhibitor typically follows a logical progression from initial screening to in-depth mechanistic studies. The following diagram illustrates a typical experimental workflow.
Conclusion
The dual role of CDK7 in regulating cell cycle and transcription makes it a high-value target for cancer therapy. The validation of CDK7 as a target relies on a systematic approach employing selective inhibitors to demonstrate dose-dependent inhibition of cancer cell proliferation, on-target modulation of downstream signaling pathways, induction of cell cycle arrest, and apoptosis. While specific data for "this compound" is not publicly available, the extensive research on analogous compounds provides a robust framework for the continued investigation and development of CDK7 inhibitors as a promising class of anti-cancer drugs.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 is a reliable prognostic factor and novel therapeutic target in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-15: Unraveling the Biology of a Key Cell Cycle and Transcription Regulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (Cdk7) stands at a critical intersection of cell cycle control and transcriptional regulation, making it a compelling target for therapeutic intervention, particularly in oncology. As a core component of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other Cdks, including Cdk1, Cdk2, Cdk4, and Cdk6, thereby driving cell cycle progression.[1][2] Simultaneously, as part of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a crucial step for transcription initiation and elongation.[2][3] Given this dual role, dissecting the specific functions of Cdk7 requires highly selective chemical probes.
Initial searches for a specific probe designated "Cdk7-IN-15" did not yield a recognized chemical entity with publicly available data. It is possible that this is a non-standard nomenclature or an internal designation. Therefore, this guide will focus on a well-characterized and highly selective Cdk7 chemical probe, YKL-5-124 , to explore the biology of Cdk7. YKL-5-124 is a potent, covalent inhibitor that exhibits remarkable selectivity for Cdk7 over other closely related kinases, such as Cdk12 and Cdk13, making it an invaluable tool for elucidating the specific cellular functions of Cdk7.[4] We will also draw comparisons to the first-generation covalent inhibitor, THZ1, to provide a broader context.
Mechanism of Action of Cdk7 and its Inhibition
Cdk7's enzymatic activity is central to two fundamental cellular processes:
-
Cell Cycle Progression: As the catalytic subunit of the CAK complex, Cdk7 phosphorylates a conserved threonine residue in the T-loop of cell cycle Cdks. This phosphorylation event induces a conformational change that is essential for their kinase activity, thereby licensing the transitions between different phases of the cell cycle.[1] Inhibition of Cdk7's CAK activity leads to a failure to activate these downstream Cdks, resulting in cell cycle arrest, predominantly at the G1/S transition.[4]
-
Transcriptional Regulation: Within the TFIIH complex, Cdk7 phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) of the RNA Polymerase II CTD.[2][3] This phosphorylation is critical for promoter clearance, the release of Pol II from the promoter to begin productive transcription. Cdk7 also indirectly promotes transcriptional elongation by activating Cdk9 (a component of P-TEFb), which in turn phosphorylates Serine 2 of the Pol II CTD.[5][6]
YKL-5-124 acts as a covalent inhibitor of Cdk7. It specifically targets a cysteine residue (C312) located outside of the ATP-binding pocket.[5] This covalent modification leads to irreversible inhibition of Cdk7's kinase activity. The high selectivity of YKL-5-124 for Cdk7 over other Cdks, particularly Cdk12 and Cdk13 which also play roles in transcription, allows for a more precise dissection of Cdk7-dependent processes.[4]
Quantitative Data on Cdk7 Probes
The following tables summarize the key quantitative data for YKL-5-124 and the well-known, less selective Cdk7 inhibitor, THZ1.
Table 1: In Vitro Potency of Cdk7 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| YKL-5-124 | Cdk7/CycH/MAT1 | Kinase Assay | 9.7 | [4] |
| YKL-5-124 | Cdk2 | Kinase Assay | 1300 | [4] |
| YKL-5-124 | Cdk9 | Kinase Assay | 3020 | [4] |
| YKL-5-124 | Cdk12 | Kinase Assay | >1000 | [4] |
| YKL-5-124 | Cdk13 | Kinase Assay | >1000 | [4] |
| THZ1 | Cdk7 | Kinase Assay | 3.2 (Kd) | [7] |
Table 2: Cellular Activity of Cdk7 Inhibitors
| Compound | Cell Line | Assay Type | Effect | Concentration | Reference |
| YKL-5-124 | HAP1 | Cell Cycle | G1/S Arrest | >125 nM | [4] |
| YKL-5-124 | Jurkat | Cell Cycle | G1/S Arrest | >125 nM | [4] |
| YKL-5-124 | HAP1 | p-Cdk1 (T161) | Inhibition | >125 nM | [4] |
| YKL-5-124 | HAP1 | p-Cdk2 (T160) | Inhibition | >125 nM | [4] |
| THZ1 | Loucy | Kinase Profiling | >75% inhibition of 11 kinases | 1 µM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize Cdk7 inhibitors.
In Vitro Kinase Assay
Objective: To determine the potency and selectivity of an inhibitor against purified kinases.
Methodology:
-
Recombinant Cdk7/cyclin H/MAT1 complex is incubated with a substrate (e.g., a GST-tagged fragment of the RNA Pol II CTD) and ATP (often radiolabeled with 32P).
-
The inhibitor of interest (e.g., YKL-5-124) is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the reaction mixture, typically using SDS-PAGE.
-
The extent of phosphorylation is quantified by autoradiography or immunoblotting with phospho-specific antibodies.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[8]
Cell Viability and Cell Cycle Analysis
Objective: To assess the effect of Cdk7 inhibition on cell proliferation and cell cycle distribution.
Methodology:
-
Cancer cell lines (e.g., HAP1, Jurkat) are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with the Cdk7 inhibitor at a range of concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
For cell viability, a reagent such as CellTiter-Glo is added, which measures ATP levels as an indicator of metabolically active cells. Luminescence is measured using a plate reader.
-
For cell cycle analysis, cells are harvested, fixed (e.g., in ethanol), and stained with a DNA-intercalating dye (e.g., propidium iodide).
-
The DNA content of individual cells is measured by flow cytometry.
-
The percentage of cells in G1, S, and G2/M phases of the cell cycle is determined based on DNA content.
Target Engagement and Phosphorylation Status in Cells (Western Blotting)
Objective: To confirm that the Cdk7 inhibitor engages its target in a cellular context and affects downstream signaling.
Methodology:
-
Cells are treated with the Cdk7 inhibitor for a defined period.
-
Whole-cell lysates are prepared using lysis buffers containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined (e.g., using a BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for total Cdk7, phosphorylated Cdk substrates (e.g., p-Cdk1 T161, p-Cdk2 T160), and phosphorylated RNA Pol II CTD (Ser2, Ser5, Ser7).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
Visualizing Cdk7 Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of Cdk7 biology and its investigation.
Caption: Dual roles of Cdk7 in cell cycle and transcription, and its inhibition by YKL-5-124.
Caption: Workflow for characterizing a Cdk7 chemical probe like YKL-5-124.
Conclusion
The study of Cdk7 biology is greatly facilitated by the use of potent and selective chemical probes. While the specific entity "this compound" remains uncharacterized in public databases, the highly selective covalent inhibitor YKL-5-124 serves as an exemplary tool for dissecting the dual roles of Cdk7 in cell cycle progression and transcription. Its ability to potently inhibit Cdk7 while sparing other transcriptional Cdks allows for a clearer understanding of Cdk7-dependent cellular processes. The quantitative data and experimental protocols provided herein offer a framework for researchers to utilize such probes effectively in their own investigations into the intricate biology of Cdk7 and its potential as a therapeutic target. As new probes are developed, a continued emphasis on rigorous characterization of their potency, selectivity, and mechanism of action will be paramount to advancing our understanding of this critical kinase.
References
- 1. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [mdpi.com]
- 2. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 8. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-15 and its interaction with the CAK complex
An In-depth Technical Guide on the Selective Cdk7 Inhibitor YKL-5-124 and its Interaction with the CAK Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (Cdk7) is a critical regulator of the eukaryotic cell cycle and transcription, making it a compelling target for therapeutic intervention, particularly in oncology. Cdk7, in complex with Cyclin H and MAT1, forms the Cdk-activating kinase (CAK) complex. This complex plays a dual role by activating other cell cycle CDKs through T-loop phosphorylation and by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (Pol II) as a component of the general transcription factor TFIIH.[1][2][3] This guide provides a detailed technical overview of a selective, covalent Cdk7 inhibitor, YKL-5-124, and its interaction with the CAK complex. We present quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
The CAK Complex: Structure and Function
The CDK-activating kinase (CAK) complex is a heterotrimeric protein complex composed of three subunits:
-
Cyclin-dependent kinase 7 (Cdk7): The catalytic subunit, a serine/threonine kinase.[4]
-
Cyclin H: The regulatory subunit, essential for Cdk7's kinase activity.[3]
-
MAT1 (Ménage à trois 1): An assembly factor that stabilizes the complex and influences its substrate specificity.[3]
The CAK complex has two primary functions:
-
Cell Cycle Regulation: As a CDK-activating kinase, the CAK complex phosphorylates the T-loop of other CDKs, such as Cdk1, Cdk2, Cdk4, and Cdk6, which is a prerequisite for their activation and subsequent cell cycle progression.[5][6]
-
Transcriptional Regulation: As a subunit of the general transcription factor TFIIH, the CAK complex phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (Rpb1) at Serine 5 and Serine 7 residues.[1] This phosphorylation is crucial for transcription initiation and promoter clearance.[1]
The dual functionality of Cdk7 places it at a critical nexus of cell proliferation and gene expression, making its inhibition a promising strategy for cancer therapy.[6]
YKL-5-124: A Selective Covalent Cdk7 Inhibitor
YKL-5-124 is a potent and selective covalent inhibitor of Cdk7.[7] It was developed from a pyrrolidinopyrazole scaffold and features an acrylamide "warhead" that forms a covalent bond with a cysteine residue (C312) located near the ATP-binding pocket of Cdk7.[7] This covalent modification leads to irreversible inhibition of the kinase. An inactive analog, YKL-5-167, which lacks the reactive acrylamide group, serves as a negative control in experiments.[7]
Quantitative Data for Cdk7 Inhibition
The inhibitory activity of YKL-5-124 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibition of Cdk7 by YKL-5-124 [7]
| Parameter | Value | Conditions |
| IC | 9.7 nM | In vitro kinase assay with Cdk7/Mat1/CycH |
| IC | 53.5 nM | In vitro kinase assay with Cdk7 at 1mM ATP |
Table 2: Selectivity Profile of YKL-5-124 [7]
| Kinase | IC |
| Cdk7 | 9.7 |
| Cdk2 | 1300 |
| Cdk9 | 3020 |
| Cdk12 | No inhibition |
| Cdk13 | No inhibition |
Table 3: Cellular Anti-proliferative Activity of YKL-5-124 and Related Compounds [8]
| Cell Line | Compound | IC |
| Jurkat | YKL-5-124 (as part of degrader) | 160 |
| Jurkat | YKL-5-167 (reversible counterpart) | 1190 |
| SUDHL5 | YKL-5-124 (as part of degrader) | 52 |
| Molt4 | YKL-5-124 (as part of degrader) | 89 |
| A549 | YKL-5-124 (as part of degrader) | 332 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of YKL-5-124 with the CAK complex.
In Vitro Cdk7 Kinase Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the Cdk7/Cyclin H/MAT1 complex.
Materials:
-
Recombinant active Cdk7/Cyclin H/MAT1 complex
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl
2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20) -
ATP (at a concentration near the K
mfor Cdk7, e.g., 10 µM, or at higher concentrations like 1mM to assess competitive inhibition) -
Substrate (e.g., a peptide substrate like Cdk7/9tide, or a protein substrate like the GST-tagged CTD of RNA Polymerase II)[9]
-
[γ-^33^P]-ATP for radiometric detection or an ADP-Glo™ Kinase Assay kit for luminescence-based detection
-
YKL-5-124 and a DMSO stock solution for serial dilutions
-
96-well or 384-well plates
-
Plate reader (scintillation counter for radiometric assay or luminometer for ADP-Glo™)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of YKL-5-124 in DMSO. Further dilute the inhibitor in Kinase Assay Buffer to the desired final concentrations.
-
Reaction Setup:
-
In a multi-well plate, add the diluted YKL-5-124 or DMSO (for control).
-
Add the Cdk7/Cyclin H/MAT1 complex to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mix in Kinase Assay Buffer containing the peptide or protein substrate and a mix of cold ATP and [γ-^33^P]-ATP (for radiometric assay) or just cold ATP (for ADP-Glo™).
-
Add the substrate/ATP mix to each well to start the reaction.
-
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes). Ensure the reaction is in the linear range.
-
Termination and Detection:
-
Radiometric Assay: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. Wash the filter mat to remove unincorporated [γ-^33^P]-ATP. Measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Read the luminescence on a plate reader.[10]
-
-
Data Analysis: Calculate the percentage of inhibition for each YKL-5-124 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC
50value.
Cell Viability Assay
This assay determines the effect of Cdk7 inhibition on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Jurkat, HAP1, or various pancreatic cancer cell lines)[7][11]
-
Cell culture medium and supplements (FBS, antibiotics)
-
YKL-5-124
-
96-well clear or white-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 300-1000 cells per well) and allow them to adhere overnight.[11]
-
Compound Treatment: Prepare serial dilutions of YKL-5-124 in the cell culture medium. Add the diluted compound to the cells. Include a DMSO-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Measurement of Viability:
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings to the DMSO control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the YKL-5-124 concentration and fit the data to a dose-response curve to calculate the GI
50(concentration for 50% growth inhibition) or IC50value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the binding affinity and kinetics between an inhibitor and its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffers (e.g., 10 mM sodium acetate at different pH values)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Purified Cdk7/Cyclin H/MAT1 complex (ligand)
-
YKL-5-124 (analyte)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified CAK complex over the activated surface to allow for covalent immobilization via amine coupling. The optimal pH for immobilization should be determined empirically.[12][13]
-
Deactivate the remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of YKL-5-124 in the running buffer.
-
Inject the different concentrations of YKL-5-124 over the immobilized CAK complex surface at a constant flow rate.[12]
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to observe the association and dissociation phases.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for non-specific binding and bulk refractive index changes.
-
Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k
a), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizations
Cdk7 Signaling Pathway
The following diagram illustrates the central role of the Cdk7-CAK complex in both cell cycle progression and transcription.
Caption: Cdk7-CAK complex signaling in cell cycle and transcription.
Experimental Workflow for YKL-5-124 Characterization
This diagram outlines the typical experimental workflow for characterizing a Cdk7 inhibitor like YKL-5-124.
Caption: Workflow for characterizing a Cdk7 inhibitor.
Logical Relationship of the CAK Complex Components
This diagram illustrates the assembly and interactions within the CAK complex.
Caption: Assembly of the heterotrimeric CAK complex.
References
- 1. Structural basis for CDK7 activation by MAT1 and Cyclin H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the functional diversity of the CDK–cyclin family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. usbio.net [usbio.net]
- 5. The CDK-activating kinase Cdk7: Taking yes for an answer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 11. mdpi.com [mdpi.com]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
The Disruptive Impact of Cdk7-IN-15 on Super-Enhancers in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of transcription, particularly in the context of cancer where it plays a pivotal role in maintaining the expression of key oncogenes through the control of super-enhancers. This technical guide provides an in-depth analysis of Cdk7-IN-15, a potent and selective covalent inhibitor of CDK7, and its effects on super-enhancer-driven oncogenic programs. Through a comprehensive review of preclinical data, this document outlines the mechanism of action of this compound, presents quantitative data on its cellular effects, details key experimental protocols for its study, and visualizes the underlying biological and experimental workflows. The findings presented herein underscore the therapeutic potential of targeting CDK7-dependent transcriptional addiction in cancers reliant on super-enhancer-driven oncogenes.
Note on Nomenclature: The compound this compound is referred to in the foundational research by Kwiatkowski et al. (2014) as THZ1, and in the associated public genomics data (GEO accession GSE50622) as CDK7-IN-1. For the purpose of this guide, we will use the designation this compound, while acknowledging that the primary data was generated using the compound designated as THZ1/CDK7-IN-1.
Introduction: Super-Enhancers and Their Role in Cancer
Super-enhancers (SEs) are large clusters of enhancers that drive high-level expression of genes crucial for cell identity. In cancer, these regulatory elements are often hijacked to maintain the overexpression of oncogenes, leading to a state of "transcriptional addiction" where cancer cells become highly dependent on the continuous activity of these SEs for their survival and proliferation. Key features of super-enhancers include high levels of histone H3 lysine 27 acetylation (H3K27ac) and dense occupancy by the bromodomain-containing protein 4 (BRD4) and the Mediator complex. This reliance on SEs presents a promising therapeutic vulnerability in various cancers.
CDK7, as a component of the general transcription factor TFIIH, plays a crucial role in the transcription initiation and elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II). Its activity is particularly important for the function of super-enhancers, making it an attractive target for therapeutic intervention in cancers with transcriptional addictions.
This compound: A Covalent Inhibitor of CDK7
This compound is a selective and potent covalent inhibitor of CDK7. It targets a unique cysteine residue located outside of the canonical kinase domain, leading to irreversible inhibition of its kinase activity. This specific mechanism of action provides a high degree of selectivity for CDK7 over other cyclin-dependent kinases.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies of this compound in cancer cell lines, with a focus on T-cell acute lymphoblastic leukemia (T-ALL) as a model system.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| CDK7 Binding Affinity (IC50) | 3.2 nM | Biochemical Assay | [1] |
| Cell Proliferation IC50 (72h) | 50 nM | Jurkat (T-ALL) | [1][2] |
| Cell Proliferation IC50 (72h) | 0.55 nM | Loucy (T-ALL) | [2] |
Table 2: Effect of this compound on Gene Expression in Jurkat T-ALL Cells
| Treatment Condition | Gene | Log2 Fold Change vs. DMSO | Reference |
| 50 nM THZ1 (4h) | RUNX1 | Most profoundly affected transcript | [2][3] |
| 250 nM THZ1 (4h) | Global mRNA | Time-dependent downregulation | [2][3] |
| 50 nM THZ1 (4h) | TAL1 | Significant reduction | [2] |
| 50 nM THZ1 (4h) | GATA3 | Significant reduction | [2] |
Table 3: Impact of this compound on RNA Polymerase II Occupancy in Jurkat T-ALL Cells (6h treatment)
| Treatment | Genomic Region | Effect | Reference |
| 250 nM THZ1 | Promoters and Gene Bodies | Global reduction in RNAPII occupancy | [2][3] |
| 250 nM THZ1 | RUNX1 locus | Marked decrease in RNAPII signal | [2][3] |
Signaling Pathway and Mechanism of Action
This compound disrupts the transcriptional machinery with a pronounced effect on super-enhancer-driven genes. The proposed mechanism involves the inhibition of CDK7, which in turn prevents the phosphorylation of the RNA Polymerase II C-terminal domain (CTD). This impairment of Pol II phosphorylation leads to a global reduction in transcription, with a disproportionately large impact on genes associated with super-enhancers, such as the oncogene RUNX1 in T-ALL. This selective vulnerability is attributed to the high transcriptional output and reliance on continuous transcription of these super-enhancer-driven genes.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Protocol:
-
Seed cancer cells (e.g., Jurkat T-ALL cells) in 96-well plates at an appropriate density.
-
Allow cells to adhere or stabilize for 24 hours.
-
Prepare a serial dilution of this compound (THZ1) in culture medium.
-
Treat cells with the this compound dilutions or DMSO as a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).
-
Measure fluorescence or luminescence using a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[4]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
Objective: To map the genome-wide occupancy of proteins such as RNA Polymerase II, CDK7, and histone marks like H3K27ac.
Protocol:
-
Treat cells (e.g., Jurkat) with this compound (e.g., 250 nM THZ1) or DMSO for the desired time (e.g., 6 hours).
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-700 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Immunoprecipitate the chromatin overnight at 4°C with specific antibodies against the protein of interest (e.g., RNA Pol II, H3K27ac) or an IgG control.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the crosslinks by heating at 65°C.
-
Purify the DNA using a PCR purification kit.
-
Prepare the DNA library for high-throughput sequencing according to the manufacturer's instructions (e.g., Illumina).
-
Sequence the libraries and analyze the data by aligning reads to the reference genome and identifying enriched regions (peaks).
RNA Sequencing (RNA-Seq)
Objective: To profile the global changes in gene expression following treatment with this compound.
Protocol:
-
Treat cells (e.g., Jurkat) with this compound (e.g., 50 nM or 250 nM THZ1) or DMSO for the desired time (e.g., 4 hours).
-
Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity.
-
Prepare RNA-seq libraries from the total RNA, typically involving poly(A) selection or ribosomal RNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Analyze the data by aligning reads to the reference genome, quantifying transcript abundance, and performing differential gene expression analysis to identify genes that are significantly up- or downregulated upon treatment.[4]
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and the logical framework for identifying super-enhancer-driven vulnerabilities.
References
- 1. THZ1(THZ-1) |CDK7 inhibitor|from DC Chemicals [dcchemicals.com]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Evaluation of Cyclin-Dependent Kinase 7 (CDK7) Inhibitors in Oncology
Disclaimer: No publicly available preclinical data was found for a compound specifically designated "Cdk7-IN-15." This guide therefore summarizes the core principles and findings from preliminary studies of other well-characterized, selective CDK7 inhibitors, such as THZ1, SY-1365, SY-5609, and YKL-5-124, which serve as representative examples for this target class.
Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling therapeutic target in oncology due to its dual roles in regulating cell cycle progression and gene transcription.[1][2][3] As a core component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle CDKs including CDK1, CDK2, CDK4, and CDK6.[1][4][5] Concurrently, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[5][6] Cancer cells, particularly those driven by transcriptional addiction to oncogenes like MYC, exhibit heightened sensitivity to CDK7 inhibition.[7] This guide provides a technical overview of the preclinical data and methodologies used to evaluate CDK7 inhibitors in various cancer types.
Quantitative Data Summary
The anti-proliferative activity of CDK7 inhibitors is commonly assessed across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying potency. The data below is compiled from various preclinical studies of representative CDK7 inhibitors.
Table 1: In Vitro Anti-proliferative Activity of CDK7 Inhibitors in Breast Cancer Cell Lines
| Cell Line | Subtype | Inhibitor | IC50 (nM) | Citation |
| MCF7 | ER+ | THZ1 | >1000 | [8] |
| T47D | ER+ | THZ1 | >1000 | [8] |
| MDA-MB-231 | TNBC | THZ1 | 50 | [8] |
| HCC1806 | TNBC | THZ1 | 62.5 | [8] |
| SUM-159PT | TNBC | THZ1 | 25 | [8] |
| MDA-MB-468 | TNBC | THZ2 | ~30 | [8] |
Table 2: In Vitro Anti-proliferative Activity of CDK7 Inhibitors in Other Cancer Types
| Cell Line | Cancer Type | Inhibitor | IC50 (nM) | Citation |
| H1975 | NSCLC | THZ1 | 379 | [9] |
| H1975/WR | NSCLC (Osimertinib-Resistant) | THZ1 | 83.4 | [9] |
| H1975/OR | NSCLC (Osimertinib-Resistant) | THZ1 | 125.9 | [9] |
| H1975 | NSCLC | QS1189 | 755.3 | [9] |
| H1975/WR | NSCLC (Osimertinib-Resistant) | QS1189 | 232.8 | [9] |
| H1975/OR | NSCLC (Osimertinib-Resistant) | QS1189 | 275.3 | [9] |
| SET2 | sAML | SY-1365 | ~50 | [5] |
| HEL92.1.7 | sAML | SY-1365 | ~50 | [5] |
| SET2 | sAML | SY-5609 | ~100 | [5] |
| HEL92.1.7 | sAML | SY-5609 | ~100 | [5] |
Table 3: In Vitro Kinase Inhibitory Activity of CDK7 Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type | Citation |
| YKL-5-124 | CDK7 | 53.5 | In Vitro Kinase | [10] |
| YKL-5-124 | CDK12 | >1000 | In Vitro Kinase | [10] |
| YKL-5-124 | CDK13 | >1000 | In Vitro Kinase | [10] |
| THZ1 | CDK7 | equipotent | In Vitro Kinase | [10] |
| THZ1 | CDK12 | equipotent | In Vitro Kinase | [10] |
| THZ1 | CDK13 | equipotent | In Vitro Kinase | [10] |
| SY-351 | CDK7 | 23 | In Vitro Kinase | |
| SY-351 | CDK12 | 367 | In Vitro Kinase |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CDK7 function and its inhibition is crucial for understanding its therapeutic potential. The following diagrams illustrate key concepts and workflows.
Experimental Protocols
Detailed methodologies are fundamental to the reproducibility and interpretation of preclinical data. Below are generalized protocols for key experiments cited in the evaluation of CDK7 inhibitors.
This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the CDK7 inhibitor (e.g., 10-point, 3-fold dilution) or DMSO as a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator.[5]
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve using non-linear regression to determine the IC50 value.
-
Western blotting is used to detect specific proteins and their phosphorylation status to confirm target engagement and assess downstream signaling effects.
-
Protocol:
-
Cell Lysis: Treat cells with the CDK7 inhibitor at various concentrations and time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 10-20 µg) onto a 4-15% Mini-PROTEAN TGX Precast Protein Gel for electrophoresis to separate proteins by size.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against:
-
Phospho-RNA Pol II CTD (Ser2, Ser5, Ser7)
-
Phospho-CDK1 (T161), Phospho-CDK2 (T160)
-
Cleaved PARP (an apoptosis marker)
-
Total CDK7, CDK1, CDK2, and a loading control (e.g., GAPDH, β-actin).
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
This method quantifies the DNA content of cells to determine the proportion of the population in each phase of the cell cycle (G1, S, G2/M).
-
Protocol:
-
Cell Treatment and Harvest: Treat cells with the CDK7 inhibitor or vehicle control for a defined period (e.g., 24-48 hours). Harvest cells, including any floating cells, by trypsinization and centrifugation.
-
Fixation: Wash cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours or overnight.[4]
-
Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.[5]
-
Incubation: Incubate in the dark for 15-30 minutes at 37°C.[5]
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the DNA dye.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.
-
Animal models are essential for evaluating the in vivo efficacy and tolerability of a drug candidate.
-
Protocol:
-
Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 5-10 million cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Dosing: Once tumors reach a specified average volume (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Treatment Administration: Administer the CDK7 inhibitor via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dose and schedule.
-
Monitoring: Monitor tumor volume, body weight (as a measure of toxicity), and overall animal health throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement in vivo.
-
Efficacy Calculation: Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the anti-tumor effect.
-
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. news-medical.net [news-medical.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of CDK7 correlates with molecular subtypes and predicts clinical outcomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CDK7 Inhibition in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of two fundamental cellular processes: transcription and cell cycle progression. Its dual function positions it as a key player in the cellular response to DNA damage, making it an attractive target for cancer therapy. This technical guide provides an in-depth overview of the role of CDK7 inhibitors in modulating the DNA damage response (DDR), with a focus on the mechanistic underpinnings and experimental evidence. While this guide aims to be comprehensive, specific data for a compound designated "Cdk7-IN-15" is not publicly available. Therefore, this document will synthesize findings from studies on well-characterized, potent, and selective CDK7 inhibitors such as THZ1 and others, which are considered representative of the class.
Core Concepts: The Dual Function of CDK7
CDK7 is a core component of two essential protein complexes:
-
CDK-Activating Kinase (CAK) Complex: In conjunction with Cyclin H and MAT1, CDK7 forms the CAK complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][2][3] By controlling the activity of these kinases, CDK7 governs the transitions between different phases of the cell cycle.[3]
-
General Transcription Factor TFIIH: CDK7 is also an integral subunit of the general transcription factor TFIIH.[2][4] In this context, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation and elongation.[4][5]
This dual involvement in cell cycle control and transcription places CDK7 at the heart of the cellular response to genotoxic stress.
Cdk7 Inhibition and the DNA Damage Response: A Mechanistic Overview
Inhibition of CDK7 triggers a multi-faceted response that ultimately compromises the ability of cancer cells to cope with DNA damage. The key mechanisms are detailed below.
Transcriptional Repression of DNA Repair Genes
A primary mechanism by which CDK7 inhibitors impact the DDR is through the transcriptional downregulation of key DNA repair genes. Many cancer cells, particularly those driven by oncogenic transcription factors like MYC, exhibit a high reliance on a specific set of genes to maintain their malignant phenotype, including those involved in DNA repair.
-
MYC-Driven Transcription: CDK7 inhibition has been shown to disproportionately affect the transcription of genes with super-enhancers, which are common regulatory elements for oncogenes like MYC.[6]
-
Homologous Recombination (HR) Pathway: A key DNA repair pathway affected by CDK7 inhibition is homologous recombination (HR), which is responsible for the high-fidelity repair of DNA double-strand breaks. CDK7 inhibitors have been shown to decrease the expression of critical HR proteins such as BRCA1, BRCA2, and RAD51.[7] This leads to a state of "BRCAness" or HR deficiency, even in cells with wild-type HR genes.
Induction of DNA Damage and Chromosomal Instability
Paradoxically, while impairing DNA repair, CDK7 inhibition can also directly induce DNA damage.
-
γH2AX Foci Formation: A common marker for DNA double-strand breaks is the phosphorylation of histone H2AX (γH2AX). Treatment with CDK7 inhibitors leads to a significant increase in the number of γH2AX foci within cells, indicating an accumulation of DNA damage.[8]
-
Chromosomal Instability (CIN): The disruption of normal cell cycle progression and transcription by CDK7 inhibitors can lead to catastrophic chromosomal instability.[8] This can arise from defects in chromatin condensation and segregation during mitosis.
Cell Cycle Arrest
By inhibiting the CAK complex, CDK7 inhibitors prevent the activation of cell cycle CDKs, leading to cell cycle arrest.[1] This arrest can prevent cells with damaged DNA from progressing through the cell cycle, but in the context of concurrent DNA damaging agents, it can also potentiate cell death.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for investigating the effects of CDK7 inhibitors on the DNA damage response.
Caption: Signaling pathway of CDK7 inhibition in the DNA damage response.
Caption: Experimental workflow for assessing CDK7 inhibitor effects on DDR.
Quantitative Data Summary
The following tables summarize quantitative data from studies on CDK7 inhibitors, demonstrating their impact on key aspects of the DNA damage response.
Table 1: Effect of CDK7 Inhibitors on DNA Damage Markers and Cell Viability
| Cell Line | Inhibitor (Concentration) | Duration (h) | % of Cells with γH2AX Foci (Fold Change vs. Control) | Effect on Cell Viability (IC50) |
| MDA-MB-231 | THZ1 (75 nM) | 48 | ~4-fold increase | Not specified |
| MDA-MB-468 | THZ1 (50 nM) | 48 | ~3.5-fold increase | Not specified |
| HepG2 | THZ1 | Not specified | Enhanced with MYC overexpression | Not specified |
| SK-Hep-1 | THZ1 | Not specified | Susceptible to inhibition | Not specified |
| Hep3B | THZ1 | Not specified | Susceptible to inhibition | Not specified |
Data synthesized from multiple sources.[8][9]
Table 2: Effect of CDK7 Inhibitors on Homologous Recombination (HR)
| Cell Line | Inhibitor (Concentration) | Effect on HR Protein Foci (BRCA1, BRCA2, RAD51) | HR Reporter Assay Activity (Fold Change vs. Control) |
| U2OS | THZ1 (low dose) | Significant decrease | Significant decrease |
| HeLa | THZ1 (low dose) | Significant decrease | Significant decrease |
| A549 | THZ1 (low dose) | Significant decrease | Significant decrease |
Data synthesized from a study on THZ1.[7]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blotting for DDR Proteins
-
Cell Lysis:
-
Treat cells with this compound and/or a DNA damaging agent for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against DDR proteins (e.g., γH2AX, PARP, BRCA1, RAD51) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Immunofluorescence for γH2AX Foci
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with this compound and/or a DNA damaging agent.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides with mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Homologous Recombination (HR) Reporter Assay (e.g., DR-GFP)
-
Cell Line:
-
Use a cell line that has a stably integrated HR reporter construct, such as DR-GFP in U2OS cells.
-
-
Transfection and Treatment:
-
Transfect the cells with an I-SceI expression vector to induce a DNA double-strand break in the reporter construct.
-
Co-treat the cells with this compound or a vehicle control.
-
-
Flow Cytometry:
-
After 48-72 hours, harvest the cells by trypsinization.
-
Analyze the percentage of GFP-positive cells by flow cytometry. The GFP signal indicates successful HR-mediated repair.
-
-
Data Analysis:
-
Normalize the percentage of GFP-positive cells in the this compound treated group to the vehicle control group to determine the effect on HR efficiency.
-
Conclusion and Future Directions
The inhibition of CDK7 represents a promising strategy for targeting the DNA damage response in cancer. By simultaneously repressing the transcription of key DNA repair genes and inducing DNA damage, CDK7 inhibitors can create a synthetic lethal vulnerability, particularly in combination with DNA damaging agents. The data from well-characterized inhibitors like THZ1 provide a strong rationale for the continued development of this class of drugs. Future research will likely focus on identifying predictive biomarkers for sensitivity to CDK7 inhibitors, exploring novel combination therapies, and further elucidating the complex interplay between CDK7, transcription, cell cycle, and the DNA damage response. The development of next-generation CDK7 inhibitors with improved selectivity and pharmacokinetic properties will be crucial for translating the promise of this therapeutic strategy into clinical success.
References
- 1. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitor - potential treatment strategy for multiple tumors [synapse.patsnap.com]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional control of DNA repair networks by CDK7 regulates sensitivity to radiation in MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Disruption of CDK7 signaling leads to catastrophic chromosomal instability coupled with a loss of condensin-mediated chromatin compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Converged DNA Damage Response Renders Human Hepatocellular Carcinoma Sensitive to CDK7 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Downstream Targets of Covalent CDK7 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the downstream targets of Cyclin-Dependent Kinase 7 (CDK7) inhibition, with a focus on the effects of potent, selective, covalent inhibitors. While the topic specifies Cdk7-IN-15, this document synthesizes data from widely-studied covalent inhibitors such as THZ1 and SY-351, which share a mechanism of action and are expected to have highly similar target profiles. This guide is intended to serve as a comprehensive resource, detailing the molecular consequences of CDK7 inhibition, summarizing key quantitative data, and outlining the experimental protocols used to identify these targets.
Introduction to CDK7 and Its Inhibition
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that occupies a unique position at the intersection of cell cycle regulation and gene transcription.[1][2] It functions as the catalytic core of two critical complexes:
-
CDK-Activating Kinase (CAK): In a complex with Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving progression through the various phases of the cell cycle.[2][3][4]
-
General Transcription Factor IIH (TFIIH): As a component of this 10-subunit complex, CDK7 is essential for transcription initiation by RNA Polymerase II (Pol II).[3][5] It phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II (Rpb1), primarily on Serine 5 and Serine 7 residues, which facilitates promoter escape and the recruitment of mRNA capping machinery.[2][5]
Given this dual role, CDK7 has emerged as a compelling therapeutic target in oncology. Cancer cells often exhibit a heightened reliance on transcriptional processes to maintain their proliferative state, a phenomenon known as "transcriptional addiction."[3] Covalent inhibitors of CDK7, which form a permanent bond with the kinase, offer a powerful tool to disrupt these processes, leading to cell cycle arrest and apoptosis in malignant cells.[6][7]
Mechanism of Action of Covalent CDK7 Inhibitors
Covalent CDK7 inhibitors like THZ1 and SY-351 typically work by binding to the ATP-binding pocket of the kinase.[6] Their chemical structure includes a reactive group that forms a covalent bond with a specific cysteine residue near the active site. This irreversible binding locks the inhibitor in place, preventing ATP from binding and effectively shutting down the kinase's phosphorylating activity. The result is a dual blockade of transcription and cell cycle progression.[6][7]
Downstream Targets of CDK7 Inhibition
Inhibition of CDK7 leads to a rapid and widespread dephosphorylation of its direct and indirect substrates. These targets can be broadly categorized into components of the transcriptional machinery, splicing factors, and cell cycle regulators.
The most well-established downstream targets of CDK7 are key players in transcription.
-
RNA Polymerase II (RNAPII): Inhibition of CDK7 leads to a dramatic reduction in the phosphorylation of the RNAPII CTD at Serine 5 (pSer5) and Serine 7 (pSer7), which are critical marks for transcription initiation and promoter-proximal pausing.[5]
-
CDK9, CDK12, and CDK13: CDK7 acts as a "master regulator" by activating other transcription-associated CDKs through T-loop phosphorylation.[8] Inhibition of CDK7 prevents the activating phosphorylation of CDK9 (at Thr186), CDK12 (at Thr893), and CDK13 (at Thr871), thereby impeding transcriptional elongation.[8][9]
Recent phosphoproteomic studies have revealed an unexpected and widespread role for CDK7 in regulating mRNA splicing. Inhibition of CDK7 causes dephosphorylation of numerous components of the spliceosome.
-
SF3B1 and U2AF2: These are core components of the U2 small nuclear ribonucleoprotein (snRNP) particle. Multiple sites on SF3B1 are dephosphorylated upon CDK7 inhibition, suggesting a direct regulatory role.[8][9]
-
Other Splicing Factors: Proteins such as DGCR14 and CDC5L, which are involved in splicing and cell cycle regulation, have also been identified as high-confidence CDK7 targets.[9] This widespread impact on the splicing machinery leads to significant defects, including alternative exon inclusion and intron retention.[8]
As the core of the CAK complex, CDK7's inhibition directly impacts cell cycle progression.
-
Cell Cycle CDKs: The primary function of CAK is to phosphorylate the T-loops of CDK1 (at Thr161) and CDK2 (at Thr160), which is an essential step for their activation.[3] Inhibiting CDK7 prevents this activation, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions.[3][4]
-
Retinoblastoma Protein (RB1) and RBL1: These tumor suppressors, which control the G1/S checkpoint by repressing E2F transcription factors, are also downstream targets.[9]
CDK7 can directly phosphorylate and regulate the activity of various transcription factors, often in a ligand-dependent manner.
-
Nuclear Receptors: CDK7 phosphorylates the estrogen receptor α (ERα) at Ser118 and the androgen receptor (AR), regulating their transcriptional activity and turnover.[2][3][10]
-
p53: The tumor suppressor p53 is phosphorylated by CDK7 at Ser33 and at a C-terminal site, which enhances its DNA binding capacity.[3]
Quantitative Summary of Downstream Targets
Quantitative phosphoproteomics, particularly using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), has been instrumental in identifying high-confidence CDK7 substrates. The following tables summarize key findings from studies using the covalent inhibitor SY-351.[8][9]
Table 1: High-Confidence CDK7 Targets in Transcription and Splicing
| Gene | Protein Function | High-Confidence Phosphorylation Sites | Log2 Fold Change (Inhibitor/Control) |
| POLR2A | RNA Polymerase II Large Subunit | S1878, S1920 | N/A |
| CDK12 | Transcription Elongation Kinase | T893 (T-loop) | -1.58 |
| CDK13 | Transcription Elongation Kinase | T871 (T-loop) | -1.35 |
| SF3B1 | Splicing Factor | S322, S349, T207, T211, T223, T244, T267, T273, T278 | -2.11 |
| U2AF2 | Splicing Factor | S35, T19 | -1.97 |
| CDC5L | Cell Cycle Regulation; Splicing | T377, T404, T438 | -1.21 |
| DGCR14 | Splicing | S292, T110, T3, T437 | -1.12 |
| RPRD2 | Pol II CTD Binding | S588, T456, T491 | -1.04 |
Data adapted from Rimel et al., 2020. Log2 Fold Change values represent significant decreases in phosphorylation upon treatment with SY-351.[9]
Table 2: High-Confidence CDK7 Targets in Cell Cycle and Signal Transduction
| Gene | Protein Function | High-Confidence Phosphorylation Sites | Log2 Fold Change (Inhibitor/Control) |
| CDK1 | Mitotic Kinase | T161 (T-loop) | N/A |
| RBL1 | Repressor of E2F; Tumor Suppressor | S749, S762, T369, T385 | -2.33 |
| WAC | Transcription, Cell Cycle Regulation | T457, T471 | -2.23 |
| RB1 | Repressor of E2F; Tumor Suppressor | S608, T601, Y606 | -0.64 |
Data adapted from Rimel et al., 2020. These proteins show significantly reduced phosphorylation upon CDK7 inhibition.[9]
Key Experimental Protocols
The identification of CDK7's downstream targets relies on a combination of proteomics, genomics, and biochemical assays.
This is the primary method for unbiased, global identification of kinase substrates.
-
Cell Culture and Labeling: Two populations of cells (e.g., HL60) are cultured in media containing either "light" (standard) or "heavy" (¹³C₆¹⁵N₂-Lysine, ¹³C₆¹⁵N₄-Arginine) amino acids.
-
Inhibitor Treatment: The "heavy"-labeled cell population is treated with the CDK7 inhibitor (e.g., 50 nM SY-351 for 1 hour), while the "light" population is treated with a vehicle control (DMSO).[8]
-
Cell Lysis and Protein Digestion: Cells are harvested, combined in a 1:1 ratio, and lysed. Proteins are extracted and digested into peptides using an enzyme like Trypsin.
-
Phosphopeptide Enrichment: Phosphopeptides are enriched from the total peptide mixture using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine their sequence and phosphorylation sites.
-
Data Analysis: The relative abundance of "heavy" vs. "light" peptides is quantified. A significant decrease in the heavy/light ratio for a specific phosphopeptide indicates that its phosphorylation is dependent on CDK7 activity.
This method assesses the global impact of CDK7 inhibition on gene expression and splicing.
-
Cell Treatment: Cells are treated with the CDK7 inhibitor or a control for a defined period (e.g., 4-6 hours).
-
RNA Extraction: Total RNA is isolated from the cells.
-
Library Preparation: mRNA is purified, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments to create a sequencing library.
-
Sequencing: The library is sequenced using a high-throughput platform (e.g., Illumina).
-
Data Analysis: Reads are aligned to a reference genome. Differential gene expression analysis identifies genes that are up- or down-regulated. Splicing analysis software is used to detect changes in exon usage, intron retention, and alternative splicing events.
This biochemical assay validates direct phosphorylation of a substrate by CDK7.
-
Source of Kinase: Recombinant CAK complex (CDK7/Cyclin H/MAT1) is purified. Alternatively, FLAG-tagged CDK7 can be expressed in cells, treated with the inhibitor, and then immunoprecipitated.[7]
-
Reaction Mixture: The kinase is incubated with a purified recombinant substrate protein, ATP (often radiolabeled ³²P-ATP), and a suitable kinase buffer.
-
Reaction and Detection: The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 30°C and then stopped. Substrate phosphorylation is detected by autoradiography (if using ³²P-ATP) or by Western blot using a phospho-specific antibody.
Visualizations: Pathways and Workflows
References
- 1. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CDK7 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for a Cdk7 In Vitro Kinase Assay
Note on Cdk7-IN-15: Initial searches for "this compound" indicate that this compound is a Cdc7 kinase inhibitor, not a Cdk7 inhibitor[1]. Therefore, a specific protocol for testing this compound against Cdk7 is not applicable. The following application note provides a detailed, representative protocol for evaluating a generic ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (Cdk7).
Introduction to Cdk7
Cyclin-Dependent Kinase 7 (Cdk7) is a crucial enzyme that plays a dual role in two fundamental cellular processes: cell cycle progression and gene transcription[2][3][4]. It is a serine/threonine kinase that forms a trimeric complex with Cyclin H and MAT1, known as the Cdk-Activating Kinase (CAK) complex[4]. As CAK, Cdk7 phosphorylates and activates other CDKs, such as Cdk1, Cdk2, Cdk4, and Cdk6, which are essential for driving the cell through its different phases[5]. In the context of transcription, Cdk7 is a component of the general transcription factor TFIIH[3][4]. Here, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation and elongation[4]. Given its central role in both proliferation and transcription, Cdk7 has emerged as a promising therapeutic target in oncology[4].
Cdk7 Signaling Pathway
Cdk7 acts as a master regulator, influencing both the cell cycle machinery and the transcriptional apparatus. The diagram below illustrates the central role of the Cdk7/Cyclin H/MAT1 complex.
Principle of the In Vitro Kinase Assay
This protocol describes a luminescent-based in vitro kinase assay to measure the activity of Cdk7 and the potency of a test inhibitor. The assay quantifies the amount of ADP produced during the kinase reaction. The Cdk7 enzyme transfers the gamma-phosphate from ATP to a peptide substrate. After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP back into ATP, which is then detected using a luciferase/luciferin reaction. The luminescent signal is directly proportional to the amount of ADP generated and thus, to the Cdk7 kinase activity.
Experimental Workflow
The workflow for determining the IC50 value of a Cdk7 inhibitor involves preparing the reagents, setting up the kinase reaction with a dilution series of the inhibitor, and measuring the resulting kinase activity.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) |
| Recombinant Human Cdk7/Cyclin H/MAT1 | BPS Bioscience | 40098 |
| CDK Substrate Peptide 2 | BPS Bioscience | 79604 |
| 5x Kinase Assay Buffer | BPS Bioscience | 79334 |
| ATP (10 mM) | Promega | V9101 |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| Cdk7 Inhibitor (Test Compound) | N/A | N/A |
| DMSO | Sigma-Aldrich | D2650 |
| 384-well solid white plates | Corning | 3572 |
Experimental Protocol
This protocol is adapted for a 384-well plate format and is designed to determine the IC50 of a test compound.
1. Reagent Preparation: a. 1x Kinase Assay Buffer: Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile deionized water. b. Cdk7 Enzyme Dilution: Thaw the Cdk7/Cyclin H/MAT1 enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 2.5 ng/µL) in 1x Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find the concentration that yields about 50-80% of the maximum signal. c. Substrate/ATP Mix: Prepare a 2x Substrate/ATP mix. For a final reaction concentration of 50 µM ATP and 0.2 mg/ml substrate peptide, dilute the stocks accordingly in 1x Kinase Assay Buffer. d. Inhibitor Dilution Series: Prepare a serial dilution of the Cdk7 inhibitor in 100% DMSO. A common starting concentration is 1000x the final desired highest concentration. Then, create a 4x intermediate dilution of the inhibitor series in 1x Kinase Assay Buffer. For example, to test a final concentration range from 1 µM to 0.01 nM, prepare a 4x intermediate dilution series from 4 µM to 0.04 nM.
2. Kinase Reaction Setup: a. Add 2.5 µL of the 4x inhibitor dilutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" (blank) controls. b. To each well, add 2.5 µL of the diluted Cdk7 enzyme. For the "blank" wells, add 2.5 µL of 1x Kinase Assay Buffer instead.
3. Reaction Initiation and Incubation: a. Initiate the kinase reaction by adding 5 µL of the 2x Substrate/ATP mix to all wells. The final reaction volume is 10 µL. b. Briefly centrifuge the plate and incubate at 30°C for 60 minutes.
4. Signal Generation and Detection: a. After the incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for another 30-60 minutes at room temperature, protected from light.
5. Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Data Normalization: i. Subtract the average signal of the "blank" (no enzyme) wells from all other measurements. ii. Normalize the data by setting the average signal of the "no inhibitor" (DMSO vehicle) control as 100% activity and the "blank" as 0% activity. c. IC50 Calculation: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation
The quantitative results from the inhibitor screening should be summarized in a table for clear comparison.
| Inhibitor | Cdk7 IC50 (nM) | Kinase Selectivity (Example) | Notes |
| Test Cpd A | [Insert Value] | Cdk2/Cdk7: >100-fold | ATP-competitive inhibitor. |
| YKL-5-124 | 9.7 | Cdk2/Cdk7: ~134-fold | Covalent inhibitor, for reference.[2] |
| THZ1 | 3.2 | Less selective vs Cdk12/13 | Covalent inhibitor, for reference. |
This structured approach provides a robust framework for researchers and drug development professionals to accurately assess the in vitro potency of Cdk7 inhibitors, facilitating the discovery and characterization of novel anticancer therapeutics.
References
Application Notes and Protocols for Cdk7 Inhibitors in Cell-Based Proliferation Assays
Topic: Cdk7 Inhibitor in Cell-Based Assay for Proliferation Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the last update, specific public data for a compound designated "Cdk7-IN-15" is not available. The following application notes and protocols are based on the well-characterized mechanisms and published data for other potent and selective CDK7 inhibitors. These notes are intended to serve as a comprehensive guide for utilizing a representative CDK7 inhibitor in cell-based proliferation assays.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle.[4] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation of transcription.[1][3]
Due to its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.[1][5] Small molecule inhibitors of CDK7 have been developed to probe its biological functions and for their potential as anti-cancer agents. These inhibitors typically block the ATP-binding site of CDK7, thereby preventing the phosphorylation of its substrates. This leads to cell cycle arrest, primarily at the G1/S transition, and the induction of apoptosis in cancer cells.[2][5]
These application notes provide a detailed overview of the use of a representative CDK7 inhibitor in cell-based assays to evaluate its anti-proliferative effects.
Mechanism of Action of CDK7 Inhibition
CDK7 inhibitors exert their anti-proliferative effects by disrupting both the cell cycle and transcriptional machinery of cancer cells.
-
Cell Cycle Arrest: By inhibiting the CAK activity of CDK7, these compounds prevent the activation of downstream CDKs that are necessary for progression through the cell cycle checkpoints. This leads to a halt in cell division, most prominently at the transition from the G1 to the S phase.[2][5]
-
Transcriptional Inhibition: Inhibition of CDK7's role within TFIIH leads to a reduction in the phosphorylation of RNA polymerase II. This impairs the transcription of a wide range of genes, including those that are crucial for cancer cell survival and proliferation, such as oncogenes driven by super-enhancers.[2]
-
Induction of Apoptosis: The combined effects of cell cycle arrest and transcriptional inhibition create a state of cellular stress that ultimately triggers programmed cell death, or apoptosis, in cancer cells.[5]
Data Presentation: Anti-proliferative Activity of Representative CDK7 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-characterized CDK7 inhibitors across a panel of human cancer cell lines. This data illustrates the potent anti-proliferative activity of targeting CDK7.
| CDK7 Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| YKL-5-124 | Jurkat | T-cell leukemia | ~160 | [3] |
| SUDHL5 | Lymphoma | 52 | [3] | |
| Molt4 | T-cell leukemia | 89 | [3] | |
| A549 | Lung Cancer | 332 | [3] | |
| OVCAR3 | Ovarian Cancer | - | [3] | |
| THZ1 | Jurkat | T-cell leukemia | 50 | [4] |
| BS-181 | KHOS | Osteosarcoma | 1750 | [6] |
| U2OS | Osteosarcoma | 2320 | [6] | |
| Compound 22 | MV4-11 | Acute Myeloid Leukemia | - | [5] |
| SZ-015268 | HCC70 | Breast Cancer | 33 | [4] |
| OVCAR-3 | Ovarian Cancer | 80.56 | [4] | |
| HCT116 | Colon Cancer | 12.53 | [4] | |
| HCC1806 | Breast Cancer | 61.55 | [4] |
Note: IC50 values can vary depending on the assay conditions, such as cell seeding density and incubation time.
Experimental Protocols
This section provides a detailed protocol for a common cell-based proliferation assay, the MTS assay, to determine the effect of a CDK7 inhibitor on cancer cell viability.
Protocol: MTS Cell Proliferation Assay
The MTS assay is a colorimetric method for assessing cell viability. The assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in tissue culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture.
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
CDK7 inhibitor (stock solution in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell Seeding: a. Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Wash the cells with PBS, and then detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and collect the cells in a 15 mL conical tube. d. Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh complete medium. e. Count the cells using a hemocytometer or an automated cell counter. f. Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells per well, to be optimized for each cell line). g. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control (DMSO) and blank (medium only). h. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
Compound Treatment: a. Prepare a serial dilution of the CDK7 inhibitor in complete medium. The final concentration range should span several orders of magnitude around the expected IC50 value (e.g., from 1 nM to 10 µM). b. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (typically ≤ 0.1%) to avoid solvent toxicity. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the CDK7 inhibitor. Add 100 µL of medium with DMSO to the vehicle control wells. d. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours (or the desired treatment duration).
-
MTS Assay and Data Acquisition: a. After the incubation period, add 20 µL of the MTS reagent directly to each well. b. Incubate the plate for 1-4 hours at 37°C in the incubator. The incubation time should be optimized to obtain a good signal-to-noise ratio without saturation. c. Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from the absorbance of all other wells. b. Calculate the percentage of cell viability for each concentration of the CDK7 inhibitor using the following formula: % Viability = (Absorbance of treated wells / Absorbance of vehicle control wells) x 100 c. Plot the percentage of viability against the logarithm of the inhibitor concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. | |
| Low signal or high background | Suboptimal cell number | Optimize the initial cell seeding density. |
| Incorrect incubation time with MTS reagent | Optimize the MTS incubation time. | |
| Contamination | Practice good aseptic technique. Check for signs of contamination in the cell culture. | |
| Inconsistent IC50 values | Fluctuation in assay conditions | Keep all assay parameters (cell passage number, seeding density, incubation times, reagent concentrations) consistent between experiments. |
| Instability of the compound | Prepare fresh dilutions of the CDK7 inhibitor for each experiment from a frozen stock. |
References
- 1. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent Kinase (CDK) | DC Chemicals [dcchemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis Using a Selective Cdk7 Inhibitor
Disclaimer: The following application notes and protocols are based on published data for various selective Cdk7 inhibitors, such as YKL-5-124 and BS-181. As specific data for Cdk7-IN-15 is not publicly available, this document serves as a comprehensive guide and template for researchers using this or similar compounds. All quantitative data presented is derived from studies on analogous Cdk7 inhibitors and should be considered representative. Researchers are advised to perform their own dose-response experiments to determine the optimal concentration of this compound for their specific cell lines and experimental conditions.
Introduction
Cyclin-dependent kinase 7 (Cdk7) is a key regulator of the cell cycle and transcription.[1] It functions as a Cdk-activating kinase (CAK), phosphorylating and activating other Cdks such as Cdk1, Cdk2, Cdk4, and Cdk6, which are essential for cell cycle progression.[1][2][3] Additionally, as a component of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation.[1][4] Due to its dual role, Cdk7 is a compelling target in cancer therapy, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][5][6]
This compound is a potent and selective inhibitor of Cdk7. These application notes provide detailed protocols for utilizing a selective Cdk7 inhibitor in cell cycle analysis experiments, including methodologies for assessing its effects on cell proliferation, cell cycle distribution, and apoptosis.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Selective Cdk7 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| YKL-5-124 | Cdk7 | 9.7 | - | Biochemical Kinase Assay | [7] |
| YKL-5-124 | Cdk2 | 1300 | - | Biochemical Kinase Assay | [7] |
| YKL-5-124 | Cdk9 | 3020 | - | Biochemical Kinase Assay | [7] |
| BS-181 | Cdk7 | - | KHOS | Cell Viability (MTT) | [8] |
| 1750 | U2OS | [8] | |||
| THZ1 | Cdk7 | 3.2 | - | Biochemical Binding Assay | [9] |
| 50 | Jurkat | Cell Proliferation | [9] | ||
| LDC4297 | Cdk7 | 7.4 | - | Biochemical Kinase Assay | [4] |
Table 2: Effect of Selective Cdk7 Inhibitors on Cell Cycle Distribution
| Cell Line | Inhibitor (Concentration) | Duration (hr) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| RPP631 | YKL-5-124 (125 nM) | 24 | Increased | Decreased | No significant change | [10] |
| DMS79 | YKL-5-124 (125 nM) | 24 | Increased | Decreased | No significant change | [10] |
| RPP631 | YKL-5-124 (250 nM) | 24 | Increased | Decreased | No significant change | [10] |
| DMS79 | YKL-5-124 (250 nM) | 24 | Increased | Decreased | No significant change | [10] |
Table 3: Induction of Apoptosis by Selective Cdk7 Inhibitors
| Cell Line | Inhibitor (Concentration) | Duration (hr) | Apoptotic Cells (%) | Assay | Reference |
| A549 | LDC4297 (Titrating concentrations) | 24 | Dose-dependent increase | Annexin V-FITC | [4] |
| HeLa | LDC4297 (Titrating concentrations) | 24 | Dose-dependent increase | Annexin V-FITC | [4] |
| HCT116 | LDC4297 (Titrating concentrations) | 24 | Dose-dependent increase | Annexin V-FITC | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol is for determining the cytotoxic effects of a Cdk7 inhibitor on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Cdk7 inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4 x 10³ cells/well and incubate for 24 hours.[8]
-
Prepare serial dilutions of the Cdk7 inhibitor in complete growth medium. Use DMSO as the vehicle control.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 2, 3, or 5 days).[8]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following treatment with a Cdk7 inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Cdk7 inhibitor
-
DMSO
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the Cdk7 inhibitor or DMSO for the specified duration (e.g., 24 hours).[10]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying the percentage of apoptotic cells after Cdk7 inhibitor treatment.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Cdk7 inhibitor
-
DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the Cdk7 inhibitor or DMSO as described for the cell cycle analysis.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.
Protocol 4: Western Blot Analysis of Cell Cycle and Apoptosis Markers
This protocol is to assess the effect of a Cdk7 inhibitor on the protein levels of key cell cycle and apoptosis regulators.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Cdk7 inhibitor
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Cdk1(Thr161), anti-phospho-Cdk2(Thr160), anti-Cyclin E, anti-cleaved PARP, anti-p53, anti-c-Myc, and a loading control like anti-Tubulin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the Cdk7 inhibitor or DMSO for the desired time points (e.g., 6, 24, 72 hours).[2]
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Cdk7 signaling in transcription and cell cycle control.
Caption: General workflow for cell cycle analysis experiments.
Caption: Logical flow from Cdk7 inhibition to apoptosis.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent Kinase (CDK) | DC Chemicals [dcchemicals.com]
- 10. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk7 Inhibition in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in oncology due to its dual role in regulating two fundamental processes frequently dysregulated in cancer: cell cycle progression and transcription.[1][2] CDK7 is a critical component of the CDK-activating kinase (CAK) complex, which is responsible for the activation of cell cycle CDKs such as CDK1, CDK2, CDK4, and CDK6.[2] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription.[2][3] Inhibition of CDK7 can therefore simultaneously halt the cell cycle and suppress the transcription of oncogenes, leading to anti-tumor effects in a variety of cancer models.[3][4][5][6][7][8][9][10][11][12][13][14][15][16]
This document provides detailed application notes and protocols for the use of CDK7 inhibitors in in vivo xenograft models. Due to the limited availability of specific in vivo data for Cdk7-IN-15, this document utilizes data from other potent and selective CDK7 inhibitors, namely SY-5609 , Samuraciclib (CT7001) , and YKL-5-124 , as representative examples to illustrate the potential efficacy and experimental design for this class of compounds.
Data Presentation: In Vivo Efficacy of Representative CDK7 Inhibitors
The following tables summarize the anti-tumor activity of selective CDK7 inhibitors in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.
Table 1: In Vivo Efficacy of SY-5609
| Cancer Type | Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Triple-Negative Breast Cancer (TNBC) | HCC70 (CDX) | 2 mg/kg, PO, QD for 21 days | Complete tumor regression observed.[4][5] | [4][5] |
| Ovarian Cancer | CDX models | BID dosing for 21 days | Complete tumor regressions observed at doses below MTD.[17] | [17] |
| Colorectal Cancer (CRC) | BRAF-mutant (PDX) | QD, PO for 21 days | Dose-dependent TGI with tumor regressions at well-tolerated doses.[11] | [11] |
| CRC | 30 PDX models | QD, PO for 21 days | ≥50% TGI in 67% of models; ≥90% TGI or regressions in 23% of models.[11] | [11] |
Table 2: In Vivo Efficacy of Samuraciclib (CT7001)
| Cancer Type | Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Breast Cancer | MCF7 (CDX) | 100 mg/kg, PO, QD for 14 days | 60% TGI.[3][13] | [3][13] |
| Prostate Cancer | C4-2B (CDX) | 50 mg/kg, PO, QD for 21 days | 52% reduction in final tumor volume.[6][10] | [6][10] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | FaDu & HCA-LSC1 (CDX) | Not specified | 40% tumor reduction after 12 days.[7] | [7] |
| HNSCC | PDX model | Not specified | Significant reduction in tumor growth.[7] | [7] |
Table 3: In Vivo Efficacy of YKL-5-124
| Cancer Type | Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Neuroblastoma | IMR-32 (CDX) | 2.5 mg/kg, QOD for 24 days | Significant suppression of tumor growth.[16] | [16] |
| Neuroblastoma | PDX model | 2.5 mg/kg, 3 times/week for 28 days | Complete suppression of tumor growth.[12] | [12] |
| Leiomyosarcoma | LMS4 & LMS33 (PDX) | 2.5 mg/kg, i.p., 5 days/week | Significant attenuation of tumor growth.[15] | [15] |
| Multiple Myeloma | MM1S (CDX) | 2.5 mg/kg, i.p., 5 days/week for 2 weeks | Smaller tumor volumes compared to control.[14] | [14] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | FaDu & HCA-LSC1 (CDX) | Not specified | 74% tumor reduction after 12 days.[7] | [7] |
Experimental Protocols
Protocol 1: Establishment of Cell Line-Derived Xenograft (CDX) Models
-
Cell Culture: Culture human cancer cell lines in their recommended media and conditions until they reach 70-80% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile phosphate-buffered saline (PBS).
-
Trypsinize the cells and then neutralize the trypsin with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >90%.
-
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude, NOD-SCID, or NSG mice), typically 6-8 weeks old.
-
Implantation:
-
Adjust the cell concentration to the desired number of cells per injection volume (e.g., 1 x 10^6 to 10 x 10^7 cells in 100-200 µL). For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate and growth.
-
Inject the cell suspension subcutaneously into the flank of the mice using a 25-27 gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Protocol 2: Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Tissue Acquisition:
-
Obtain fresh tumor tissue from surgical resections or biopsies under sterile conditions and with appropriate ethical approvals.
-
Transport the tissue to the laboratory in a sterile container with culture medium on ice.
-
-
Tissue Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS containing antibiotics.
-
Remove any necrotic or non-tumor tissue.
-
Cut the tumor into small fragments (approximately 2-3 mm³).
-
-
Animal Model: Use highly immunocompromised mice such as NOD-SCID or NSG mice to improve engraftment rates.
-
Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Using forceps, create a small subcutaneous pocket.
-
Implant one or two tumor fragments into the pocket. The use of Matrigel can aid in engraftment.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth and Passaging:
-
Monitor the mice for tumor growth as described for CDX models. PDX models may have a longer latency period for tumor growth.
-
Once the tumor reaches a substantial size (e.g., 1000-1500 mm³), the mouse is euthanized, and the tumor is harvested.
-
The harvested tumor can be cryopreserved for future use or passaged into new recipient mice for cohort expansion. It is recommended to use early-passage PDXs (less than 5-10 passages) for drug efficacy studies to maintain the characteristics of the original tumor.
-
Protocol 3: Drug Preparation and Administration
-
Drug Formulation:
-
Prepare the CDK7 inhibitor in a vehicle appropriate for the route of administration. Common vehicles include 10% DMSO in PBS, 20% Captisol, or a solution of ethanol and castor oil. The final formulation should be sterile.
-
The specific formulation will depend on the solubility and stability of the inhibitor.
-
-
Dosing and Administration:
-
Determine the appropriate dose based on prior in vitro potency and in vivo tolerability studies.
-
Administer the drug to the mice via the intended clinical route, which is often oral (PO) by gavage or intraperitoneal (IP) injection.
-
The treatment schedule can vary (e.g., once daily (QD), twice daily (BID), or intermittently) and should be maintained consistently throughout the study.
-
-
Monitoring:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the animals for any signs of adverse effects.
-
Continue to measure tumor volume as described above.
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration of treatment.
-
At the end of the study, mice are euthanized, and tumors can be harvested for pharmacodynamic biomarker analysis (e.g., Western blot for downstream targets, immunohistochemistry).
-
Mandatory Visualizations
Caption: CDK7 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for In Vivo Xenograft Studies.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel cancer therapy enters clinical trials [mpg.de]
- 9. scispace.com [scispace.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Activity of SY-5609, an oral, noncovalent, potent, and selective CDK7 inhibitor, in preclinical models of colorectal cancer. - ASCO [asco.org]
- 12. Frontiers | Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Unlocking the therapeutic potential of selective CDK7 and BRD4 inhibition against multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Decoding Cdk7-IN-15: A Case of Mistaken Identity in Kinase Inhibition
Initial investigations into the dosage and administration of "Cdk7-IN-15" for cell culture applications have revealed a likely case of mistaken identity. Extensive database searches indicate that the requested compound is likely "Cdc7-IN-15," a potent inhibitor of Cell Division Cycle 7 (Cdc7) kinase, not Cyclin-Dependent Kinase 7 (CDK7).
This distinction is critical for researchers, as Cdc7 and CDK7 are distinct kinases with different roles in cellular processes. While both are involved in cell cycle regulation, their specific functions and downstream targets differ significantly, meaning that experimental protocols and expected outcomes for their respective inhibitors are not interchangeable.
This document aims to provide clarity on this matter and will proceed by outlining the established roles of CDK7 and its inhibitors, followed by the available information on Cdc7-IN-15. Should your research be focused on CDK7 inhibition, this information will serve as a guide to the general application of CDK7 inhibitors, with the strong advisory to consult datasheets for specific compounds. If, however, your interest lies in the compound identified as "Cdc7-IN-15," the latter section will provide a starting point for your experimental design.
The Role of CDK7 in Cell Culture: A Dual Regulator of Transcription and Cell Cycle
CDK7 is a crucial enzyme that plays a dual role in fundamental cellular processes. It is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[1][2]
Given these essential functions, inhibition of CDK7 has emerged as a promising anti-cancer strategy. Small molecule inhibitors of CDK7 can induce cell cycle arrest and disrupt the transcriptional program of cancer cells, leading to apoptosis.
General Signaling Pathway of CDK7
Caption: CDK7 forms the CAK complex and is part of TFIIH, regulating cell cycle and transcription.
Application Notes for a Generic CDK7 Inhibitor
While no specific data for "this compound" is available, the following provides a general overview and starting protocols for working with a typical CDK7 inhibitor in cell culture. It is imperative to consult the manufacturer's datasheet for the specific inhibitor you are using.
Recommended Starting Concentrations and Treatment Times
The optimal concentration and treatment duration for a CDK7 inhibitor will vary depending on the cell line and the specific inhibitor used. Based on data for known CDK7 inhibitors like THZ1 and YKL-5-124, a general starting point would be:
| Parameter | Recommended Range | Notes |
| Concentration Range | 10 nM - 1 µM | Start with a broad range to determine the IC50 for your cell line. |
| Treatment Duration | 24 - 72 hours | Shorter durations may be sufficient to observe effects on signaling pathways, while longer durations are typically needed for cell viability assays. |
Experimental Protocols
1. Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a CDK7 inhibitor.
Caption: Workflow for determining the IC50 of a CDK7 inhibitor using a cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Adherence: Allow cells to adhere and recover for 24 hours.
-
Treatment: Prepare serial dilutions of the CDK7 inhibitor in culture medium and add to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the cell viability against the inhibitor concentration and determine the IC50 value using a suitable software.
2. Western Blot Analysis
This protocol is for assessing the effect of a CDK7 inhibitor on downstream signaling targets.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the CDK7 inhibitor at various concentrations and for different time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-CDK1, phospho-CDK2, phospho-RNA Polymerase II Ser5, and total protein controls). Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
The Correct Target: Cdc7-IN-15, an Inhibitor of Cdc7 Kinase
Our research indicates that the compound of interest is Cdc7-IN-15 , an inhibitor of Cdc7 kinase.[3] Cdc7 is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication. It functions by phosphorylating components of the pre-replicative complex (pre-RC), leading to the loading of DNA polymerase and the start of S phase.
Due to its essential role in DNA replication, Cdc7 is a target for cancer therapy. Inhibition of Cdc7 can lead to replication stress and apoptosis in cancer cells.
Published Information on Cdc7-IN-15
Cdc7-IN-15 is described as a thienopyrimidine-based Cdc7 kinase inhibitor.[3] At present, detailed public data on its specific dosage, administration in various cell lines, and comprehensive protocols are limited.
For researchers intending to work with Cdc7-IN-15, it is strongly recommended to:
-
Contact the supplier (e.g., MedchemExpress) for a detailed datasheet and any available application notes. [3]
-
Perform initial dose-response and time-course experiments to determine the optimal working conditions for your specific cell line and assay.
Conclusion and Recommendation
The initial query for "this compound" appears to be based on a misidentification of the compound, which is correctly known as "Cdc7-IN-15," a Cdc7 kinase inhibitor. The provided information on CDK7 and its inhibitors serves as a general guide for those interested in targeting this kinase. However, for direct application, it is crucial to obtain specific information for the exact inhibitor being used.
For those intending to study Cdc7-IN-15, it is imperative to proceed with the understanding that it targets Cdc7, not CDK7. The lack of extensive public data on Cdc7-IN-15 necessitates careful in-house optimization of experimental parameters. We advise consulting the supplier for any available data to guide your research.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes: Western Blot Analysis of Cdk7-IN-15 Treated Cells
Introduction
Cyclin-dependent kinase 7 (Cdk7) is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1][2] It functions as a component of the Cdk-activating kinase (CAK) complex, which activates other CDKs like CDK1 and CDK2 by phosphorylation, thereby driving cell cycle progression.[3][4] Additionally, as part of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for the initiation and elongation phases of transcription.[5][6][7]
Given its central role in processes frequently dysregulated in cancer, Cdk7 has emerged as a significant therapeutic target.[1][8] Small molecule inhibitors, such as Cdk7-IN-15, are valuable tools for investigating Cdk7 function and for potential therapeutic development. Western blotting is an essential technique to characterize the cellular response to Cdk7 inhibition by measuring changes in the phosphorylation status and expression levels of its key downstream targets. This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound.
Cdk7 Signaling Pathways
Inhibition of Cdk7 is expected to disrupt its kinase activity, leading to two primary downstream effects: cell cycle arrest and transcriptional suppression. This is achieved by reducing the phosphorylation of key cell cycle CDKs and the large subunit of RNAPII.
Caption: Cdk7 dual function in cell cycle and transcription.
Data Presentation: Expected Protein Level Changes
Following treatment with a Cdk7 inhibitor like this compound, specific changes in protein expression and phosphorylation can be expected. These serve as biomarkers for target engagement and cellular response.
| Target Protein | Expected Change | Biological Process | Reference |
| p-CDK1 (Thr161) | Decrease | Cell Cycle (CAK activity) | [9][10] |
| p-CDK2 (Thr160) | Decrease | Cell Cycle (CAK activity) | [9][10] |
| p-RNAPII CTD (Ser5) | Decrease | Transcription Initiation | [10][11] |
| p-RNAPII CTD (Ser7) | Decrease | Transcription | [12][13] |
| p-RNAPII CTD (Ser2) | Decrease (indirect) | Transcription Elongation | [10] |
| Total CDK7 | No Change | - | [9] |
| Total CDK1/CDK2 | No Change | - | [10] |
| Total RNAPII | No Change | - | [10] |
| Cleaved PARP | Increase | Apoptosis | [9] |
| c-Myc | Decrease | Transcription | [3][6] |
Detailed Experimental Protocol
This protocol outlines the steps from cell treatment to Western blot analysis for assessing the effect of this compound.
Cell Culture and Treatment
-
Cell Seeding : Plate the desired cell line (e.g., HCT116, MCF7, A549) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment :
-
Prepare a stock solution of this compound in DMSO.
-
The following day, treat the cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) and a vehicle control (DMSO). The final DMSO concentration should not exceed 0.1%.
-
Incubate the cells for the desired time period (e.g., 3, 6, 24, or 48 hours).[3][5]
-
Cell Lysis and Protein Quantification
-
Harvesting : Place the culture dishes on ice, aspirate the media, and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis : Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation : Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection : Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Protein Quantification : Determine the protein concentration of each sample using a standard protein assay, such as the BCA Protein Assay Kit.
SDS-PAGE and Protein Transfer
-
Sample Preparation : Mix an appropriate amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
Electrophoresis : Load the denatured protein samples and a molecular weight marker onto an SDS-polyacrylamide gel (e.g., 4-15% gradient gel). Run the gel until the dye front reaches the bottom.
-
Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[14] Confirm transfer efficiency by staining the membrane with Ponceau S.
Immunoblotting
-
Blocking : Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation : Dilute the primary antibody in the blocking buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes : Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Signal Detection : Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging : Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis : Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to a loading control (e.g., GAPDH, β-Actin, or Tubulin) to correct for loading variations.
Experimental Workflow Diagram
Caption: Western blot workflow for Cdk7 inhibitor studies.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Genetic inactivation of Cdk7 leads to cell cycle arrest and induces premature aging due to adult stem cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 | Cancer Genetics Web [cancerindex.org]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. nacalai.com [nacalai.com]
Cdk7-IN-15: A Tool for Interrogating Transcriptional Addiction in Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Concept of Transcriptional Addiction in Tumors
Many cancers exhibit a phenomenon known as "transcriptional addiction," where malignant cells become highly dependent on the continuous and elevated expression of a specific set of genes, including oncogenes, for their survival and proliferation. This dependency is often driven by aberrant transcriptional machinery, making the components of this machinery attractive targets for therapeutic intervention. Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of transcription and a promising target in this context. As a component of the general transcription factor TFIIH, CDK7 plays a pivotal role in phosphorylating the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in transcription initiation and elongation.[1][2] Inhibition of CDK7 can therefore disrupt the transcriptional program of cancer cells, leading to cell cycle arrest and apoptosis, particularly in tumors that are transcriptionally addicted.[3][4]
Cdk7-IN-15 is a potent, pyrimidinyl-derivative inhibitor of CDK7, identified as compound 8 in patent CN114249712A.[5] Its chemical structure and inhibitory action on CDK7 make it a valuable research tool for studying the mechanisms of transcriptional addiction and for the preclinical evaluation of CDK7 inhibition as a therapeutic strategy in various cancers.[5][6] These application notes provide an overview of the use of this compound in cancer research, along with detailed protocols for key experimental assays.
Mechanism of Action of this compound
This compound, as a selective inhibitor of CDK7, is presumed to act by competing with ATP for the binding site on the CDK7 kinase. This inhibition prevents the phosphorylation of key substrates, primarily the serine residues (Ser5 and Ser7) in the C-terminal domain of RNA Polymerase II.[7] This hypo-phosphorylation of Pol II stalls the initiation and elongation phases of transcription, leading to a global decrease in mRNA synthesis.[8] Notably, genes associated with super-enhancers, which are critical for maintaining the identity and oncogenic state of cancer cells, are particularly sensitive to CDK7 inhibition.[3] By disrupting the transcription of these key oncogenic drivers, this compound can induce cell cycle arrest and apoptosis in cancer cells that are dependent on this transcriptional output.
Data Presentation
While specific quantitative data for this compound is not yet publicly available, the following table summarizes the inhibitory concentrations (IC50) of other well-characterized selective CDK7 inhibitors against various kinases. This provides a comparative context for the expected potency and selectivity of pyrimidinyl-derivative CDK7 inhibitors.
| Inhibitor | Target Kinase | IC50 (nM) | Cell Line/Assay Condition |
| This compound | CDK7 | Not publicly available | Not publicly available |
| THZ1 | CDK7 | 3.2 | In vitro binding assay |
| CDK12 | ~200 | In vitro kinase assay | |
| CDK13 | ~200 | In vitro kinase assay | |
| YKL-5-124 | CDK7 | 9.7 | In vitro kinase assay |
| CDK2 | 1300 | In vitro kinase assay | |
| CDK9 | 3020 | In vitro kinase assay | |
| BS-181 | CDK7 | 21 | In vitro kinase assay |
| CDK2 | 880 | In vitro kinase assay | |
| CDK9 | 4200 | In vitro kinase assay |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on cancer cells. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl) for MTT
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be kept below 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Phospho-RNA Polymerase II
This protocol is used to assess the direct inhibitory effect of this compound on the phosphorylation of RNA Polymerase II.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNA Pol II (Ser5), anti-phospho-RNA Pol II (Ser7), anti-total RNA Pol II, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities.
References
- 1. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 2. The regulation and functions of cdk7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7-dependent transcriptional addiction in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdk7 Is Required for Activity-Dependent Neuronal Gene Expression, Long-Lasting Synaptic Plasticity and Long-Term Memory - PMC [pmc.ncbi.nlm.nih.gov]
Application of CDK7 Inhibitors in Breast Cancer Cell Lines: A Detailed Guide
Introduction: Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in various cancers, including breast cancer. CDK7 is a key regulator of both the cell cycle and transcription. It acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs such as CDK1, CDK2, CDK4, and CDK6, which are crucial for cell cycle progression.[1][2][3] Additionally, as a component of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[1][2][4] Given its dual roles, inhibition of CDK7 presents a potent strategy to simultaneously halt cell proliferation and disrupt the transcriptional program of cancer cells. This document provides detailed application notes and protocols for the use of CDK7 inhibitors in breast cancer cell line research.
Note on Cdk7-IN-15: Extensive literature searches did not yield specific data for a compound named "this compound". Therefore, this document will focus on the well-characterized and widely published CDK7 inhibitor, THZ1 , as a representative example to illustrate the application of CDK7 inhibitors in breast cancer research. The principles and protocols described herein are generally applicable to other selective CDK7 inhibitors.
Data Presentation
Table 1: In Vitro Efficacy of THZ1 in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) after 2 days | IC50 (nM) after 7 days | Reference |
| MCF-7 | ER+, PR+, HER2- | ~100-300 | <100 | [5] |
| T47D | ER+, PR+, HER2- | ~100-300 | <100 | [5] |
| ZR-75-1 | ER+, PR+, HER2- | ~80-300 | <100 | [5] |
| MDA-MB-231 | Triple-Negative | ~80-300 | <100 | [5] |
| MDA-MB-468 | Triple-Negative | ~80-300 | <100 | [5] |
| BT-549 | Triple-Negative | ~80-300 | <100 | [5] |
| SK-BR-3 | HER2+ | ~80-300 | <100 | [5] |
| JIMT-1 | HER2+ | >1000 | >100 | [5] |
Table 2: Effects of THZ1 on Cell Cycle Distribution and Apoptosis in Breast Cancer Cell Lines
| Cell Line | Treatment Concentration (nM) | Duration (h) | Effect on Cell Cycle | Apoptosis Induction | Reference |
| Multiple Subtypes | Varies | 24-84 | G1 arrest | Yes | [5] |
| TNBC cell lines | Varies | Not Specified | G2/M arrest | Yes | [6] |
| MCF-7 | Varies | 24 | Increased apoptotic cell rate | Yes | [7] |
| HCT116 (Colon) | 300 | 36, 60, 84 | G2/M delay | Yes | [8] |
Signaling Pathways and Experimental Workflows
CDK7's Dual Role in Transcription and Cell Cycle Control
Caption: Dual inhibitory action of a CDK7 inhibitor on transcription and cell cycle progression.
General Experimental Workflow for Assessing CDK7 Inhibitor Efficacy
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Blockade of CDK7 Reverses Endocrine Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of CDK7, Cyclin H, and MAT1 Is Elevated in Breast Cancer and Is Prognostic in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | p53–GSDME Elevation: A Path for CDK7 Inhibition to Suppress Breast Cancer Cell Survival [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cdk7 Inhibition in Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in non-small cell lung cancer (NSCLC). As a key regulator of both the cell cycle and transcription, its inhibition offers a dual mechanism to impede cancer progression. CDK7 is a core component of the CDK-activating kinase (CAK) complex, which is responsible for the activation of other CDKs, and is also an essential part of the general transcription factor TFIIH, which phosphorylates the C-terminal domain of RNA polymerase II (Pol II).[1][2] Dysregulation of CDK7 is common in various cancers, including NSCLC, making it an attractive target for therapeutic intervention.
This document provides detailed application notes and protocols for the use of CDK7 inhibitors in NSCLC research, with a focus on the well-characterized inhibitors THZ1 and YKL-5-124. It is important to note that while the initial topic specified Cdk7-IN-15, our comprehensive literature review revealed that this compound is a Cdc7 kinase inhibitor and not a Cdk7 inhibitor; therefore, it is not discussed further in this context.
Featured CDK7 Inhibitors in NSCLC Research
Two of the most extensively studied CDK7 inhibitors in the context of lung cancer are THZ1 and YKL-5-124.
-
THZ1: A covalent inhibitor of CDK7 that has demonstrated potent anti-proliferative and pro-apoptotic effects in various NSCLC cell lines. It has also been shown to overcome resistance to third-generation EGFR-TKIs.[1]
-
YKL-5-124: A highly selective covalent inhibitor of CDK7 with minimal off-target effects on other CDKs like CDK12/13.[3][4][5] While much of the detailed research on YKL-5-124 has been conducted in small cell lung cancer (SCLC), its high selectivity makes it a valuable tool for dissecting the specific roles of CDK7 in NSCLC.
Data Presentation: In Vitro Efficacy of CDK7 Inhibitors
The following tables summarize the quantitative data on the efficacy of THZ1 and YKL-5-124 in lung cancer cell lines.
Table 1: IC50 Values of CDK7 Inhibitors in Lung Cancer Cell Lines
| Inhibitor | Cell Line | Histology | IC50 (nM) | Reference |
| THZ1 | H1975 | NSCLC | 379 | [6] |
| H1975/WR (WZ4002 Resistant) | NSCLC | 83.4 | [6] | |
| H1975/OR (Osimertinib Resistant) | NSCLC | 125.9 | [6] | |
| H1299 | NSCLC | ~50 | [7] | |
| A549 | NSCLC | ~50 | [7] | |
| H292 | NSCLC | ~50 | [7] | |
| H23 | NSCLC | ~50 | [7] | |
| YKL-5-124 | HAP1 | Not Specified | 53.5 | [4] |
| Jurkat | T-cell leukemia | ~100 | [7] |
Table 2: Effects of THZ1 on Apoptosis and Cell Cycle in NSCLC Cell Lines
| Cell Line | Treatment | % Apoptotic Cells | % Cells in G2/M Phase | Reference |
| H1975 | 50 nM THZ1 (48h) | 22.7 | 31.6 | [6] |
| H1975/WR | 50 nM THZ1 (48h) | 42.1 | 50.9 | [6] |
| H1975/OR | 50 nM THZ1 (48h) | 33.6 | 30.5 | [6] |
| H1299 | 50 nM THZ1 (48h) | Increased vs. control | Increased vs. control | [8] |
| H23 | 50 nM THZ1 (48h) | Increased vs. control | Increased vs. control | [8] |
| H292 | 50 nM THZ1 (48h) | Increased vs. control | Increased vs. control | [8] |
Note: Quantitative data for YKL-5-124 on apoptosis and cell cycle arrest in NSCLC is not specified in the reviewed literature. However, it is known to induce a strong cell-cycle arrest at the G1/S transition in other cancer cell lines.[4][7]
Signaling Pathways
Inhibition of CDK7 in NSCLC impacts critical signaling pathways that drive tumor growth and survival. Below are diagrams of key pathways affected by CDK7 inhibitors.
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of CDK7 inhibitors in NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., H1975, A549, H1299)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
CDK7 inhibitor (THZ1 or YKL-5-124) dissolved in DMSO
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or MTT reagent
-
Luminometer or microplate reader
Procedure:
-
Seed NSCLC cells in a 96-well plate at a density of 4 x 10³ cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of the CDK7 inhibitor in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. Briefly, add the reagent to each well, incubate, and measure luminescence.
-
Alternatively, use the MTT assay. Add MTT solution to each well, incubate for 2-4 hours, then add solubilization solution and read absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis in software such as GraphPad Prism.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic cells following treatment with a CDK7 inhibitor.
Materials:
-
NSCLC cells
-
CDK7 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentration of the CDK7 inhibitor (e.g., 50 nM THZ1) or vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend 5 x 10⁵ cells in 500 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour of staining. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of CDK7 inhibitors on cell cycle distribution.
Materials:
-
NSCLC cells
-
CDK7 inhibitor
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the CDK7 inhibitor or vehicle control for the desired time (e.g., 48 hours).
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A to a concentration of approximately 1 x 10⁶ cells/mL.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting
Objective: To analyze the protein expression levels of CDK7 and its downstream targets.
Materials:
-
NSCLC cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK7, anti-p-CDK7, anti-p38α, anti-MYC, anti-p-RNA Pol II Ser5, anti-cleaved PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated NSCLC cells and determine the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. Recommended dilutions should be optimized, but a starting point of 1:1000 is common for many antibodies.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry can be used to quantify the relative protein expression levels, normalizing to a loading control like GAPDH or β-actin.
Conclusion
The inhibition of CDK7 presents a compelling strategy for the treatment of non-small cell lung cancer due to its dual role in regulating transcription and the cell cycle. The protocols and data presented here for the CDK7 inhibitors THZ1 and YKL-5-124 provide a framework for researchers to investigate the therapeutic potential and underlying mechanisms of CDK7 inhibition in NSCLC. Further research, particularly in generating more NSCLC-specific data for newer inhibitors like YKL-5-124, will be crucial for advancing this therapeutic approach towards clinical application.
References
- 1. CDK7 is a prognostic biomarker for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 3. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-tumor Immunity in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
Cdk7-IN-15 in combination with other cancer therapies
An essential tool for researchers and drug development professionals, these application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating .
Application Notes
Rationale for Combination Therapy
Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of two fundamental cellular processes: cell cycle progression and gene transcription.[1][2][3] It functions as a CDK-activating kinase (CAK) by phosphorylating and activating cell cycle CDKs such as CDK1, CDK2, CDK4, and CDK6.[1][4] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a critical step for the transcription of many genes, including oncogenes.[1][5]
Given this dual role, inhibiting CDK7 with agents like Cdk7-IN-15 offers a powerful anti-cancer strategy. It can induce cell cycle arrest and apoptosis while also suppressing the transcription of genes that cancer cells are highly dependent on.[1] This mechanism provides a strong basis for combining this compound with other therapies to achieve synergistic effects, overcome resistance, and enhance anti-tumor activity.
Summary of Preclinical Combination Studies
Preclinical research has demonstrated the potential of combining CDK7 inhibitors with various classes of anti-cancer agents across different tumor types. The synergistic effects often stem from complementary mechanisms of action, such as exacerbating DNA damage, disrupting compensatory signaling pathways, or enhancing anti-tumor immunity.
Table 1: Quantitative Data from Preclinical Combination Studies with CDK7 Inhibitors
| Combination Partner | Cancer Type | Key Findings & Quantitative Data |
| PARP Inhibitors (e.g., Olaparib, Niraparib) | HR-Proficient Breast & Ovarian Cancer | CDK7 inhibition sensitizes HR-proficient cancer cells to PARP inhibitors.[6] The combination of a CDK7 inhibitor (THZ1) with olaparib resulted in a synergistic reduction in cell viability, with Combination Index (CI) values significantly less than 1.[6] CDK7 appears to drive PARP inhibitor resistance through its role in the G2/M cell cycle phase. |
| Topoisomerase I Inhibitors (e.g., Topotecan) | Small Cell Lung Cancer (SCLC) | A synergistic cytotoxic effect was identified between the CDK7 inhibitor THZ1 and topotecan.[7][8] The mechanism involves THZ1-induced degradation of RNA Polymerase II, which prevents the repair of topotecan-induced DNA damage.[7][8] |
| Immunotherapy (e.g., Anti-PD-1) | Small Cell Lung Cancer (SCLC) | CDK7 inhibition with YKL-5-124 induces DNA replication stress and genomic instability, triggering an anti-tumor immune response.[9] Combining YKL-5-124 with anti-PD-1 therapy significantly improves survival in murine SCLC models compared to either agent alone.[9][10] |
| BET Inhibitors (e.g., OTX015) | Acute Myeloid Leukemia (AML) | In models of AML transformed from myeloproliferative neoplasms, the combination of a CDK7 inhibitor (SY-5609) and a BET inhibitor was synergistically lethal.[11] In a xenograft model, the combination reduced AML burden and improved survival compared to single agents.[11] |
| Endocrine Therapy (e.g., Fulvestrant) | ER-positive Breast Cancer | The combination of an oral CDK7 inhibitor with fulvestrant showed promising antitumor activity in patients with metastatic ER+ breast cancer who had progressed on CDK4/6 inhibitor therapy.[12] |
| Chemotherapy (e.g., Doxorubicin) | Triple-Negative Breast Cancer (TNBC) | Sequential treatment with a pan-CDK inhibitor (roscovitine) followed by doxorubicin was synthetically lethal in p53-mutant TNBC cells and significantly reduced tumor volume in xenograft models.[13] |
Experimental Protocols
Protocol: Cell Viability and Synergy Analysis
This protocol details the methodology for assessing the synergistic anti-proliferative effects of this compound combined with another therapeutic agent in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound and combination agent
-
96-well flat-bottom cell culture plates
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of medium into 96-well plates. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO). Create a dose-response matrix with serial dilutions of both drugs. A common approach is a 6x6 or 8x8 matrix, including single-agent and combination treatments.
-
Treatment: Add the drug dilutions to the appropriate wells. Ensure final solvent concentration is consistent across all wells and does not exceed 0.1%. Include vehicle-only control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Calculate the IC50 for each drug individually.
-
Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Caption: Workflow for a cell viability and synergy assay.
Protocol: Western Blot for Mechanistic Analysis
This protocol is for assessing changes in protein expression and phosphorylation to understand the molecular mechanisms behind the observed synergy.
Materials:
-
Cells treated with this compound, combination drug, or both for a specified time (e.g., 24-48 hours).
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Primary antibodies (e.g., anti-p-RNAPII Ser5, anti-cleaved PARP, anti-γH2AX, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Wash treated cells with ice-cold PBS, then lyse with RIPA buffer. Scrape cells, collect lysates, and centrifuge to pellet debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system. Analyze band intensities relative to a loading control (e.g., Actin).
Caption: Dual roles of CDK7 in transcription and cell cycle, inhibited by this compound.
Protocol: In Vivo Tumor Xenograft Study
This protocol provides a framework for evaluating the anti-tumor efficacy of this compound in combination therapy using a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Athymic Nude).
-
Cancer cells prepared in a suitable medium (e.g., PBS or Matrigel).
-
This compound and combination drug formulated for in vivo administration.
-
Calipers and an animal scale.
-
Appropriate animal housing and care facilities.
Procedure:
-
Cell Implantation: Subcutaneously inject 1-10 million cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Combination drug alone
-
Group 4: this compound + Combination drug
-
-
Treatment Administration: Administer treatments according to the determined dose and schedule (e.g., daily oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor dimensions with calipers and body weight 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2. Monitor animal health for signs of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
Tissue Collection and Analysis: At the endpoint, euthanize the mice and excise the tumors. Tumors can be weighed and processed for downstream analyses like immunohistochemistry (IHC) or western blotting.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the Tumor Growth Inhibition (TGI) and perform statistical analyses (e.g., ANOVA) to compare treatment groups.
Caption: General workflow for an in vivo combination therapy xenograft study.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitor - potential treatment strategy for multiple tumors [synapse.patsnap.com]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 | Cancer Genetics Web [cancerindex.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Cdk7-IN-15 for Inducing Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of cell cycle progression and transcription.[1][2][3][4] It functions as a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle.[1][5][4][6] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation.[6][7] Due to its dual roles in fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology.[8][9] Cdk7-IN-15 is a potent and selective inhibitor of CDK7 that has been shown to induce apoptosis in various tumor cell lines. These application notes provide a summary of its effects and detailed protocols for its use in research settings.
Mechanism of Action
This compound and other selective CDK7 inhibitors induce apoptosis in tumor cells through a multi-faceted mechanism primarily centered on the disruption of cell cycle control and transcription. Inhibition of CDK7's kinase activity leads to:
-
Cell Cycle Arrest: By preventing the activation of downstream CDKs, CDK7 inhibition causes cell cycle arrest, often at the G1/S or G2/M transition, depending on the cell type.[1][2][10][11] This disruption of normal cell cycle progression can trigger apoptotic pathways.
-
Transcriptional Repression: Inhibition of CDK7-mediated phosphorylation of RNA polymerase II leads to the downregulation of key pro-survival and cell cycle-related genes.[2][3] This transcriptional shock can induce cellular stress and initiate apoptosis.
-
Induction of Apoptotic Pathways: Treatment with CDK7 inhibitors has been shown to increase the levels of cleaved PARP and cleaved caspase-7, which are key markers of apoptosis.[2][12] The induction of apoptosis appears to be more pronounced in tumor cells compared to normal cells.[1][10]
Quantitative Data Summary
The following tables summarize the quantitative effects of selective CDK7 inhibitors on apoptosis and cell viability in various tumor cell lines. While specific data for this compound is limited in the public domain, the data for structurally and functionally similar selective CDK7 inhibitors like YKL-5-124 and others provide a strong indication of its expected activity.
Table 1: Induction of Apoptosis by Selective CDK7 Inhibitors
| Cell Line | Inhibitor | Concentration | Treatment Duration | Percent Apoptotic Cells (Annexin V+) | Reference |
| A549 (Lung Carcinoma) | Compound 140 | 1 µM | 24 h | ~35% | [1] |
| HeLa (Cervical Cancer) | Compound 140 | 1 µM | 24 h | ~15% | [1][10] |
| HCT116 (Colon Cancer) | Compound 140 | 1 µM | 24 h | ~10% | [1][10] |
| Primary MM cells | YKL-5-124 | 500 nM | 72 h | Increased Annexin V+/DAPI- & V+/DAPI+ | [13] |
Table 2: Effect of Selective CDK7 Inhibitors on Cell Viability
| Cell Line | Inhibitor | IC50 / EC50 | Assay | Reference |
| HAP1 | YKL-5-124 | - | Cell Viability Assay | [2] |
| Jurkat | YKL-5-124 | - | Cell Viability Assay | [2] |
| SCLC cell lines | YKL-5-124 | Varies | Cell Viability Assay | [11] |
| Panc89 (Pancreatic) | LDC4297 | < 0.05 µM | ATP-based Viability Assay | [6] |
| PT45 (Pancreatic) | LDC4297 | < 0.05 µM | ATP-based Viability Assay | [6] |
| BxPc3 (Pancreatic) | LDC4297 | < 0.05 µM | ATP-based Viability Assay | [6] |
| Mia-Paca2 (Pancreatic) | LDC4297 | ~0.1 µM | ATP-based Viability Assay | [6] |
| BT549 (Breast Cancer) | CDK7 shRNA | - | MTT Assay | [14] |
| MDA-MB-231 (Breast Cancer) | CDK7 shRNA | - | MTT Assay | [14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent tumor cells.
Materials:
-
This compound
-
Tumor cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
This compound
-
Tumor cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified duration. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the expression of apoptosis-related proteins such as cleaved PARP and cleaved Caspase-3.
Materials:
-
This compound
-
Tumor cell line of interest
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
References
- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | p53–GSDME Elevation: A Path for CDK7 Inhibition to Suppress Breast Cancer Cell Survival [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for ChIP-seq Analysis Following Cdk7-IN-15 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (Cdk7) is a critical regulator of transcription and cell cycle progression, making it a compelling target in oncology and other therapeutic areas.[1][2][3][4] As a component of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), facilitating transcription initiation and promoter escape.[5][6][7] Additionally, as the catalytic subunit of the Cdk-activating kinase (CAK) complex, Cdk7 activates other CDKs involved in cell cycle control.[8][9][10][11]
Cdk7-IN-15 is a covalent inhibitor of Cdk7 that provides a powerful tool to probe the kinase's function and to assess its therapeutic potential. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is an essential technique to elucidate the genome-wide effects of Cdk7 inhibition on transcription factor binding, histone modifications, and Pol II occupancy. These application notes provide a comprehensive overview and detailed protocols for conducting ChIP-seq experiments after treating cells with this compound.
Cdk7 Inhibition and its Impact on the Chromatin Landscape
Inhibition of Cdk7 with small molecules like this compound leads to several predictable and measurable changes in the chromatin environment and transcriptional machinery. Understanding these effects is crucial for designing and interpreting ChIP-seq experiments.
Key Molecular Effects of Cdk7 Inhibition:
-
Reduced RNA Polymerase II CTD Phosphorylation: Cdk7 directly phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) of the Pol II CTD.[8][12][13] Treatment with a Cdk7 inhibitor leads to a dose-dependent decrease in these phosphorylation marks.[8][14]
-
Increased Promoter-Proximal Pausing of Pol II: Inhibition of Cdk7 can lead to an accumulation of Pol II at promoter-proximal regions, resulting in an increased Pol II pausing index.[2][5][12][15] This is a key indicator of disrupted transcriptional elongation.
-
Alterations in Histone Modifications: Cdk7 activity is linked to the regulation of histone modifying enzymes. Its inhibition can lead to changes in histone marks such as H3K4me3 and H3K27ac, particularly at enhancers and super-enhancers.[8][13]
-
Downregulation of Super-Enhancer-Driven Transcription: Cancer cells are often dependent on super-enhancers (SEs) for the expression of key oncogenes.[8][13] Cdk7 inhibition has been shown to preferentially downregulate transcription from these regions.[8][13]
Quantitative Data Summary
The following tables summarize the expected quantitative changes observed in ChIP-seq data following Cdk7 inhibitor treatment. While specific values for this compound are not yet widely published, data from analogous covalent Cdk7 inhibitors like THZ1 and SY-5609 provide a strong indication of the anticipated effects.
Table 1: Changes in RNA Polymerase II Occupancy and Pausing Index
| Parameter | Target | Expected Change after this compound Treatment | Representative Data (from analogous inhibitors) | Reference |
| Pol II Occupancy | Promoter-Proximal Regions | Increase | Increased Pol II density at TSS | [5] |
| Pol II Occupancy | Gene Bodies | Decrease | Decreased Pol II density downstream of TSS | [5] |
| Pol II Pausing Index | (Promoter Density / Gene Body Density) | Increase | Significant rightward shift in the cumulative distribution of pausing indices | [5][12] |
| Pol II CTD Ser5-P | Genome-wide | Decrease | Dose-dependent reduction in ChIP-seq signal | [8][14] |
| Pol II CTD Ser7-P | Genome-wide | Decrease | Dose-dependent reduction in ChIP-seq signal | [8] |
Table 2: Changes in Histone Modifications
| Histone Mark | Genomic Region | Expected Change after this compound Treatment | Representative Data (from analogous inhibitors) | Reference |
| H3K27ac | Super-Enhancers | Decrease | Reduction in H3K27ac signal at SEs associated with key oncogenes | [8][13] |
| H3K27ac | Typical Enhancers | Variable | May show less pronounced changes compared to SEs | [8] |
| H3K4me3 | Promoters | Decrease in spreading | Restriction of H3K4me3 signal into the gene body | [16] |
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. A novel statistical method for quantitative comparison of multiple ChIP-seq datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basics of ChIP-seq data analysis [bioconductor.org]
- 8. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disruption of CDK7 signaling leads to catastrophic chromosomal instability coupled with a loss of condensin-mediated chromatin compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elgenelim.com [elgenelim.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholars.northwestern.edu [scholars.northwestern.edu]
Application Notes and Protocols for RNA-seq Experimental Design with Cdk7-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (Cdk7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. As a catalytic subunit of the transcription factor IIH (TFIIH) complex, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation and elongation.[1] Additionally, Cdk7 acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which in turn control cell cycle checkpoints.[1][2]
Cdk7-IN-15 is a potent and selective inhibitor of Cdk7. Its mechanism of action involves the covalent modification of a cysteine residue near the active site of Cdk7, leading to irreversible inhibition of its kinase activity. This inhibition disrupts both the transcriptional machinery and cell cycle progression, making Cdk7 an attractive therapeutic target in oncology. RNA sequencing (RNA-seq) is a powerful tool to elucidate the global transcriptional consequences of Cdk7 inhibition, providing insights into the inhibitor's mechanism of action, identifying biomarkers of response, and revealing potential combination therapy strategies.
These application notes provide a comprehensive guide for designing and conducting RNA-seq experiments using this compound, from initial cell treatment to data analysis and interpretation.
Signaling Pathway of Cdk7
Cdk7 plays a central role in coordinating transcription and cell cycle. The following diagram illustrates the key signaling pathways involving Cdk7.
Caption: Cdk7 Signaling Pathways in Transcription and Cell Cycle.
Experimental Design and Workflow
A well-designed RNA-seq experiment is crucial for obtaining high-quality, interpretable data. The following workflow outlines the key steps for an experiment involving this compound.
Caption: RNA-seq Experimental Workflow with this compound.
Protocols
Cell Culture and Treatment with this compound
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach 50-70% confluency.
-
Inhibitor Preparation: Prepare working concentrations of this compound by diluting the 10 mM stock in complete culture medium. A typical concentration range to test is 10 nM to 1 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period. A time course of 6, 12, and 24 hours is recommended to capture both early and late transcriptional responses.
-
Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for RNA extraction.
RNA Extraction and Quality Control
Materials:
-
TRIzol reagent or a column-based RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform (for TRIzol method)
-
Isopropanol (for TRIzol method)
-
75% Ethanol (for TRIzol method)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer or similar instrument
Protocol (using a column-based kit):
-
Follow the manufacturer's instructions for the chosen RNA extraction kit.
-
DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
Elution: Elute the RNA in RNase-free water.
-
Quantification: Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity Assessment: Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value ≥ 8 is recommended for high-quality RNA-seq.
RNA-seq Library Preparation
Materials:
-
RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)
-
Magnetic beads for purification steps
-
PCR thermocycler
Protocol (generalized):
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
RNA Fragmentation: Fragment the enriched mRNA into smaller pieces using enzymatic or chemical methods.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the adenylated cDNA fragments.
-
Library Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.
-
Library Purification and Quality Control: Purify the final library and assess its quality and quantity using a Bioanalyzer and qPCR.
Data Presentation
The following tables summarize expected quantitative data from RNA-seq experiments with Cdk7 inhibitors. The gene lists are representative and may vary depending on the cell type and experimental conditions.
Table 1: Top 10 Differentially Expressed Genes in Nasopharyngeal Carcinoma Cells Treated with THZ1 (a Cdk7 inhibitor) [3][4]
| Gene Symbol | Description | Log2 Fold Change | p-value |
| Upregulated | |||
| AC010970.2 | Long non-coding RNA | 4.58 | < 0.001 |
| GPX1P1 | Glutathione Peroxidase 1 Pseudogene 1 | 4.21 | < 0.001 |
| CHRAC1 | Chromatin Accessibility Complex Subunit 1 | 3.98 | < 0.001 |
| HERC3 | HECT And RLD Domain Containing E3 Ubiquitin Protein Ligase 3 | 3.75 | < 0.001 |
| FAM89A | Family With Sequence Similarity 89 Member A | 3.52 | < 0.001 |
| Downregulated | |||
| PPP1R10 | Protein Phosphatase 1 Regulatory Subunit 10 | -5.23 | < 0.001 |
| PNRC2 | Proline Rich Nuclear Receptor Coactivator 2 | -5.01 | < 0.001 |
| TRIAP1 | TP53 Regulated Inhibitor Of Apoptosis 1 | -4.89 | < 0.001 |
| NXT1 | Nuclear RNA Export Factor 1 | -4.72 | < 0.001 |
| DDIT4 | DNA Damage Inducible Transcript 4 | -4.65 | < 0.001 |
Table 2: Representative Downregulated Genes in HL-60 Cells Treated with SY-351 (a Cdk7 inhibitor) [5]
| Gene Symbol | Description | Log2 Fold Change | Adjusted p-value |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -2.5 | < 0.001 |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | -2.1 | < 0.001 |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | -1.8 | < 0.01 |
| E2F1 | E2F Transcription Factor 1 | -1.5 | < 0.05 |
| CCND1 | Cyclin D1 | -1.3 | < 0.05 |
Data Analysis Pipeline
A robust data analysis pipeline is essential for extracting meaningful biological insights from RNA-seq data.
Caption: RNA-seq Data Analysis Pipeline.
Key Steps in Data Analysis:
-
Quality Control (QC): Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are removed using tools like Trimmomatic or Cutadapt.
-
Alignment: The cleaned reads are aligned to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: The number of reads mapping to each gene is counted to generate a gene expression matrix.
-
Differential Gene Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes that are significantly upregulated or downregulated upon treatment with this compound compared to the vehicle control.
-
Functional Analysis: Gene set enrichment analysis (GSEA), Gene Ontology (GO) analysis, and KEGG pathway analysis are performed to identify the biological pathways and processes that are most affected by Cdk7 inhibition.
Conclusion
This document provides a comprehensive framework for designing and executing RNA-seq experiments with the Cdk7 inhibitor this compound. By following these guidelines, researchers can generate high-quality, reproducible data to unravel the complex transcriptional consequences of Cdk7 inhibition. This knowledge is invaluable for advancing our understanding of Cdk7 biology and for the development of novel cancer therapeutics.
References
- 1. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - Gao - Translational Cancer Research [tcr.amegroups.org]
- 5. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk7-IN-15 in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cdk7-IN-15, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), to investigate and overcome mechanisms of drug resistance in cancer. The protocols outlined below are based on established methodologies for studying CDK7 inhibition and can be adapted for various cancer models.
Introduction to Cdk7 and Drug Resistance
Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][4][5] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription.[1][6]
In many cancers, aberrant CDK7 activity contributes to uncontrolled proliferation and survival.[5][7] Notably, increased CDK7 expression and activity have been implicated in the development of resistance to various cancer therapies, including endocrine therapy, chemotherapy, and targeted agents.[6][8][9][10] By inhibiting CDK7, researchers can disrupt these fundamental cellular processes, leading to cell cycle arrest, apoptosis, and the suppression of oncogenic signaling pathways, thus providing a promising strategy to overcome drug resistance.[1][8][10]
Data Presentation
The following tables summarize quantitative data from studies using CDK7 inhibitors to overcome drug resistance. This data can serve as a reference for expected outcomes when using this compound.
Table 1: IC50 Values of CDK7 Inhibitors in Parental and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance To | CDK7 Inhibitor | IC50 (Parental) | IC50 (Resistant) |
| H1975 | Non-Small Cell Lung Cancer | WZ4002 (3rd Gen EGFR-TKI) | THZ1 | 379 nM | 83.4 nM |
| H1975 | Non-Small Cell Lung Cancer | Osimertinib (3rd Gen EGFR-TKI) | THZ1 | 379 nM | 125.9 nM |
| H1975 | Non-Small Cell Lung Cancer | WZ4002 (3rd Gen EGFR-TKI) | QS1189 | 755.3 nM | 232.8 nM |
| H1975 | Non-Small Cell Lung Cancer | Osimertinib (3rd Gen EGFR-TKI) | QS1189 | 755.3 nM | 275.3 nM |
| Various PDAC cell lines | Pancreatic Ductal Adenocarcinoma | - | THZ1 | 26.08 nM to 423.7 nM | - |
Table 2: Effects of CDK7 Inhibition on Cell Cycle and Apoptosis
| Cell Line | Treatment | % G2/M Arrest | % Apoptosis |
| H1975 (Parental) | THZ1 | 31.6% | 22.7% |
| H1975/WR (WZ4002 Resistant) | THZ1 | 50.9% | 42.1% |
| H1975/OR (Osimertinib Resistant) | THZ1 | 30.5% | 33.6% |
Signaling Pathways and Experimental Workflows
Signaling Pathway of CDK7 in Drug Resistance
Caption: CDK7's dual role in transcription and cell cycle progression contributing to drug resistance.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 | Cancer Genetics Web [cancerindex.org]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. news-medical.net [news-medical.net]
- 5. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the transcriptional kinase CDK7 overcomes therapeutic resistance in HER2-positive breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Blockade of CDK7 Reverses Endocrine Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Efficacy of the CDK7 Inhibitor on EMT-Associated Resistance to 3rd Generation EGFR-TKIs in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cdk7-IN-15 solubility issues and solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Cdk7-IN-15 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][2] It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1] While some similar compounds have theoretical solubility in ethanol, in practice, DMSO is the most reliable solvent.[2] this compound is generally considered insoluble in water.[2]
Q2: How should I prepare a stock solution of this compound to ensure maximum solubility?
A2: To prepare a high-concentration stock solution, it is recommended to use sonication.[1] Follow the experimental workflow below for best results. Always prepare fresh working solutions for your experiments and avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[1][3] For long-term storage, keep the DMSO stock solution at -80°C.[1]
Q3: My this compound precipitated after I diluted the DMSO stock into my aqueous cell culture medium. What went wrong?
A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. Several factors can contribute to this:
-
Final DMSO Concentration: The final percentage of DMSO in your aqueous solution may be too low to keep the compound dissolved. While a low DMSO concentration (typically <0.5%) is necessary to avoid solvent toxicity in cell-based assays, it may not be sufficient to maintain solubility.
-
Temperature Shock: Adding a room temperature or cold DMSO stock to warm culture media can cause the compound to fall out of solution.
-
Media Composition: Components in the cell culture media, such as salts and proteins, can interact with the compound and reduce its solubility.[4]
Refer to the troubleshooting guide below for potential solutions.
Q4: What is the mechanism of action for CDK7 inhibitors like this compound?
A4: Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme with a dual role in regulating both the cell cycle and gene transcription.[5][6][7]
-
Cell Cycle Control: As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other key cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for driving cells through different phases of division.[7][8][9]
-
Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II.[7][8][10] This action is critical for initiating the transcription of many genes.
By inhibiting CDK7, this compound can simultaneously arrest the cell cycle and suppress the transcription of key oncogenes, making it a target of interest in cancer research.
Solubility Data
The following table summarizes the solubility of a representative covalent CDK7 inhibitor. Note that specific lots of this compound may have slightly different characteristics.
| Solvent | Maximum Solubility | Molar Concentration | Notes |
| DMSO | 250 mg/mL | 366.03 mM | Sonication is recommended for achieving this concentration. Use of fresh, anhydrous DMSO is critical.[1] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh the required mass of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the tube vigorously. If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes or until the solution is clear.[1]
-
Aliquot & Store: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots. Store the aliquots at -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.[1]
Caption: A standard workflow for preparing this compound stock solutions.
Troubleshooting Guide: Solubility Issues
If you encounter precipitation when preparing working solutions from your DMSO stock, follow this troubleshooting workflow.
Caption: A troubleshooting flowchart for this compound precipitation issues.
Signaling Pathway Diagram
Caption: The dual roles of CDK7 in cell cycle and transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. By compound [wahoo.cns.umass.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 7. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cdk7-IN-15 Concentration for IC50 Determination: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Cdk7-IN-15 in half-maximal inhibitory concentration (IC50) determination assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of both the cell cycle and transcription.[1][2][3][4][5] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[4][5] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation.[1][2][4] this compound is a covalent inhibitor, meaning it forms a permanent bond with its target protein. Specifically, it is designed to target a cysteine residue (Cys312) within the CDK7 protein.[6]
Q2: I cannot find a specific IC50 value for this compound in my cell line. What concentration range should I start with?
While specific IC50 values for this compound are not widely published, data from analogous covalent CDK7 inhibitors can provide a starting point. For example, the covalent inhibitor YKL-5-124 has an in vitro IC50 of 9.7 nM for CDK7/Mat1/CycH and a cellular IC50 of 53.5 nM in HAP1 cells.[6] Another covalent inhibitor, THZ1, has a binding affinity IC50 of 3.2 nM and inhibits Jurkat cell proliferation with an IC50 of 50 nM.[7] Based on this, a broad initial concentration range from 1 nM to 10 µM is recommended for a preliminary experiment. This can be followed by a narrower, more focused range based on the initial results.
Q3: How do I prepare a stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[8][9] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. To ensure complete dissolution, vortexing or brief sonication may be necessary. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.5%).
Q4: this compound is a covalent inhibitor. How does this affect my IC50 determination experiment?
The covalent and irreversible nature of this compound binding means that the IC50 value will be time-dependent.[6][10] The longer the inhibitor is incubated with the cells or the enzyme, the more target engagement will occur, leading to a lower apparent IC50 value.[6] Therefore, it is critical to include a pre-incubation step in your experimental protocol to allow for the covalent bond to form. The duration of this pre-incubation should be optimized and kept consistent across experiments for reproducible results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during compound dilution or addition- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and change tips between dilutions.- Avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| No significant inhibition observed even at high concentrations | - this compound is inactive or degraded- Insufficient pre-incubation time for covalent binding- Cell line is resistant to CDK7 inhibition | - Use a fresh aliquot of the inhibitor and verify its purity.- Increase the pre-incubation time (e.g., 2, 4, or 6 hours) to allow for covalent bond formation.- Confirm CDK7 expression in your cell line. Consider using a positive control cell line known to be sensitive to CDK7 inhibitors. |
| IC50 value is much higher than expected based on literature for similar compounds | - Short incubation time- High cell density- Compound precipitation in media | - As this compound is a covalent inhibitor, its IC50 is time-dependent. Increase the incubation time to allow for more complete inhibition.[6]- Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.- Visually inspect the wells for any signs of precipitation. If observed, prepare fresh dilutions and consider using a lower starting concentration or a different formulation. |
| Cell viability is above 100% at low inhibitor concentrations | - Hormesis effect (a stimulatory effect at low doses)- Technical artifact in the viability assay | - This can sometimes be observed with cytotoxic compounds. Ensure the effect is reproducible. Focus on the inhibitory part of the dose-response curve for IC50 calculation.- Check for any interference of the compound with the viability assay reagents (e.g., colorimetric or luminescent readouts). |
Data Presentation: IC50 Values of Analogous Covalent CDK7 Inhibitors
The following table summarizes the IC50 values of well-characterized covalent CDK7 inhibitors that are structurally or mechanistically similar to this compound. This data can be used as a reference for designing initial experiments.
| Inhibitor | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| YKL-5-124 | CDK7/Mat1/CycH | In vitro kinase assay | - | 9.7 | [6] |
| YKL-5-124 | CDK7 | Cellular assay | HAP1 | 53.5 | [6] |
| THZ1 | CDK7 | Binding affinity assay | - | 3.2 | [7] |
| THZ1 | Proliferation | Cellular assay | Jurkat | 50 | [7] |
| BS-181 | Proliferation | Cellular assay | KHOS | 1750 | [11] |
| BS-181 | Proliferation | Cellular assay | U2OS | 2320 | [11] |
Experimental Protocol: IC50 Determination for this compound using a Cell Viability Assay
This protocol outlines a general method for determining the IC50 of this compound in a chosen cancer cell line using a commercially available cell viability assay (e.g., CellTiter-Glo®, MTT, or PrestoBlue™).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile phosphate-buffered saline (PBS)
-
96-well clear or white-walled tissue culture plates (depending on the assay)
-
Cell viability assay reagent
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: a. Culture the cells of interest to ~80% confluency. b. Harvest the cells and perform a cell count. c. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Dilution: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to prepare 2X the final concentration in the dilution plate. For an initial experiment, a wide range of concentrations is suggested (e.g., 1 nM to 10 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Cell Treatment and Pre-incubation: a. Carefully remove the medium from the wells of the cell plate. b. Add 100 µL of the prepared this compound dilutions and controls to the respective wells. c. Pre-incubation: Incubate the plate for a defined period (e.g., 2, 4, or 6 hours) at 37°C in a 5% CO2 incubator. This step is crucial for covalent inhibitors to allow for target engagement.
-
Incubation: a. After the pre-incubation period, continue to incubate the cells for a total of 48 or 72 hours (the total incubation time will include the pre-incubation time).
-
Cell Viability Assay: a. On the day of the assay, allow the plate and the viability reagent to equilibrate to room temperature. b. Follow the manufacturer's instructions for the chosen cell viability assay. For example, for CellTiter-Glo®, add a volume of reagent equal to the volume of cell culture medium in each well. c. Incubate the plate as recommended by the manufacturer (e.g., 10 minutes at room temperature for CellTiter-Glo®).
-
Data Acquisition and Analysis: a. Measure the luminescence or absorbance using a plate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the inhibitor concentration. d. Use a non-linear regression model (e.g., sigmoidal dose-response) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations
CDK7 Signaling Pathway
Caption: The dual role of CDK7 in cell cycle control and transcription, and its inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: A stepwise workflow for determining the IC50 of this compound, highlighting the pre-incubation step.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK7_pathway [bionity.com]
- 3. CDK7 Biology Schematic :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 4. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent Kinase (CDK) | DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. By compound [wahoo.cns.umass.edu]
- 10. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Cdk7-IN-15 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk7-IN-15, a selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This guide is intended for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its expected on-target effects?
A1: this compound is a selective, covalent inhibitor of CDK7. CDK7 is a crucial kinase with a dual role in regulating both cell cycle progression and gene transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive the cell cycle.[3][4][5] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for transcription initiation.[2][6][7]
Therefore, the expected on-target effects of this compound treatment include:
-
Cell Cycle Arrest: Inhibition of CDK7 prevents the activation of cell cycle CDKs, leading to cell cycle arrest, typically at the G1/S transition.[1]
-
Inhibition of Transcription: this compound can lead to a decrease in the phosphorylation of the RNA Polymerase II CTD, particularly at Serine 5 and Serine 7, affecting transcription initiation.[3][8]
-
Reduced Phosphorylation of Downstream Targets: A decrease in the phosphorylation of CDK7 substrates such as CDK1 (Thr161), CDK2 (Thr160), and Retinoblastoma protein (Rb) (Ser780) is anticipated.[3][9]
Q2: My cells are showing a different phenotype than the expected G1/S arrest. What could be the reason?
A2: While G1/S arrest is a common outcome of selective CDK7 inhibition, different cellular phenotypes can arise due to several factors:
-
Cell Line-Specific Differences: The cellular response to CDK7 inhibition can be context-dependent, varying between different cell lines.[3] Some cell lines might exhibit a G2/M arrest or apoptosis even at low concentrations.[9][10]
-
Compensatory Mechanisms: Prolonged treatment with a CDK7 inhibitor can lead to the activation of compensatory signaling pathways.
-
Off-Target Effects: Although this compound is designed to be selective, the possibility of off-target effects at higher concentrations cannot be entirely ruled out. Less selective CDK7 inhibitors, like THZ1, are known to have potent off-target activity against CDK12 and CDK13, leading to a more pronounced transcriptional inhibition phenotype.[1]
To investigate this, it is recommended to perform a dose-response and time-course experiment to characterize the specific phenotype in your cell line.
Q3: I am not observing a significant decrease in global RNA Polymerase II CTD phosphorylation. Is the inhibitor not working?
A3: Not necessarily. Some highly selective CDK7 inhibitors, like YKL-5-124 (a compound closely related to this compound), have been shown to induce a strong cell cycle arrest with only a weak effect on global RNA Pol II CTD phosphorylation at concentrations that are effective for cell cycle inhibition.[1] This suggests that the cell cycle effects of CDK7 inhibition can be separated from its global transcriptional effects.
However, a complete lack of effect on any CDK7 substrate may indicate a problem with the compound's stability or cellular uptake. It is advisable to verify the effect on a more direct and sensitive downstream target of the cell cycle machinery, such as the phosphorylation of CDK1 or CDK2.[9]
Q4: How can I confirm that the observed effects in my experiment are due to on-target inhibition of CDK7 and not off-target effects?
A4: Demonstrating on-target specificity is crucial. Here are several recommended approaches:
-
Rescue Experiments: Perform a rescue experiment by introducing a CDK7 mutant that cannot be covalently modified by this compound. If the observed phenotype is rescued in the presence of the inhibitor, it strongly indicates on-target activity.[1]
-
Use of Structurally Different Inhibitors: Compare the phenotype induced by this compound with that of other selective CDK7 inhibitors with different chemical scaffolds. A similar phenotype across different inhibitors suggests an on-target effect.
-
Kinase Selectivity Profiling: If available, analyze the kinase selectivity profile of this compound at the concentration used in your experiments to identify potential off-targets.
-
Western Blot Analysis: Confirm the engagement of direct downstream targets of CDK7. A reduction in the phosphorylation of CDK1, CDK2, and Rb at their respective sites is a good indicator of on-target CDK7 inhibition.[3][9]
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Apoptosis
-
Problem: You observe significant cell death at concentrations intended to induce cell cycle arrest.
-
Possible Causes:
-
High Inhibitor Concentration: The concentration of this compound used may be too high, leading to off-target toxicities.
-
Cell Line Sensitivity: The specific cell line may be highly sensitive to CDK7 inhibition and prone to apoptosis.
-
Inhibition of Survival-Promoting Transcription: CDK7 inhibition can downregulate the expression of anti-apoptotic proteins.[9]
-
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the optimal concentration that induces the desired phenotype (e.g., cell cycle arrest) without causing widespread cell death.
-
Time-Course Experiment: Analyze the cellular response at different time points to distinguish between early cell cycle effects and later apoptotic events.
-
Apoptosis Assays: Use assays like Annexin V/PI staining or caspase activation assays to quantify the level of apoptosis.
-
Western Blot for Apoptosis Markers: Analyze the expression levels of key apoptosis-related proteins such as cleaved PARP-1 and caspases.[9]
-
Issue 2: Inconsistent or Weak Phenotype
-
Problem: The observed biological effect (e.g., inhibition of proliferation) is weak or varies between experiments.
-
Possible Causes:
-
Inhibitor Instability: this compound may be unstable in your experimental conditions (e.g., media, temperature).
-
Low Cellular Uptake: The inhibitor may not be efficiently entering the cells.
-
Cell Culture Conditions: Variations in cell density, passage number, or media components can affect the cellular response.
-
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Always prepare fresh working solutions of this compound from a DMSO stock for each experiment.
-
Verify Compound Activity: Test the inhibitor on a sensitive positive control cell line, if available.
-
Standardize Cell Culture Protocols: Maintain consistent cell culture practices to ensure reproducibility.
-
Assess Target Engagement: Perform a western blot to check for the dephosphorylation of direct CDK7 substrates like p-CDK1 (Thr161) or p-CDK2 (Thr160) to confirm the inhibitor is active within the cell.
-
Quantitative Data Summary
Table 1: Kinase Inhibitory Activity of Selected CDK7 Inhibitors
| Inhibitor | CDK7 IC₅₀ (nM) | CDK12 IC₅₀ (nM) | CDK13 IC₅₀ (nM) | Reference |
| YKL-5-124 | 53.5 | >10,000 | >10,000 | [1] |
| THZ1 | 3.2 | 4.8 | 4.6 | [1] |
| SY-351 | - | >50% inhibition at 1µM | >50% inhibition at 1µM | [11] |
| LGR6768 | 10 | >20,000 | >20,000 | [9] |
Note: YKL-5-124 is a highly selective covalent CDK7 inhibitor, often used as a reference compound for this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis for CDK7 Target Engagement
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations and for the desired duration. Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-CDK1 (Thr161)
-
Total CDK1
-
Phospho-CDK2 (Thr160)
-
Total CDK2
-
Phospho-Rb (Ser780)
-
Total Rb
-
Phospho-RNA Polymerase II CTD (Ser5)
-
Total RNA Polymerase II
-
A loading control (e.g., GAPDH, β-actin, or Tubulin)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data can be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: The dual role of CDK7 in cell cycle and transcription, and its inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM catalyzes the exploration of drug selectivity: The CDK7 inhibitor example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Therapeutic Targeting of CDK7 Suppresses Tumor Progression in Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Cdk7-IN-15 stability in different experimental buffers
This technical support center provides guidance on the stability of Cdk7-IN-15 in various experimental buffers, offering troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For initial stock solutions, it is recommended to dissolve this compound in a non-protic solvent such as dimethyl sulfoxide (DMSO). High-quality, anhydrous DMSO should be used to minimize degradation.
Q2: How should I store the this compound stock solution?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture.
Q3: What is the stability of this compound in aqueous buffers?
The stability of this compound in aqueous buffers is expected to be limited. As a covalent inhibitor, it contains reactive functional groups that can be susceptible to hydrolysis in aqueous environments. The rate of degradation will depend on the pH, temperature, and composition of the buffer. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment and use them promptly.
Q4: Can I pre-mix this compound in my assay buffer and store it?
It is not recommended to store this compound in aqueous assay buffers for extended periods. Due to the potential for hydrolysis and non-specific reactions, it is best practice to add the compound to the assay buffer immediately before starting the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid compound. Ensure proper storage of the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Use high-quality, anhydrous DMSO. |
| Degradation of this compound in aqueous experimental buffer. | Prepare fresh dilutions of this compound in your experimental buffer immediately before each experiment. Avoid storing the compound in aqueous solutions. | |
| Precipitation of the compound when diluting into aqueous buffer. | Poor solubility of this compound in the aqueous buffer. | Decrease the final concentration of this compound. Ensure the concentration of the organic solvent (e.g., DMSO) from the stock solution is kept low in the final aqueous solution (typically ≤1%). The use of a surfactant like Tween-20 or Pluronic F-68 in the buffer may help to improve solubility. |
| High background signal or non-specific effects in assays. | Reaction of this compound with buffer components. | Avoid using buffers containing nucleophilic components, such as primary or secondary amines (e.g., Tris), or thiols (e.g., DTT, β-mercaptoethanol) if they are not essential for the experiment, as these can react with covalent inhibitors. Consider using buffers like HEPES or PBS. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Warm a vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C.
Dilution of this compound into Aqueous Buffer for Experiments
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO if necessary to achieve the desired intermediate concentrations.
-
Just prior to the experiment, dilute the appropriate stock or intermediate solution into the final aqueous experimental buffer. Ensure the final DMSO concentration is low and consistent across all experimental conditions.
-
Mix thoroughly by gentle vortexing or pipetting.
-
Use the freshly prepared solution immediately.
Visual Guides
Caption: Workflow for preparing and using this compound in experiments.
Caption: A logical guide to troubleshooting stability issues with this compound.
How to minimize Cdk7-IN-15 toxicity in normal cells
Disclaimer: This document provides technical guidance on minimizing toxicity associated with the use of Cdk7-IN-15, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As specific preclinical toxicity data for this compound is not publicly available, the information and recommendations provided herein are based on published data for other selective CDK7 inhibitors with similar mechanisms of action, such as THZ1 and YKL-5-124. Researchers should use this information as a general guide and optimize experimental conditions for their specific cell lines and models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it show toxicity in normal cells?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and gene transcription.[1][2] It acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression.[1] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the initiation of transcription.[1]
While cancer cells often exhibit a heightened dependence on CDK7 activity for their uncontrolled proliferation and transcription of oncogenes ("transcriptional addiction"), normal cells also rely on CDK7 for their regular physiological functions.[1] Therefore, inhibition of CDK7 by this compound can disrupt these fundamental processes in normal cells, leading to off-target toxicity. The most commonly observed toxicities in preclinical and clinical studies of CDK7 inhibitors include gastrointestinal issues and myelosuppression.
Q2: How can I minimize the toxicity of this compound in my normal cell lines or in vivo models?
A2: Minimizing toxicity requires a multi-faceted approach focused on optimizing dosage, exposure time, and exploring combination strategies. Here are key recommendations:
-
Dose-Response and Time-Course Studies: Conduct thorough dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment. The goal is to find a therapeutic window that maximizes anti-cancer effects while minimizing damage to normal cells.
-
Pulsed Dosing: Instead of continuous exposure, consider a pulsed or intermittent dosing schedule. This can allow normal cells to recover between treatments, potentially reducing cumulative toxicity.
-
Combination Therapy: Combining this compound with other anti-cancer agents may allow for the use of lower, less toxic doses of each drug while achieving a synergistic therapeutic effect.[1]
-
Selective Targeting: For in vivo studies, explore drug delivery systems that can selectively target cancer cells, thereby reducing systemic exposure to normal tissues.
Q3: Are cancer cells more sensitive to this compound than normal cells?
A3: Yes, preclinical studies with various selective CDK7 inhibitors have demonstrated that cancer cells are generally more sensitive to CDK7 inhibition than normal cells.[1] This selectivity is attributed to the concept of "transcriptional addiction" in cancer cells, where they are highly dependent on the continuous high-level expression of oncogenes driven by super-enhancers, a process particularly sensitive to CDK7 inhibition. Normal cells, with their more balanced transcriptional programs, are less susceptible. For instance, the CDK7 inhibitor YKL-5-124 showed significantly less impact on the proliferation of normal peripheral blood mononuclear cells compared to multiple myeloma cells.
Q4: What are the expected effects of this compound on the cell cycle of normal cells?
A4: Inhibition of CDK7 is expected to cause cell cycle arrest, primarily at the G1/S and G2/M transitions.[3] By inhibiting CDK7, the activation of CDK1, CDK2, CDK4, and CDK6 is blocked, which are essential for progression through these checkpoints. In normal cells, this will likely lead to a temporary, reversible cell cycle arrest. The extent and duration of this arrest will depend on the concentration and exposure time of this compound.
Troubleshooting Guides
Problem 1: High levels of apoptosis observed in normal control cells.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a detailed dose-response curve to determine the IC50 value in your cancer cell line of interest and a non-cancerous control cell line. Start with concentrations well below the IC50 for normal cells. |
| Continuous exposure is causing cumulative toxicity. | Design experiments with a pulsed dosing schedule (e.g., 24 hours on, 48 hours off) and assess if toxicity in normal cells is reduced while maintaining efficacy in cancer cells. |
| The normal cell line being used is particularly sensitive to cell cycle disruption. | Consider using a different, more robust normal cell line as a control. Alternatively, perform a cell cycle analysis to confirm arrest and assess if the cells can re-enter the cycle after the drug is removed. |
Problem 2: In vivo model shows significant weight loss or other signs of toxicity.
| Possible Cause | Troubleshooting Step |
| Systemic toxicity due to high dosage. | Reduce the dose of this compound. Evaluate a lower dose for a longer duration to see if therapeutic efficacy can be maintained with reduced toxicity. |
| The dosing schedule is too frequent. | Decrease the frequency of administration (e.g., from daily to every other day) to allow for physiological recovery. |
| Off-target effects of the compound. | Consider combination therapy with another agent that has a different mechanism of action. This may allow for a reduction in the dose of this compound. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of Selective CDK7 Inhibitors in Cancer vs. Normal Cells
| Inhibitor | Cancer Cell Line | IC50 (nM) | Normal Cell/Organism | Effect on Normal Cells | Reference |
| YKL-5-124 | Multiple Myeloma | ~50-100 | Phytohemagglutinin-activated normal donor peripheral blood mononuclear cells | Significantly lesser sensitivity | [4] |
| THZ1 | Neuroblastoma (MYCN-amplified) | ~50 | Non-tumor-bearing mice | No systemic toxicity observed at 10 mg/kg intravenously twice daily for 4 weeks | [4] |
| BS-181 | MCF-7 (Breast Cancer) | 21 | - | - | [2] |
Note: Data for this compound is not available. The table presents data from other selective CDK7 inhibitors to provide a general understanding of the therapeutic window.
Key Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on both cancerous and normal cell lines.
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for determining the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
This compound stock solution
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as required.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Visualizations
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of a selective cyclin-dependent kinase inhibitor which demonstrates anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cdk7-IN-15 and Related Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cdk7-IN-15 and other Cdk7 inhibitors in cell-based assays. Inconsistent results can arise from various factors, including inhibitor selectivity, cell-type specific responses, and experimental conditions. This guide aims to help you identify and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing different cellular phenotypes (e.g., cell cycle arrest vs. apoptosis) with different Cdk7 inhibitors?
A1: The observed phenotype is highly dependent on the inhibitor's selectivity profile. Cdk7 inhibitors can be broadly categorized into two groups:
-
Selective Cdk7 inhibitors (e.g., YKL-5-124): These compounds show high potency for Cdk7 with minimal activity against other kinases, including the structurally related Cdk12 and Cdk13. Inhibition of Cdk7 primarily disrupts the cell cycle through its role as a CDK-activating kinase (CAK), leading to a strong cell cycle arrest, often at the G1/S transition.[1]
-
Broader-spectrum Cdk7 inhibitors (e.g., THZ1): These inhibitors, while potent against Cdk7, also inhibit Cdk12 and Cdk13. This polypharmacology leads to a more pronounced transcriptional inhibition phenotype, often resulting in apoptosis due to the downregulation of key survival genes.[1][2]
Therefore, the specific inhibitor used is a critical determinant of the experimental outcome.
Q2: I'm using a selective Cdk7 inhibitor, but I don't see a decrease in RNA Polymerase II C-terminal domain (CTD) phosphorylation. Is my experiment failing?
A2: Not necessarily. While Cdk7 is known to phosphorylate the Ser5 and Ser7 residues of the Pol II CTD, some studies have shown that highly selective Cdk7 inhibitors, like YKL-5-124, do not cause a global reduction in Pol II CTD phosphorylation. This suggests potential redundancies in the control of gene transcription, where other kinases (like Cdk12/13) may compensate for the loss of Cdk7 activity in this context.[1] The primary effect of selective Cdk7 inhibition is often observed on the phosphorylation of its cell cycle substrates (e.g., Cdk1, Cdk2).
Q3: My results with this compound vary significantly between different cell lines. What could be the reason for this?
A3: Cell-line specific responses to Cdk7 inhibition are common and can be attributed to several factors:
-
Genetic background: The mutation status of key genes like TP53 and the expression levels of oncogenes such as MYC can influence a cell's dependence on Cdk7.[2][3]
-
Transcriptional addiction: Cancer cells that are highly reliant on the expression of super-enhancer-driven oncogenes are often more sensitive to inhibitors that affect transcription.
-
Cell cycle machinery: The specific cyclins and CDKs that are predominantly active in a given cell line can influence its response to the disruption of the CAK function of Cdk7.
It is crucial to characterize the genetic background of your cell lines and to compare your results across a panel of cell lines to understand the context-dependent effects of Cdk7 inhibition.
Q4: At what concentration should I use this compound in my cell-based assays?
A4: The optimal concentration of this compound will depend on the specific cell line and the duration of the treatment. It is always recommended to perform a dose-response curve to determine the IC50 value for your specific experimental conditions. Below is a summary of reported IC50 values for various Cdk7 inhibitors in different cell lines to provide a starting point.
Data Presentation: Inhibitor Potency and Cellular Effects
Table 1: IC50 Values of Cdk7 Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| THZ1 | HAP1 | Chronic Myelogenous Leukemia | 76 | [1] |
| Jurkat | T-cell Leukemia | 4 | [1] | |
| MCF7 | Breast Cancer | ~100-300 | [3] | |
| MDA-MB-231 | Breast Cancer | ~80-300 | [3] | |
| A549 | Lung Cancer | ~200 | [4] | |
| YKL-5-124 | HAP1 | Chronic Myelogenous Leukemia | 12 | [1] |
| Jurkat | T-cell Leukemia | 1 | [1] | |
| MM.1S | Multiple Myeloma | ~50 | [5] | |
| BS-181 | KHOS | Osteosarcoma | 1750 | |
| U2OS | Osteosarcoma | 2320 | ||
| SY-1365 | Multiple Cell Lines | Various | Varies | [6] |
Table 2: Quantitative Effects of Cdk7 Inhibition on Cell Cycle and Apoptosis
| Inhibitor | Cell Line | Concentration | Effect on Cell Cycle | Apoptosis (% Annexin V+) | Reference |
| YKL-5-124 | HAP1 | 0-2000 nM (72h) | Dose-dependent G1 and G2/M increase, S phase decrease | Not induced | [1][7] |
| MM.1S | 100 nM (24h) | G1 arrest | - | [5] | |
| THZ1 | H929 | 50-150 nM (24h) | G2/M arrest | Significant increase | [2] |
| A549 | 200 nM (48h) | - | ~40% | [4] | |
| B-ALL cells | High concentration | - | Significant increase | [8] |
Troubleshooting Guide
This guide addresses common issues encountered during cell-based assays with Cdk7 inhibitors.
Issue 1: No or weak cellular response to the inhibitor.
| Potential Cause | Troubleshooting Step |
| Inhibitor instability or degradation | Prepare fresh stock solutions of the inhibitor in an appropriate solvent (e.g., DMSO) and store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Incorrect inhibitor concentration | Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the IC50 for your specific cell line and experimental conditions. |
| Cell line resistance | The chosen cell line may not be sensitive to Cdk7 inhibition. Consider using a positive control cell line known to be sensitive to Cdk7 inhibitors (e.g., Jurkat, HAP1). Also, analyze the expression of key markers like Cdk7, Myc, and p53 in your cell line. |
| Suboptimal assay conditions | Ensure that the cell density, incubation time, and other assay parameters are optimized for your specific cell line and endpoint. |
Issue 2: High variability between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for plating. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inhibitor precipitation | Visually inspect the media after adding the inhibitor to ensure it has fully dissolved. If precipitation occurs, try pre-diluting the inhibitor in a larger volume of media before adding it to the cells. |
| Cell passage number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. |
Issue 3: Unexpected or off-target effects.
| Potential Cause | Troubleshooting Step | | Inhibitor promiscuity | If using a broader-spectrum inhibitor like THZ1, be aware of its off-target effects on Cdk12/13. To confirm that the observed phenotype is due to Cdk7 inhibition, consider using a more selective inhibitor like YKL-5-124 as a comparison. | | Solvent (DMSO) toxicity | Ensure that the final concentration of the solvent in your assay is below a toxic level (typically <0.5%). Run a solvent-only control to assess its effect on your cells. | | Use of a rescue experiment | If possible, use a CRISPR-Cas9 engineered cell line with a Cdk7 mutation (e.g., C312S for covalent inhibitors) that prevents inhibitor binding. Rescue of the phenotype in the mutant cell line confirms on-target activity.[1] |
Visualizations
Caption: Cdk7's dual role in transcription and cell cycle control.
Caption: General experimental workflow for testing Cdk7 inhibitors.
Caption: Troubleshooting decision tree for inconsistent results.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired inhibitor concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot for Phosphorylated Proteins
-
Cell Lysis: After inhibitor treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., phospho-Cdk1 (Thr161), phospho-Cdk2 (Thr160), phospho-RNA Pol II CTD (Ser5/7), and total protein controls) overnight at 4°C. Dilute antibodies in 5% BSA in TBST.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with the Cdk7 inhibitor for the desired time. Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
Technical Support Center: Improving the In Vivo Bioavailability of Cdk7-IN-15
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the in vivo bioavailability of the Cyclin-dependent kinase 7 (CDK7) inhibitor, Cdk7-IN-15. CDK7 is a key regulator of the cell cycle and transcription, making it a significant target in cancer therapy.[1][2][3][4][5][6][7] Effective in vivo studies with inhibitors like this compound are crucial for preclinical and clinical development.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides actionable solutions.
1. Issue: Low or undetectable plasma concentrations of this compound after oral administration.
-
Possible Cause: Poor aqueous solubility of this compound, leading to limited dissolution in the gastrointestinal (GI) tract. Many kinase inhibitors are poorly soluble drugs.[8][9]
-
Solution: Enhance the solubility and dissolution rate through formulation strategies.
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can improve dissolution.[10]
-
Micronization: Reduces particle size to the micron range.
-
Nanonization: Further reduces particle size to the sub-micron (nanometer) range, creating a nanosuspension.[10]
-
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate compared to its crystalline form.[9][11][12]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations can improve oral absorption.[13]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation with aqueous media, such as GI fluids.[8] This enhances the solubilization and absorption of the drug.
-
-
2. Issue: Rapid clearance and short half-life of this compound in vivo.
-
Possible Cause: Extensive first-pass metabolism in the liver, a common issue for many orally administered drugs.[8] Kinase inhibitors are often metabolized by cytochrome P450 enzymes, particularly CYP3A4.[14]
-
Solution: Inhibit metabolic enzymes to increase drug exposure.
-
Pharmacokinetic Boosting: Co-administration of this compound with a CYP3A4 inhibitor (a "booster") can decrease its metabolism and increase its plasma concentration and duration of action.[14]
-
Commonly used boosters: Ritonavir and cobicistat are potent CYP3A4 inhibitors used in the clinic. For preclinical studies, ketoconazole or itraconazole can be used.[14]
-
-
Caution: This approach requires careful dose adjustments to avoid potential toxicity due to increased drug exposure.
-
3. Issue: High inter-individual variability in plasma concentrations.
-
Possible Cause: pH-dependent solubility and food effects. The solubility of many kinase inhibitors is dependent on the pH of the GI tract, and the presence of food can alter this environment and affect absorption.[9][12]
-
Solution: Develop formulations that mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for formulating the poorly soluble this compound for oral gavage in mice?
A1: A common and relatively simple starting formulation for preclinical in vivo studies is a suspension. You can prepare a suspension of this compound in a vehicle containing a suspending agent and a surfactant to ensure homogeneity and improve wettability. A typical vehicle might consist of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween® 80 in water.
Q2: How can I prepare a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?
A2: A SEDDS formulation consists of an oil, a surfactant, and a co-surfactant. The selection of these components is critical and often requires screening for the drug's solubility in various excipients. A general approach involves:
-
Screening for oils, surfactants, and co-surfactants in which this compound has high solubility.
-
Constructing ternary phase diagrams to identify the optimal ratios of the components that form a stable microemulsion upon dilution.
-
Dissolving this compound in the optimized mixture of oil, surfactant, and co-surfactant.
Q3: Are there alternatives to oral administration if bioavailability remains low?
A3: Yes, for preclinical studies, alternative routes of administration can be explored to bypass the challenges of oral absorption:
-
Intraperitoneal (IP) Injection: This route avoids first-pass metabolism and can lead to higher systemic exposure.
-
Intravenous (IV) Injection: This provides 100% bioavailability and is often used to determine the pharmacokinetic parameters of a drug, such as clearance and volume of distribution. However, it may require a solubilizing formulation, such as one using co-solvents like DMSO and PEG400.[11]
Data Presentation
Table 1: Comparison of Formulation Strategies for Poorly Soluble Kinase Inhibitors
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution.[10] | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersion (ASD) | Increases solubility by preventing crystallization.[9][11] | Significant improvement in solubility and dissolution; can reduce food effects.[12] | Potential for physical instability (recrystallization) during storage. |
| Lipid-Based Formulations (e.g., SEDDS) | Improves solubilization in the GI tract and can enhance lymphatic uptake.[8][13] | Suitable for lipophilic drugs; can bypass first-pass metabolism to some extent. | Requires careful selection of excipients; potential for GI side effects. |
| Pharmacokinetic Boosting | Inhibits metabolic enzymes (e.g., CYP3A4) to reduce drug clearance.[14] | Can significantly increase drug exposure. | Risk of drug-drug interactions and potential for increased toxicity. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
-
Preparation of Pre-suspension: Disperse 1% (w/v) of this compound and a suitable stabilizer (e.g., 0.2% w/v Pluronic® F127) in deionized water.
-
High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer for a sufficient number of cycles (e.g., 20-30 cycles) at a high pressure (e.g., 1500 bar).
-
Particle Size Analysis: Monitor the particle size distribution using a dynamic light scattering (DLS) instrument until a desired mean particle size (e.g., <200 nm) is achieved.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Acclimatization: Acclimatize male BALB/c mice (6-8 weeks old) for at least one week before the experiment.
-
Dosing:
-
Oral (PO) Group: Administer the formulated this compound (e.g., in a suspension or SEDDS) via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: Administer a solubilized formulation of this compound via tail vein injection at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).
Visualizations
Caption: Dual roles of CDK7 in transcription and cell cycle, and the inhibitory action of this compound.
Caption: Experimental workflow for improving the in vivo bioavailability of this compound.
Caption: Troubleshooting logic for addressing low in vivo exposure of this compound.
References
- 1. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The regulation and functions of cdk7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lonza.com [lonza.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmacokinetic Boosting of Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cdk7-IN-15 degradation and storage recommendations
Technical Support Center: Cdk7-IN-15
Disclaimer: Publicly available information for a specific CDK7 inhibitor registered under the name "this compound" is limited. The following technical support guide has been developed based on the general chemical properties of pyrimidine-based kinase inhibitors and established best practices for the handling, storage, and troubleshooting of similar small molecule compounds. These recommendations are intended to provide a robust framework for researchers to ensure the stability and integrity of their inhibitor.
Frequently Asked Questions (FAQs)
1. How should I store the lyophilized this compound powder?
For long-term stability, the lyophilized powder should be stored at -20°C or -80°C, protected from light and moisture.[1][2] Many compounds are stable at room temperature for the duration of shipping, but immediate transfer to the recommended storage temperature upon receipt is crucial for preserving shelf life.[3][4]
2. What is the recommended solvent for reconstituting this compound?
The recommended solvent for most kinase inhibitors is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][3] Ensure the DMSO is free of moisture, as water can accelerate the degradation of the compound.[3][5]
3. How should I prepare and store stock solutions of this compound?
Once reconstituted in DMSO, it is critical to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.[1][2] Store these aliquots at -20°C or -80°C, protected from light. For most compounds in DMSO, stock solutions are stable for at least 3-6 months under these conditions.[2][4]
4. Can I store this compound in an aqueous buffer?
It is generally not recommended to store pyrimidine-based inhibitors in aqueous solutions for extended periods, as they are susceptible to hydrolysis.[3][6] Prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution immediately before use. Any unused aqueous solution should typically be discarded and not stored for more than 24 hours.[4]
5. How do I prevent the precipitation of this compound in my cell culture medium?
Precipitation can occur when a concentrated DMSO stock is diluted directly into an aqueous medium. To avoid this, it is best to perform serial dilutions of the DMSO stock in DMSO first, and then add the final, most diluted sample to your culture medium.[3] The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, to avoid solvent-induced toxicity.[2]
6. What are the signs that my this compound may have degraded?
Degradation can manifest in several ways during your experiments:
-
Loss of Potency: A noticeable decrease in the expected biological activity (e.g., higher IC50 values).
-
Inconsistent Results: Increased variability between replicate experiments.
-
Visual Changes: Discoloration of the stock solution or the appearance of precipitates.
-
Chromatographic Changes: The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following tables provide generalized stability data for a typical pyrimidine-based kinase inhibitor like this compound.
Table 1: Recommended Storage Conditions
| Form | Solvent | Temperature | Duration | Notes |
| Lyophilized Powder | N/A | -20°C to -80°C | Up to 3 years | Protect from light and moisture.[2] |
| Reconstituted Stock | DMSO | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles.[4] |
| Reconstituted Stock | DMSO | -80°C | Up to 6 months | Preferred for longer-term storage.[2] |
| Working Dilution | Aqueous | 4°C | < 24 hours | Prepare fresh before each experiment.[4] |
Table 2: Factors Influencing Degradation
| Factor | Effect on Stability | Mitigation Strategy |
| Moisture | Can lead to hydrolysis of the pyrimidine ring or other susceptible functional groups.[6] | Use anhydrous solvents; store in a desiccator.[4] |
| Light | Can cause photolytic degradation. | Store in amber vials or protect from light.[1] |
| Oxygen | Can lead to oxidation, especially of electron-rich heterocyclic rings.[6] | Purge vials with an inert gas like argon or nitrogen before sealing. |
| pH Extremes | Acidic or basic conditions can catalyze hydrolysis.[6] | Maintain stock solutions in neutral DMSO; use buffered aqueous solutions (pH 5-7).[3] |
| Freeze-Thaw | Repeated cycles can introduce moisture and promote degradation.[1] | Aliquot stock solutions into single-use volumes.[2] |
Experimental Protocols
Protocol: Assessing the Integrity and Concentration of this compound via HPLC
This protocol outlines a general method for assessing the purity and concentration of your this compound stock solution.
1. Objective: To quantify the concentration and determine the purity of a this compound solution using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[7]
2. Materials:
-
This compound stock solution in DMSO.
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (or other appropriate mobile phase modifier).
-
C18 analytical HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC system with a UV detector.
3. Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
-
Sample Preparation:
-
Dilute a small aliquot of your this compound DMSO stock solution in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a final concentration of approximately 10-20 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: Scan for the optimal absorbance wavelength of this compound (typically between 220-350 nm for similar compounds).
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (linear gradient)
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B (return to initial conditions)
-
20-25 min: Hold at 5% B (equilibration)
-
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate the area of the main peak corresponding to this compound. Purity can be estimated by the percentage of the main peak area relative to the total area of all peaks.
-
The appearance of significant new peaks compared to a reference chromatogram of a fresh sample indicates degradation.
-
Visualizations
Caption: Potential degradation pathways for a pyrimidine-based inhibitor.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. captivatebio.com [captivatebio.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacy180.com [pharmacy180.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Overcoming Resistance to Cdk7-IN-15 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the covalent CDK7 inhibitor, Cdk7-IN-15.
Disclaimer: As of late 2025, specific published data on this compound is limited. The information and protocols provided herein are based on extensive research of other well-characterized covalent CDK7 inhibitors, such as THZ1 and YKL-5-124, which share a similar mechanism of action. This guidance should be adapted and optimized for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme with a dual role in regulating the cell cycle and gene transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression.[1][4] Additionally, as part of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for the initiation and elongation of transcription.[2][5] this compound covalently binds to a cysteine residue (C312) near the active site of CDK7, leading to irreversible inhibition of its kinase activity.[6] This dual inhibition of cell cycle and transcription machinery leads to cell cycle arrest and apoptosis in cancer cells, which are often highly dependent on both processes for their survival and proliferation.[1][3]
Q2: My cancer cells are showing resistance to this compound. What are the potential mechanisms?
Resistance to covalent CDK7 inhibitors like this compound can arise through several mechanisms:
-
Target Alteration: The most common mechanism of acquired resistance to covalent inhibitors is the mutation of the target cysteine residue. For CDK7, this would be a mutation at cysteine 312 (e.g., C312S), which prevents the covalent binding of the inhibitor. While this is a known mechanism for other covalent inhibitors, its specific occurrence with this compound would need experimental confirmation.[6][7]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Activation of Bypass Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that compensate for the loss of CDK7 activity. This could involve the activation of other kinases or transcription factors that promote cell survival and proliferation.
-
Altered Drug Metabolism: Changes in the expression or activity of drug-metabolizing enzymes could lead to increased inactivation of this compound.
It is important to distinguish this from resistance to non-covalent CDK7 inhibitors, which has been linked to mutations like D97N that reduce the inhibitor's binding affinity without affecting covalent inhibitor sensitivity.[7][8]
Q3: What are some potential synergistic drug combinations to overcome this compound resistance?
Several combination strategies have shown promise in preclinical studies to enhance the efficacy of CDK7 inhibitors and overcome resistance:
-
Targeting Parallel Pathways: Combining this compound with inhibitors of pathways that become activated as a resistance mechanism can be effective. For example, combination with EGFR inhibitors has shown synergistic effects in breast cancer.[9]
-
Inducing DNA Damage: Combining CDK7 inhibitors with topoisomerase I inhibitors (like topotecan) has demonstrated synergy in small cell lung cancer, as CDK7 inhibition can impair the repair of DNA damage induced by these agents.
-
Targeting Transcriptional Co-dependencies: Combination with BET inhibitors (like JQ1) can be effective, as both CDK7 and BRD4 are critical for the expression of key oncogenes like MYC.[6]
-
Endocrine Therapy: In hormone receptor-positive cancers, combining CDK7 inhibitors with endocrine therapies like tamoxifen can overcome resistance.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of cancer cell growth | 1. Compound inactivity: this compound may have degraded due to improper storage or handling. 2. Suboptimal concentration: The concentration of this compound used may be too low for the specific cell line. 3. Cell line insensitivity: The cancer cell line may be intrinsically resistant to CDK7 inhibition. 4. Incorrect assessment of viability: The chosen cell viability assay may not be suitable. | 1. Verify compound integrity: Use a fresh stock of this compound and follow the manufacturer's storage and handling instructions. 2. Perform a dose-response curve: Determine the IC50 value for your cell line using a broad range of concentrations. 3. Assess CDK7 pathway activity: Confirm CDK7 expression and activity in your cell line. Consider screening a panel of cell lines to find a sensitive model. 4. Use multiple viability assays: Confirm results using assays with different readouts (e.g., metabolic activity vs. cell counting). |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or growth conditions. 2. Inconsistent drug treatment: Variations in drug preparation, incubation time, or final concentration. 3. Assay variability: Pipetting errors or fluctuations in instrument performance. | 1. Standardize cell culture: Use cells within a consistent passage number range and seed at a uniform density. 2. Prepare fresh drug dilutions: Prepare this compound dilutions fresh for each experiment from a validated stock solution. Ensure accurate and consistent incubation times. 3. Include proper controls: Use positive and negative controls in every experiment. Perform assays in triplicate or quadruplicate to assess variability. |
| No decrease in phosphorylation of CDK7 targets (e.g., Pol II CTD, CDK1, CDK2) | 1. Ineffective cell lysis: Incomplete cell lysis or protein degradation during sample preparation. 2. Phosphatase activity: Dephosphorylation of target proteins after cell lysis. 3. Antibody issues: The primary antibody may not be specific or sensitive enough. 4. Western blot technical issues: Inefficient protein transfer, inappropriate blocking buffer, or suboptimal antibody concentrations. | 1. Optimize lysis buffer: Use a lysis buffer containing strong detergents and protease inhibitors. 2. Add phosphatase inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer.[10][11] 3. Validate antibody: Use a positive control (e.g., lysate from a sensitive cell line known to respond to CDK7 inhibition) to confirm antibody performance. 4. Optimize Western blot protocol: Refer to the detailed protocol below. Use BSA instead of milk for blocking when probing for phosphoproteins to reduce background.[10] |
| Unexpected off-target effects | 1. High concentration of this compound: At high concentrations, the inhibitor may bind to other kinases. 2. Cellular context: The observed phenotype may be a secondary effect of CDK7 inhibition in the specific cell line. | 1. Use the lowest effective concentration: Titrate this compound to the lowest concentration that gives the desired on-target effect. 2. Perform rescue experiments: If possible, use a this compound-resistant CDK7 mutant (e.g., C312S) to confirm that the observed phenotype is on-target.[6] 3. Profile gene expression changes: Use RNA-seq to understand the global transcriptional effects of this compound treatment. |
Quantitative Data Summary
The following tables provide examples of IC50 values for various CDK7 inhibitors in different cancer cell lines. This data is intended to serve as a reference, and specific IC50 values for this compound should be determined experimentally.
Table 1: IC50 Values of Covalent CDK7 Inhibitor THZ1 in Cervical Cancer Cell Lines
| Cell Line | IC50 (nM) at 72h |
| SiHa | ~50 |
| HeLa | ~100 |
| C-33A | ~150 |
| Data adapted from a study on THZ1 in cervical cancer cells.[12] |
Table 2: IC50 Values of CDK7 Inhibitor BS-181 in Osteosarcoma Cell Lines
| Cell Line | IC50 (µM) |
| KHOS | 1.75 |
| U2OS | 2.32 |
| Data adapted from a study on BS-181 in osteosarcoma.[13] |
Key Experimental Protocols
Western Blotting for Phosphorylated CDK7 Targets
This protocol is optimized for the detection of changes in the phosphorylation status of CDK7 substrates, such as the C-terminal domain (CTD) of RNA Polymerase II (Ser2, Ser5, Ser7), CDK1 (Thr161), and CDK2 (Thr160).
Materials:
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) or the total protein of interest.
-
Troubleshooting Western Blots for Phospho-proteins: [10][11][14][15][16]
-
High Background: Use 5% BSA for blocking instead of milk, as milk contains phosphoproteins that can increase background. Ensure adequate washing steps.
-
No Signal: Confirm that the cells were stimulated appropriately to induce phosphorylation. Use fresh lysates with phosphatase inhibitors. Validate the primary antibody with a positive control.
-
Weak Signal: Load more protein (up to 50 µg). Use a more sensitive ECL substrate.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with this compound for the desired duration (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells to include apoptotic populations.
-
Wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.
-
Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
Analyze the data using cell cycle analysis software (e.g., FlowJo, ModFit) to determine the percentage of cells in G1, S, and G2/M phases.
-
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
PBS
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as required.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Annexin V-FITC negative and PI negative cells are viable.
-
Annexin V-FITC positive and PI negative cells are in early apoptosis.
-
Annexin V-FITC positive and PI positive cells are in late apoptosis or are necrotic.
-
Visualizations
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. Cancer therapy by cyclin-dependent kinase inhibitors (CDKIs): bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin Dependent Kinase 7 [biology.kenyon.edu]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 12. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. kairos-js.co.id [kairos-js.co.id]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Cdk7-IN-15 Protocol Refinement for Specific Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for Cdk7-IN-15 across various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and gene transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][2][3] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a key step in the initiation and elongation phases of transcription.[2][4] By inhibiting CDK7, this compound can simultaneously disrupt these processes, leading to cell cycle arrest and the suppression of oncogenic gene expression.[1]
Q2: How do I determine the optimal concentration of this compound for my specific cell line?
A2: The optimal concentration of this compound is highly cell-line dependent. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. A common method for this is a cell viability assay, such as an MTT or CCK-8 assay, with a range of this compound concentrations. For example, studies with the CDK7 inhibitor THZ1 in breast cancer cell lines have shown IC50 values ranging from 80-300 nM after a 2-day treatment.[5] It is advisable to start with a broad concentration range (e.g., 10 nM to 10 µM) and then narrow it down based on the initial results.
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment with a CDK7 inhibitor like this compound can induce several cellular effects, including:
-
Cell Cycle Arrest: Inhibition of CDK7 prevents the activation of other cell cycle CDKs, often leading to a G1/S or G2/M phase arrest.[6][7][8][9] The specific phase of arrest can be cell-type dependent.[6]
-
Apoptosis: Prolonged or high-concentration treatment can lead to programmed cell death (apoptosis).[6] This can be assessed by methods such as Annexin V staining or PARP cleavage analysis.[5][7]
-
Inhibition of Transcription: As CDK7 is essential for RNA Pol II phosphorylation, its inhibition leads to a global decrease in transcription, particularly of genes with super-enhancers that are often associated with oncogenic drivers.[2]
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: While this compound is designed to be selective for CDK7, it is important to consider potential off-target effects, especially at higher concentrations. Some less selective CDK7 inhibitors, like THZ1, have been shown to also inhibit CDK12 and CDK13.[7] Inhibition of CDK12/13 can also impact transcription and may confound results. To confirm that the observed effects are due to CDK7 inhibition, it is good practice to:
-
Use the lowest effective concentration of this compound.
-
Perform rescue experiments using a drug-resistant CDK7 mutant if available.[7]
-
Validate key findings using another selective CDK7 inhibitor or through genetic approaches like siRNA or CRISPR-Cas9 knockdown of CDK7.[8]
Troubleshooting Guides
Problem 1: I am not observing the expected level of cell death or cell cycle arrest in my cell line.
| Possible Cause | Suggested Solution |
| Cell line is resistant to this compound. | Some cell lines exhibit intrinsic resistance to CDK7 inhibitors. This can be due to various factors, including the expression of anti-apoptotic proteins like BCL-XL.[2] Consider testing a panel of cell lines to find a sensitive model or investigating the molecular basis of resistance in your cell line. |
| Suboptimal drug concentration. | Perform a thorough dose-response experiment to determine the IC50 for your specific cell line. Ensure that the concentrations used are within the effective range. |
| Incorrect treatment duration. | The effects of CDK7 inhibition can be time-dependent. A 24-hour treatment may be sufficient to observe effects on transcription, but longer incubation times (48-72 hours) might be necessary to see significant cell cycle arrest or apoptosis.[6][9] |
| Drug stability issues. | Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
Problem 2: I am seeing high variability in my experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density. | Ensure that cells are seeded at a consistent density across all wells and plates. Uneven cell growth can lead to variable drug responses. |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with media or a buffer. |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells, media, and the inhibitor. |
| Cellular heterogeneity. | If working with a heterogeneous cell population, consider single-cell cloning to establish a more uniform cell line. |
Problem 3: I am unsure if the observed effects are due to cell cycle arrest or transcriptional inhibition.
| Possible Cause | Suggested Solution |
| Dual mechanism of CDK7 inhibition. | To dissect the two primary functions of CDK7, you can perform time-course experiments. Transcriptional effects, such as reduced phosphorylation of the RNA Pol II C-terminal domain (Ser5), can often be observed within a few hours of treatment.[10] Cell cycle effects, which are a downstream consequence of both transcriptional changes and lack of CDK activation, typically take longer to manifest (e.g., 24-48 hours). |
| Western Blot Analysis. | Analyze the phosphorylation status of key proteins involved in both processes. For transcription, look at p-RNA Pol II (Ser5). For the cell cycle, examine the phosphorylation of CDK1 (Thr161) and CDK2 (Thr160).[2][7] A decrease in p-RNA Pol II would indicate transcriptional inhibition, while a reduction in p-CDK1/2 would point to a disruption of CAK activity. |
| RNA sequencing. | To comprehensively assess the impact on transcription, perform RNA-seq to identify differentially expressed genes following this compound treatment. |
Quantitative Data Summary
The following table summarizes reported effective concentrations and IC50 values for the CDK7 inhibitor THZ1 in various cancer cell lines, which can serve as a starting point for optimizing this compound protocols.
| Cell Line | Cancer Type | Inhibitor | IC50 / Effective Concentration | Assay Duration | Reference |
| Panel of 13 Breast Cancer Cell Lines | Breast Cancer | THZ1 | 80 - 300 nM (IC50) | 2 days | [5] |
| HCT116 | Colon Cancer | Compound 297 (CDK7i) | 0.3 µM | 36 - 84 hours | [6] |
| A549 | Lung Cancer | Compound 140/297 (CDK7i) | Titration up to 1 µM | 24 hours | [6] |
| HeLa | Cervical Cancer | THZ1 | Low concentrations induced apoptosis | Not specified | [8] |
| Panc89, PT45, BxPc3 | Pancreatic Cancer | LDC4297 (CDK7i) | Effective at 0.05 µM | Not specified | [11] |
| Mia-Paca2 | Pancreatic Cancer | LDC4297 (CDK7i) | Intermediate sensitivity (< 0.1 µM) | Not specified | [11] |
| Panc1, Capan1, Capan2, AsPc1, A8184 | Pancreatic Cancer | LDC4297 (CDK7i) | Less sensitive | Not specified | [11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-CDK1, CDK1, p-RNA Pol II, RNA Pol II) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Following this compound treatment, harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disruption of CDK7 signaling leads to catastrophic chromosomal instability coupled with a loss of condensin-mediated chromatin compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with Cdk7-IN-15
Welcome to the technical support center for Cdk7-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected experimental outcomes when using this covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, covalent inhibitor of CDK7. CDK7 is a critical kinase with a dual role in regulating both cell cycle progression and transcription.[1][2] As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, it phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, to drive the cell cycle.[1][3][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for the initiation and elongation phases of transcription.[1][5] this compound is expected to induce cell cycle arrest and apoptosis in cancer cells, which are often highly dependent on transcriptional processes.[1][6]
Q2: I'm observing a less potent effect on global transcription than I expected. Is this normal?
A2: This is a plausible, and in some contexts, an expected observation. While CDK7 is involved in transcription, the extent of global transcriptional inhibition can vary depending on the specific inhibitor used and the cellular context. For instance, the highly selective covalent inhibitor YKL-5-124 has been shown to cause a strong cell cycle arrest phenotype with minimal changes to global Pol II CTD phosphorylation and general gene expression, in contrast to broader-spectrum inhibitors like THZ1 which have a more pronounced transcriptional effect.[7] This suggests that some unexpected phenotypes may be due to the specific inhibitor's selectivity profile.
Q3: My cells are developing resistance to this compound. What are the potential mechanisms?
A3: Resistance to CDK7 inhibitors can arise through several mechanisms. One documented mechanism is the acquisition of mutations in the CDK7 gene itself. For example, a single amino acid change, such as D97N in CDK7, can reduce the drug's affinity for the kinase while preserving its catalytic function.[3] This type of mutation has been shown to confer resistance to multiple non-covalent, ATP-competitive CDK7 inhibitors.[3] Additionally, cancer cells can develop resistance through the activation of compensatory signaling pathways that bypass the effects of CDK7 inhibition.[8]
Q4: I've noticed significant changes in nuclear morphology in my treated cells. Is this related to CDK7 inhibition?
A4: Yes, this is a known consequence of disrupting CDK7 activity. Inhibition of CDK7 can lead to mitotic defects, resulting in chromosomal instability. Hallmarks of this instability include micronucleation, multinucleation, and dysmorphic nuclei.[9] These changes are not typically due to off-target effects and have been observed with different CDK7 inhibitors as well as with sgRNA-mediated knockdown of CDK7.[9]
Troubleshooting Guides
Issue 1: Weaker-than-expected Apoptotic Response
| Possible Cause | Troubleshooting Steps |
| Sub-optimal inhibitor concentration or stability. | 1. Verify Inhibitor Activity: Perform a dose-response curve to determine the optimal IC50 in your specific cell line. 2. Check Inhibitor Stability: Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh stock solutions for each experiment. |
| Cell line-specific resistance. | 1. Assess CDK7 Expression: Use Western blotting to confirm the expression of CDK7 in your cell line. 2. Sequence CDK7 Gene: If resistance is suspected, sequence the CDK7 gene to check for mutations in the ATP-binding pocket that could affect inhibitor binding.[3] |
| Compensatory signaling pathways. | 1. Pathway Analysis: Use phosphoproteomics or Western blotting to investigate the activation of parallel signaling pathways, such as the PI3K-AKT pathway, which has been implicated in resistance to other targeted therapies.[8] 2. Combination Therapy: Consider co-treating with inhibitors of identified compensatory pathways. |
Issue 2: Discrepancy Between Cell Cycle Arrest and Transcriptional Inhibition
| Possible Cause | Troubleshooting Steps |
| Predominant cell cycle phenotype of the inhibitor. | 1. Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or related techniques to verify that this compound is engaging with CDK7 in your cells. 2. Analyze Key Markers: Perform Western blotting for markers of both cell cycle progression (e.g., p-CDK2, p-Rb) and transcription (e.g., p-Pol II Ser5/7). A strong effect on cell cycle markers with a weaker effect on transcriptional markers may be an intrinsic property of the inhibitor.[7] |
| Off-target effects. | 1. Compare with other CDK7 inhibitors: If possible, compare the phenotype with that induced by a structurally different CDK7 inhibitor. 2. Genetic Knockdown: Use siRNA or CRISPR-Cas9 to knock down CDK7 and see if the phenotype is recapitulated, which can help distinguish on-target from off-target effects.[9] |
Quantitative Data Summary
Table 1: IC50 Values of Selected CDK7 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Reference |
| THZ1 | CDK7 | 3.2 | Jurkat | Kwiatkowski et al., 2014 |
| YKL-5-124 | CDK7 | 50 | HAP1, Jurkat | Olson et al., 2019[7] |
| Samuraciclib (CT7001) | CDK7 | 40 | Various | Patel et al., 2018 |
| BS-181 | CDK7 | 21 | Various | Ali et al., 2009 |
| SY-1365 | CDK7 | 84 | Various | Hu et al., 2019 |
Experimental Protocols
Western Blotting for CDK7 Pathway Analysis
-
Cell Lysis: Treat cells with this compound at the desired concentration and for the appropriate time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Load 10–20 µg of total protein per lane on a 4–15% Mini-PROTEAN TGX Precast Protein Gel.[3]
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: P-CDK2 (Thr160), CDK2, P-Rb (Ser807/811), Rb, CDK7, and P-Pol II (Ser2, Ser5, Ser7).[3][10]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest cells, including any floating cells, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the cells to remove the ethanol and resuspend in PBS containing RNase A and propidium iodide (PI).
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Dual signaling roles of CDK7 in cell cycle and transcription.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global trends and topics in CDK7 inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the transcriptional kinase CDK7 overcomes therapeutic resistance in HER2-positive breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disruption of CDK7 signaling leads to catastrophic chromosomal instability coupled with a loss of condensin-mediated chromatin compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Cdk7-IN-15 Off-Target Kinase Inhibition Profile
This technical support center provides essential information for researchers, scientists, and drug development professionals working with selective CDK7 inhibitors, using Cdk7-IN-15 as a representative agent. The following sections offer a comprehensive overview of its off-target profile, troubleshooting guidance for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected off-target profile for a selective CDK7 inhibitor like this compound?
A1: While highly selective, potent CDK7 inhibitors may exhibit off-target activity, particularly at higher concentrations. The most common off-targets are often other members of the cyclin-dependent kinase (CDK) family due to structural similarities in the ATP-binding pocket. For instance, some selective CDK7 inhibitors have shown low-level inhibition of CDK12 and CDK13 at concentrations significantly higher than their IC50 for CDK7. It is crucial to consult specific selectivity panel data for the inhibitor in use.
Q2: How can I minimize off-target effects in my cell-based assays?
A2: To minimize off-target effects, it is recommended to use the lowest effective concentration of the inhibitor that achieves the desired biological outcome. Performing dose-response experiments is critical to identify a concentration that maximizes CDK7 inhibition while minimizing engagement of other kinases. Additionally, using appropriate negative and positive controls, including structurally distinct CDK7 inhibitors if available, can help attribute the observed phenotype to CDK7 inhibition.
Q3: My experimental results with a CDK7 inhibitor are inconsistent. What are the potential causes?
A3: Inconsistent results can arise from several factors. These include variability in cell culture conditions, passage number, and cell density. The stability of the inhibitor in your specific media and its concentration over the course of the experiment can also play a role. Ensure consistent experimental setup and consider verifying the inhibitor's activity and stability under your specific assay conditions.
Q4: What are the key downstream signaling events to monitor to confirm CDK7 inhibition in cells?
A4: CDK7 is a key component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex.[1][2] Therefore, effective CDK7 inhibition can be monitored by assessing the phosphorylation status of its primary substrates. Key markers include decreased phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 5 and Serine 7.[1] Additionally, as part of the CAK complex, CDK7 activates other CDKs, so a reduction in the phosphorylation of the activation T-loop of CDK1 (Thr161) and CDK2 (Thr160) can also indicate target engagement.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition of CDK7 activity | - Inhibitor degradation or instability.- Incorrect inhibitor concentration.- Suboptimal assay conditions (e.g., high ATP concentration). | - Prepare fresh inhibitor stocks and store them appropriately.- Perform a dose-response experiment to determine the optimal concentration.- Optimize assay conditions, particularly the ATP concentration, to be near the Km for CDK7. |
| Discrepancy between biochemical and cellular activity | - Poor cell permeability of the inhibitor.- Active efflux of the inhibitor by cellular transporters.- High intracellular ATP concentrations outcompeting the inhibitor. | - Assess cell permeability using cellular uptake assays.- Investigate the involvement of efflux pumps and consider using efflux pump inhibitors as controls.- Use cellular target engagement assays (e.g., NanoBRET) to confirm intracellular activity. |
| Unexpected cellular phenotype or toxicity | - Off-target effects of the inhibitor.- Inhibition of a non-kinase target. | - Profile the inhibitor against a broad panel of kinases to identify potential off-targets.- Use a structurally unrelated CDK7 inhibitor as a control to see if the phenotype is recapitulated.- Lower the inhibitor concentration to the minimal effective dose. |
| Development of resistance to the inhibitor | - Upregulation of compensatory signaling pathways.- Mutations in the CDK7 kinase domain. | - Investigate potential resistance mechanisms through genomic or proteomic analysis.- Consider combination therapies to target compensatory pathways. |
Data Presentation: Off-Target Kinase Inhibition Profile
The following table summarizes the off-target inhibition profile of a representative selective CDK7 inhibitor, SY-351, based on kinome-wide profiling. This data is intended to provide a general guide for the expected selectivity of compounds in this class.
| Kinase | Percent Inhibition at 0.2 µM | Percent Inhibition at 1 µM |
| CDK7 | >90% | >90% |
| CDK12 | <50% | >50% |
| CDK13 | <50% | >50% |
| Other Kinases (249 total) | <50% | <50% (for the vast majority) |
Data is representative of a highly selective CDK7 inhibitor and may not be identical for this compound.
Experimental Protocols
Protocol: Kinase Selectivity Profiling using KiNativ™ Assay
This protocol provides a general overview of the KiNativ™ method for assessing kinase inhibitor selectivity in a cellular context.
Objective: To determine the on-target and off-target kinase binding profile of a test inhibitor in a complex proteome.
Materials:
-
Cell lines of interest (e.g., cancer cell lines)
-
Cell lysis buffer
-
Test inhibitor (e.g., this compound) at various concentrations
-
Biotinylated ATP/ADP acyl-phosphate probe (e.g., ATP-biotin)
-
Streptavidin-coated beads
-
Trypsin
-
LC-MS/MS instrumentation and reagents
Procedure:
-
Cell Lysate Preparation:
-
Culture and harvest cells.
-
Lyse cells in a suitable buffer to release the native kinases.
-
Determine the protein concentration of the lysate.
-
-
Competitive Binding:
-
Incubate the cell lysate with varying concentrations of the test inhibitor or a vehicle control (DMSO). This allows the inhibitor to bind to its target kinases.
-
-
Probe Labeling:
-
Add the biotinylated ATP/ADP probe to the lysate. The probe will covalently label the ATP-binding site of kinases that are not occupied by the inhibitor.
-
-
Enrichment of Labeled Peptides:
-
Digest the protein mixture with trypsin.
-
Enrich the biotin-labeled peptides using streptavidin-coated beads.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the labeled peptides and their corresponding kinases.
-
-
Data Analysis:
-
Quantify the abundance of each labeled peptide in the inhibitor-treated samples relative to the vehicle control.
-
A decrease in the signal for a particular kinase-derived peptide indicates that the inhibitor is binding to that kinase.
-
Generate dose-response curves to determine the IC50 values for each identified kinase.
-
Mandatory Visualizations
Caption: Dual roles of CDK7 in transcription and cell cycle, and the inhibitory action of this compound.
Caption: General experimental workflow for identifying kinase inhibitor off-targets using a chemoproteomic approach.
References
Adjusting Cdk7-IN-15 treatment time for optimal effect
This guide provides troubleshooting advice and detailed protocols for researchers using Cdk7-IN-15, a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The primary focus is on adjusting treatment duration to achieve optimal and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is treatment time a critical variable for a covalent inhibitor like this compound?
A1: The effect of a covalent inhibitor is time- and concentration-dependent. The inhibitor initially binds non-covalently and then forms a stable, covalent bond with its target, in this case, CDK7. This process takes time.[1][2]
-
Short treatment times may be sufficient to observe direct, on-target effects like the inhibition of RNA Polymerase II (Pol II) phosphorylation, which can occur within a few hours.[3][4]
-
Longer treatment times (e.g., 24-72 hours) are often required to observe downstream cellular phenotypes such as cell cycle arrest, changes in protein expression, and apoptosis.[5][6]
Therefore, the "optimal" time depends entirely on the specific biological question and endpoint being measured.
Q2: I'm not observing the expected cell cycle arrest. What should I check?
A2: Several factors could be at play:
-
Insufficient Treatment Time: Cell cycle effects are a downstream consequence of inhibiting CDK7's role as a CDK-Activating Kinase (CAK).[7] It can take 24 hours or longer for a significant population of cells to arrest. Try extending the treatment duration (e.g., test 24, 48, and 72-hour time points).
-
Cell-Type Specificity: The type of cell cycle arrest (G1/S or G2/M) and the time it takes to manifest can vary significantly between different cell lines.[5]
-
Inhibitor Concentration: Ensure you are using a concentration at or above the IC50 for your cell line. Perform a dose-response curve first to determine the effective concentration range.
-
Target Engagement: Confirm that the inhibitor is engaging its target. Use Western blotting to check for reduced phosphorylation of CDK7 substrates like the C-terminal domain (CTD) of RNA Pol II (Ser5) or downstream CDKs (e.g., p-CDK2 T160) at an early time point (e.g., 2-6 hours).[8]
Q3: How can I differentiate between this compound's effects on transcription versus cell cycle progression?
A3: This can be achieved by designing a time-course experiment that measures markers for both processes.
-
Transcriptional Effects (Early Events): Inhibition of CDK7 within the TFIIH complex rapidly affects transcription.[4][9] Assess phosphorylation of the RNA Pol II CTD at Serine 5 (p-Pol II Ser5) at early time points (e.g., 1, 3, 6 hours). A decrease indicates successful target engagement and transcriptional inhibition.
-
Cell Cycle Effects (Later Events): CDK7's role in activating cell cycle CDKs (CDK1, CDK2, CDK4/6) leads to cell cycle arrest.[7] Assess the phosphorylation status of these CDKs (e.g., p-CDK2 T160) and perform cell cycle analysis via flow cytometry at later time points (e.g., 12, 24, 48 hours).
Q4: I'm observing high levels of cytotoxicity even at short treatment times. How can I adjust my experiment?
A4: High early cytotoxicity might indicate that the concentration is too high for your specific cell model.
-
Reduce Concentration: Perform a new dose-response curve with a lower concentration range to find a dose that allows for the observation of specific mechanistic effects without inducing widespread, non-specific cell death.
-
Shorten Exposure: For mechanistic studies (like checking p-Pol II levels), a short exposure of 2-4 hours may be sufficient and will precede the induction of apoptosis, which typically occurs later.[3]
-
Consider a Washout Experiment: To study the durability of the effect, you can treat cells for a short period (e.g., 4 hours), then wash out the inhibitor and collect samples at later time points. This helps separate the initial covalent modification event from its long-term consequences.[3]
Quantitative Data Summary
The following tables provide example data illustrating the time-dependent effects of a selective CDK7 inhibitor. Note: This is representative data; results should be determined empirically for your specific cell line and experimental conditions.
Table 1: Example of Time-Dependent Effect on Cell Cycle Distribution
| Treatment Time (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 45% | 35% | 20% |
| 12 | 55% | 30% | 15% |
| 24 | 70% | 15% | 15% |
| 48 | 75% | 10% | 15% |
Table 2: Example of Time-Dependent IC50 Values for Cell Viability
| Viability Assay Time (hours) | IC50 (nM) |
| 24 | 500 nM |
| 48 | 250 nM |
| 72 | 100 nM |
Table 3: Recommended Time Points for Assessing Key Markers
| Marker | Process | Recommended Time Point | Rationale |
| p-RNA Pol II (Ser5) | Transcription | 1 - 6 hours | Direct and rapid consequence of CDK7 inhibition within TFIIH. |
| p-CDK1 (Thr161), p-CDK2 (Thr160) | Cell Cycle (CAK activity) | 6 - 24 hours | Downstream effect reflecting inhibition of CDK7's CAK function. |
| Cell Cycle Profile (PI Staining) | Cell Cycle Progression | 24 - 72 hours | Phenotypic outcome requiring time for cells to accumulate at checkpoints. |
| Cleaved PARP / Annexin V | Apoptosis | 24 - 72 hours | Late-stage event resulting from sustained cell cycle arrest and/or transcriptional stress. |
Detailed Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay
This protocol determines the concentration and time-dependent effects of this compound on cell proliferation/viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they remain in the exponential growth phase for the duration of the experiment (e.g., 72 hours). Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X stock of this compound at various concentrations in a complete culture medium. Also, prepare a 2X vehicle (DMSO) control.
-
Treatment: Remove the medium from the cells and add an equal volume of the 2X inhibitor or vehicle stocks to the appropriate wells.
-
Incubation: Incubate plates for desired time points (e.g., 24, 48, and 72 hours). Use a separate plate for each time point.
-
Viability Reagent: At the end of each time point, add a viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Measurement: Incubate for the recommended time and then measure the signal (absorbance or luminescence) using a plate reader.
-
Analysis: Normalize the data to the vehicle control for each time point and plot the dose-response curves to determine the IC50 value at 24, 48, and 72 hours.
Protocol 2: Western Blot Analysis of CDK7 Activity Markers
This protocol assesses target engagement and downstream signaling at different time points.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (at a fixed concentration, e.g., 2x IC50 from the 72h viability assay) for a series of time points (e.g., 0, 1, 3, 6, 12, 24 hours).
-
Cell Lysis: At each time point, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies: p-RNA Pol II (Ser5), Total RNA Pol II, p-CDK2 (Thr160), Total CDK2, Cleaved PARP, and a loading control (e.g., GAPDH or β-Actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the effect of this compound on cell cycle phase distribution.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with this compound or vehicle control for desired time points (e.g., 0, 12, 24, 48 hours).
-
Cell Harvesting: At each time point, collect both adherent and floating cells (to include apoptotic cells). Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in 300 µL of PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to gate the cell population and model the cell cycle phases (G1, S, G2/M) based on DNA content (PI fluorescence intensity).
Visual Guides: Pathways and Workflows
Diagram 1: CDK7's Dual Signaling Pathways
References
- 1. certara.com [certara.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 and CDK9 inhibition interferes with transcription, translation, and stemness, and induces cytotoxicity in GBM irrespective of temozolomide sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cdk7-IN-15 and serum protein binding in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with inhibitors of Cyclin-Dependent Kinase 7 (Cdk7).
Frequently Asked Questions (FAQs)
Product Information and Handling
Q1: What is Cdk7-IN-15 and what is its target?
Based on available information, the compound designated as "this compound" is described as a Cdc7 kinase inhibitor [1]. It is crucial to verify the intended target of your specific compound. If your research goal is to inhibit Cdk7, using a compound designed to inhibit Cdc7 will lead to misleading results. Always confirm the inhibitor's selectivity profile from the supplier's datasheet or relevant literature.
Q2: What is the general mechanism of action for Cdk7 inhibitors?
Cdk7 inhibitors are small molecules that typically bind to the ATP-binding site of the Cdk7 protein, preventing its kinase activity.[2] This inhibition blocks the phosphorylation of Cdk7's downstream targets, leading to cell cycle arrest and disruption of transcription.[2] Cancer cells, which often exhibit high rates of cell division and transcriptional activity, are particularly sensitive to Cdk7 inhibition.[2]
Q3: What are the dual roles of Cdk7 in the cell?
Cdk7 has two primary roles within the cell:
-
Cell Cycle Regulation: As part of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for progression through the different phases of the cell cycle.[3][4][5]
-
Transcriptional Regulation: Cdk7 is a component of the general transcription factor TFIIH.[3][5] It phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[3][6][7]
Experimental Design
Q4: How does serum in cell culture media affect the activity of Cdk7 inhibitors?
When designing experiments, it is important to:
-
Maintain consistent serum concentrations across all experiments to ensure reproducibility.
-
Consider performing experiments in low-serum or serum-free media if you suspect significant protein binding, though this may affect cell health and signaling.[8]
-
Note that some cellular responses to Cdk7 are influenced by mitogenic signals present in serum. For instance, the T-loop phosphorylation of Cdk7 itself can increase when cells are released from serum starvation.[3]
Q5: What are some known off-target effects of Cdk7 inhibitors?
Some Cdk7 inhibitors have been shown to have off-target activity against other kinases, particularly CDK12 and CDK13. For example, the well-characterized Cdk7 inhibitor THZ1 is also a potent inhibitor of CDK12 and CDK13.[9] This polypharmacology can complicate the interpretation of experimental results.[9] More selective inhibitors, such as YKL-5-124, have been developed to distinguish the specific effects of Cdk7 inhibition from those of CDK12/13 inhibition.[9][10]
Troubleshooting Guides
Unexpected Experimental Results
Problem: The Cdk7 inhibitor shows lower than expected potency in our cell-based assays.
| Possible Cause | Troubleshooting Step |
| Serum Protein Binding | Reduce the serum concentration in your culture media or switch to a serum-free formulation for the duration of the treatment. Compare the IC50 values obtained under different serum conditions. |
| Inhibitor Instability | Ensure the inhibitor is properly stored according to the manufacturer's instructions. Prepare fresh stock solutions and dilutions for each experiment. |
| Cell Line Resistance | Certain cell lines may have intrinsic or acquired resistance mechanisms. Confirm Cdk7 expression in your cell line. Consider using a panel of different cell lines to identify sensitive and resistant models.[4][8] |
| Incorrect Target | As noted for "this compound", ensure your inhibitor is targeting Cdk7 and not another kinase like Cdc7.[1] |
Problem: We are not observing the expected downstream effects of Cdk7 inhibition (e.g., no change in Pol II phosphorylation).
| Possible Cause | Troubleshooting Step |
| Inhibitor Selectivity | The specific inhibitor you are using may not effectively block the transcriptional function of Cdk7 at the concentrations tested. For example, the selective Cdk7 inhibitor YKL-5-124 has been shown to cause cell cycle arrest with minimal effect on RNA Pol II CTD phosphorylation.[9][10] In contrast, dual Cdk7/12/13 inhibitors like THZ1 do impact Pol II phosphorylation.[10] |
| Assay Timing | The effects of Cdk7 inhibition on transcription and cell cycle can be time-dependent. Perform a time-course experiment to determine the optimal treatment duration for observing the desired phenotype. |
| Antibody Quality | Ensure the antibodies used for Western blotting or other immunoassays are specific and sensitive for the target protein and its phosphorylated form. |
Quantitative Data
Table 1: Inhibitory Concentrations of Selected Cdk7 Inhibitors
| Inhibitor | Target(s) | IC50 (CDK7) | Cell-based Effects | Reference |
| YKL-5-124 | Selective CDK7 | 9.7 nM (biochemical) | G1/S arrest, inhibition of E2F-driven gene expression, minimal effect on Pol II CTD phosphorylation. | [9] |
| THZ1 | CDK7, CDK12, CDK13 | Not specified in results | Inhibits super-enhancer associated gene expression, affects Pol II CTD phosphorylation. | [9] |
| BS-181 | Selective CDK7 | Not specified in results | Decreased osteosarcoma cell growth and proliferation in a dose-dependent manner. | [7] |
| LDC4297 | Selective CDK7 | Not specified in results | Diminished transcription rates and CDK T-loop phosphorylation. | [4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Cdk7 Pathway Inhibition
This protocol describes how to assess the activity of a Cdk7 inhibitor by measuring the phosphorylation of downstream targets.
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method like the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with loading buffer and boil for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the assessment of cell cycle distribution following Cdk7 inhibitor treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates.
-
For cell cycle synchronization, cells can be serum-starved for a period (e.g., 48 hours) and then stimulated with serum-containing media in the presence or absence of the Cdk7 inhibitor for 24-48 hours.[8]
-
Alternatively, treat asynchronously growing cells with the inhibitor for a desired duration.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., DAPI or Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Visualizations
Caption: Dual roles of Cdk7 in cell cycle and transcription, and the points of inhibition.
Caption: General workflow for evaluating a Cdk7 inhibitor in vitro.
Caption: Troubleshooting logic for lack of Cdk7 inhibitor activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are CDK7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [mdpi.com]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CDK7 Inhibitors: SY-5609 vs. Cdk7-IN-15
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity and performance of two distinct CDK7 inhibitors: the non-covalent inhibitor SY-5609 and the covalent inhibitor YKL-5-124. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of transcription and cell cycle progression, making it a compelling target in oncology.[1][2][3] The development of selective CDK7 inhibitors is a significant area of research, with different molecules employing distinct mechanisms of action. This guide focuses on a comparison between SY-5609, a clinical-stage non-covalent inhibitor, and YKL-5-124, a potent covalent inhibitor. While the specific compound "Cdk7-IN-15" was not identifiable in public literature, YKL-5-124 serves as a representative covalent inhibitor for a meaningful comparison of selectivity profiles.
Selectivity Profile Comparison
The selectivity of a kinase inhibitor is paramount to its therapeutic window and potential off-target effects. Both SY-5609 and YKL-5-124 have been profiled against a panel of kinases to determine their selectivity.
| Kinase | SY-5609 (non-covalent) | YKL-5-124 (covalent) |
| CDK7 | Kd = 0.07 nM | IC50 = 9.7 nM |
| CDK2 | >4000-fold selectivity | IC50 = 1300 nM |
| CDK9 | >4000-fold selectivity | IC50 = 3020 nM |
| CDK12 | >4000-fold selectivity | - |
Table 1: Kinase Selectivity Data. This table summarizes the inhibitory potency and selectivity of SY-5609 and YKL-5-124 against CDK7 and other closely related cyclin-dependent kinases.[4][5]
SY-5609 demonstrates sub-nanomolar potency for CDK7 with a dissociation constant (Kd) of 0.07 nM and exhibits high selectivity (>4000-fold) over other kinases.[4][5] YKL-5-124, a covalent inhibitor, displays a half-maximal inhibitory concentration (IC50) of 9.7 nM for CDK7.[4] Its selectivity over CDK2 and CDK9 is approximately 134-fold and 311-fold, respectively.[4]
Mechanism of Action
The differing selectivity profiles of SY-5609 and YKL-5-124 can be attributed to their distinct mechanisms of inhibition.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Covalent CDK7 Inhibitors: A Guide for Researchers
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1] Covalent inhibitors, which form a permanent bond with the target protein, offer a promising strategy for achieving sustained and potent inhibition. This guide provides a detailed comparison of a recently disclosed covalent inhibitor, referred to herein as Compound [I], against other well-characterized covalent CDK7 inhibitors such as THZ1, SY-1365 (Mevociclib), and YKL-5-124.
Note on Cdk7-IN-15: The specific compound "this compound" is not prominently featured in publicly available research. A similarly named compound, "Cdc7-IN-15," is an inhibitor of Cdc7 kinase, a different therapeutic target.[2] This guide will focus on a novel, potent, and selective irreversible covalent CDK7 inhibitor recently described by researchers at Johnson & Johnson (referred to as Compound [I]), which may represent the type of advanced compound of interest to researchers in this field.[3]
Performance Comparison of Covalent CDK7 Inhibitors
The efficacy and utility of a kinase inhibitor are defined by its potency, selectivity, and cellular activity. The following tables summarize key quantitative data for Compound [I], THZ1, SY-1365, and YKL-5-124, providing a basis for objective comparison.
Table 1: Biochemical Potency and Selectivity
| Inhibitor | Target | Type | Biochemical IC50 | Selectivity Profile | kinact/KI (μM-1s-1) |
| Compound [I] | CDK7 | Covalent | 57 nM (cellular assay)[3] | >100-fold selective over other CDKs (IC50 >99 μM)[3] | Not Reported |
| THZ1 | CDK7 | Covalent | 3.2 nM[4] | Also potently inhibits CDK12 and CDK13[5] | Not Reported |
| SY-1365 | CDK7 | Covalent | 369 nM (at 2mM ATP)[6] | IC50 ≥ 2 μM for CDK2, CDK9, CDK12[7] | 0.131[7] |
| YKL-5-124 | CDK7 | Covalent | 9.7 nM[5] | >100-fold selective over CDK2 (1300 nM) and CDK9 (3020 nM); no inhibition of CDK12/13[5] | Not Reported |
Table 2: Cellular Activity and Effects
| Inhibitor | Cell Line Examples | Antiproliferative IC50 | Key Cellular Effects |
| Compound [I] | OCI-AML3 (WT vs C312S mutant) | 4 nM (WT) vs 3980 nM (mutant)[3] | High on-target potency; downregulation of superenhancer-driven genes.[3] |
| THZ1 | Jurkat, Loucy (T-ALL) | 50 nM (Jurkat), 0.55 nM (Loucy) | Induces apoptosis; downregulates RUNX1 and MYC expression. |
| SY-1365 | Various cancer cell lines | Low nanomolar range[6] | Induces apoptosis; decreases MCL1 protein levels.[6] |
| YKL-5-124 | HAP1, Jurkat | Primarily cytostatic (G1/S arrest)[5] | Predominantly cell cycle arrest; weak effect on global RNA Pol II phosphorylation.[5] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the methods used for characterization is crucial for interpreting inhibitor data. The following diagrams, generated using Graphviz, illustrate the core signaling pathway of CDK7 and a typical experimental workflow for inhibitor evaluation.
CDK7 Signaling Pathway
CDK7 plays a central role in two fundamental cellular processes: cell cycle progression and transcription. As a component of the CDK-Activating Kinase (CAK) complex, it phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, CDK6) to drive the cell cycle.[1][8] As part of the transcription factor TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for transcription initiation.[6]
Caption: Dual roles of CDK7 in cell cycle and transcription.
Experimental Workflow for Inhibitor Characterization
The process of characterizing a novel CDK7 inhibitor involves a multi-step approach, starting from biochemical assays to cellular and in vivo models to assess its potency, selectivity, and therapeutic potential.
Caption: Workflow for covalent CDK7 inhibitor evaluation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of CDK7 inhibitors.
In Vitro Biochemical Kinase Assay (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified CDK7.
-
Objective: To determine the concentration of an inhibitor required to reduce CDK7 kinase activity by 50% (IC50).
-
Materials: Purified recombinant CDK7/Cyclin H/MAT1 complex, kinase buffer, ATP, a suitable peptide substrate (e.g., CDK substrate peptide 2), and a detection reagent such as ADP-Glo®.[9]
-
Procedure:
-
Prepare a serial dilution of the inhibitor (e.g., Compound [I], THZ1) in DMSO and then dilute in kinase buffer.
-
In a 96-well plate, add the purified CDK7 enzyme complex to each well containing the diluted inhibitor or DMSO (vehicle control).
-
For covalent inhibitors, a pre-incubation period (e.g., 30-60 minutes) at room temperature is often included to allow for the covalent bond to form.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 40 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo® Kinase Assay system, which involves adding ADP-Glo® reagent followed by a kinase detection reagent.
-
Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Target Engagement Assay (Western Blot)
This assay confirms that the inhibitor engages and blocks the activity of CDK7 within a cellular context by measuring the phosphorylation of a known downstream substrate, RNA Polymerase II.
-
Objective: To assess the dose-dependent inhibition of RNA Pol II CTD phosphorylation at Serine 5 (p-Ser5) in inhibitor-treated cells.
-
Materials: Cancer cell line of interest (e.g., A549, Jurkat), cell culture medium, inhibitor stock solution, lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, primary antibodies (anti-p-Pol II Ser5, anti-total Pol II, anti-GAPDH), and secondary antibodies.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the CDK7 inhibitor (e.g., 10 nM to 1000 nM) or DMSO for a defined period (e.g., 2-6 hours).
-
Wash the cells with cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Pol II (Ser5) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total Pol II and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Objective: To determine the effect of the inhibitor on cell viability and calculate the half-maximal growth inhibitory concentration (GI50).
-
Materials: Cancer cell lines, culture medium, 96-well clear-bottom plates, inhibitor stock, and CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.
-
Treat the cells with a range of inhibitor concentrations in triplicate. Include a DMSO-only control.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Normalize the data to the DMSO control and plot the results to determine the GI50 value.
-
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Irreversible covalent CDK7 inhibitor exhibits potent occupancy, antitumor activity in vivo | BioWorld [bioworld.com]
- 4. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. biorxiv.org [biorxiv.org]
- 9. CDK7 DepMap Gene Summary [depmap.org]
Validating On-Target Effects of Cdk7-IN-15: A Comparative Guide to siRNA-Mediated Knockdown
A comprehensive guide for researchers, scientists, and drug development professionals on validating the on-target effects of the Cdk7 inhibitor, Cdk7-IN-15, through objective comparison with siRNA-mediated gene knockdown. This guide provides supporting experimental data, detailed protocols, and visual representations of key cellular pathways.
Cyclin-dependent kinase 7 (Cdk7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] As a component of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other Cdks, such as Cdk1, Cdk2, Cdk4, and Cdk6, to drive cell cycle progression.[1] Additionally, as part of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a crucial step for transcription initiation and elongation.[3][4]
The development of selective Cdk7 inhibitors, such as this compound, offers a promising avenue for cancer therapy. However, rigorously validating that the observed cellular effects of these small molecules are due to the specific inhibition of Cdk7 is paramount. Small interfering RNA (siRNA) provides a powerful genetic tool to specifically knockdown Cdk7 expression, offering an orthogonal approach to validate the on-target effects of chemical inhibitors.
This guide compares the use of this compound with siRNA-mediated knockdown for validating Cdk7 as a therapeutic target, presenting quantitative data, detailed experimental protocols, and pathway diagrams to aid researchers in designing and interpreting their experiments.
Comparison of this compound and siRNA for On-Target Validation
| Parameter | This compound (and other selective inhibitors) | siRNA-mediated Cdk7 Knockdown |
| Mechanism of Action | Reversible or covalent binding to the Cdk7 kinase domain, inhibiting its catalytic activity. | Post-transcriptional gene silencing by targeting Cdk7 mRNA for degradation. |
| Specificity | High specificity for Cdk7, but potential for off-target effects on other kinases, especially at higher concentrations. For example, the covalent inhibitor THZ1 also inhibits the related kinases Cdk12 and Cdk13.[5] | Highly specific to the Cdk7 mRNA sequence, minimizing off-target effects with proper design and controls.[6] |
| Time Course of Action | Rapid onset of inhibition, typically within minutes to a few hours of treatment.[7] | Slower onset, requiring 24-72 hours for significant protein knockdown to be observed.[8][9] |
| Duration of Effect | Dependent on the compound's half-life and washout characteristics. | Can be transient (typically 48-96 hours) or sustained with repeated transfections. |
| Dose Response | Effects are dose-dependent, allowing for the determination of IC50 or EC50 values. | Knockdown efficiency is dependent on siRNA concentration and transfection efficiency. |
| Validation | Requires orthogonal validation to confirm on-target effects. | Considered a gold standard for genetic validation of a target. |
| Cellular Effects | Inhibition of RNAPII CTD phosphorylation (Ser5, Ser7), cell cycle arrest (G1 and G2/M), and apoptosis.[7][10] | Decreased Cdk7 protein levels, leading to reduced RNAPII phosphorylation, decreased cell viability, and suppression of cell growth.[2] |
Quantitative Data Summary
The following table summarizes quantitative data from studies utilizing Cdk7 inhibitors and siRNA to demonstrate on-target effects.
| Experiment | Method | Cell Line | Treatment | Key Finding | Reference |
| Cell Viability | MTT Assay | KHOS, U2OS (Osteosarcoma) | Cdk7 siRNA | ~40-50% reduction in cell viability after 72h. | [2] |
| RNAPII Phosphorylation | Western Blot | A549 (Lung Carcinoma) | Cdk7 inhibitor (Compound 140) | Dose-dependent decrease in RNAPII CTD Ser5 phosphorylation. | [7] |
| Gene Expression | RT-qPCR | HEK 293 | Cdk7 siRNA | Significant decrease in TSA-induced GFP expression from a methylated promoter. | [11] |
| Cell Cycle Analysis | Flow Cytometry | Various Cancer Cell Lines | Cdk7 inhibitors | G1 and G2/M phase arrest. | [10] |
| Protein Degradation | Western Blot | 211H, H290, H2052 (Mesothelioma) | Cdk7 siRNA | Accelerated degradation of YAP protein. | [9] |
Experimental Protocols
siRNA-mediated Knockdown of Cdk7
This protocol provides a general framework for transiently knocking down Cdk7 expression in cultured mammalian cells.
Materials:
-
Cdk7-specific siRNA duplexes (validated, pre-designed siRNAs are recommended).[6]
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).[9]
-
Opti-MEM I Reduced Serum Medium.
-
Complete cell culture medium.
-
6-well tissue culture plates.
-
Cells to be transfected.
Protocol:
-
Cell Seeding: Twenty-four hours before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.[8][9]
-
siRNA Preparation:
-
Thaw siRNA duplexes and transfection reagent at room temperature.
-
For each well to be transfected, dilute 25-100 nM of siRNA into Opti-MEM I medium. Gently mix.
-
In a separate tube, dilute the transfection reagent in Opti-MEM I medium according to the manufacturer's instructions. Gently mix and incubate for 5 minutes at room temperature.
-
-
Transfection Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-transfection reagent complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.[8][9]
-
Validation of Knockdown: After the incubation period, harvest the cells to assess the efficiency of Cdk7 knockdown by Western blotting for Cdk7 protein levels or qRT-PCR for Cdk7 mRNA levels.[8][11]
Western Blot Analysis for Cdk7 and Phospho-RNAPII
Materials:
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-Cdk7, anti-phospho-RNAPII (Ser5), anti-phospho-RNAPII (Ser7), and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizing Cdk7 Signaling and Experimental Workflow
To better understand the cellular context of Cdk7 function and the experimental approach for its validation, the following diagrams are provided.
Caption: Cdk7's dual roles in transcription and cell cycle progression.
Caption: Workflow for validating this compound on-target effects.
Conclusion
Validating the on-target effects of small molecule inhibitors is a critical step in drug development. This guide provides a framework for comparing the pharmacological inhibition of Cdk7 by this compound with the genetic knockdown of Cdk7 using siRNA. By employing both approaches, researchers can more confidently attribute the observed biological effects to the specific inhibition of Cdk7, thereby strengthening the rationale for its therapeutic targeting. The provided data, protocols, and diagrams serve as a resource for designing and interpreting experiments aimed at validating the on-target engagement of Cdk7 inhibitors.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Targeting transcription in heart failure via CDK7/12/13 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.4. siRNA Transfection [bio-protocol.org]
- 9. Inhibition of cyclin‐dependent kinase 7 down‐regulates yes‐associated protein expression in mesothelioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Covalent vs. Non-Covalent CDK7 Inhibitors
A notable clarification on the requested topic: Initial research indicates that "Cdk7-IN-15" may be a typographical error, as available information points to "Cdc7-IN-15," an inhibitor of the cell division cycle 7 (Cdc7) kinase. Given that Cdc7 and Cyclin-Dependent Kinase 7 (CDK7) are distinct kinase families with different roles in the cell, a direct efficacy comparison would not be scientifically meaningful.
This guide will therefore focus on the core request of comparing the efficacy of a well-characterized covalent CDK7 inhibitor, THZ1 , with prominent non-covalent CDK7 inhibitors , providing researchers, scientists, and drug development professionals with a comprehensive overview of their respective mechanisms and performance based on available experimental data.
Introduction to CDK7 Inhibition: Covalent vs. Non-Covalent Mechanisms
Cyclin-Dependent Kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and transcription, making it a compelling target in oncology.[1][2] Inhibitors of CDK7 can be broadly categorized into two main types based on their binding mechanism: covalent and non-covalent.
Covalent inhibitors , such as THZ1, form a permanent chemical bond with the target protein, in this case, by targeting a cysteine residue (Cys312) located outside the kinase domain of CDK7.[3] This irreversible binding can lead to prolonged inhibition of the target.
Non-covalent inhibitors , such as SY-5609, bind to the active site of the kinase through reversible interactions like hydrogen bonds and van der Waals forces. The efficacy of these inhibitors is dependent on their binding affinity and the concentration of the inhibitor.
This guide will delve into the comparative efficacy of these two classes of inhibitors, presenting key experimental data, protocols, and visual aids to facilitate a deeper understanding.
Quantitative Data Presentation
The following tables summarize the key quantitative data for the covalent inhibitor THZ1 and the non-covalent inhibitor SY-5609, focusing on their potency and selectivity.
Table 1: Biochemical Potency of CDK7 Inhibitors
| Inhibitor | Type | Target | IC50 / Kd | Other Kinase IC50s | Reference(s) |
| THZ1 | Covalent | CDK7 | IC50: 3.2 nM | CDK12: 250 nM | [1][4][5] |
| SY-5609 | Non-covalent | CDK7 | Kd: 0.07 nM | CDK2: 5.5 µM, CDK9: 1.9 µM, CDK12: 1.7 µM | [3] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 / EC50 | Reference(s) |
| THZ1 | Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 nM | [4] |
| THZ1 | Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55 nM | [4] |
| THZ1 | Breast Cancer Cell Lines | Breast Cancer | 80-300 nM (most lines) | [6] |
| SY-5609 | HCC70 | Triple-Negative Breast Cancer | 1-6 nM | [7] |
| SY-5609 | Ovarian Cancer Cell Lines | Ovarian Cancer | 1-6 nM | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been created using the DOT language.
Caption: Dual roles of CDK7 in transcription and cell cycle regulation.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDK7 cyclin-dependent kinase 7 CAK1 CDKN7 HCAK MO15 STK1 p39MO15 | Sigma-Aldrich [sigmaaldrich.com]
- 6. Irreversible covalent CDK7 inhibitor exhibits potent occupancy, antitumor activity in vivo | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to Cdk7-IN-15 Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
In the quest for targeted cancer therapies, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target due to its dual role in regulating the cell cycle and transcription. Cdk7-IN-15 is a potent inhibitor of CDK7, but its interaction with other kinases—its cross-reactivity profile—is crucial for understanding its biological effects and potential off-target liabilities.
This guide provides a comparative analysis of the cross-reactivity of CDK7 inhibitors, with a focus on contextualizing the potential selectivity of this compound. Due to the limited publicly available kinome-wide screening data specifically for this compound, this guide leverages data from other well-characterized, structurally distinct CDK7 inhibitors, SY-351 and YKL-5-124, to provide a framework for assessing potential off-target effects.
Comparative Kinase Selectivity
The following table summarizes the kinase selectivity profile of two prominent CDK7 inhibitors, SY-351 and YKL-5-124, based on KiNativ and other kinase profiling assays. This data offers a benchmark for what might be expected from a highly selective CDK7 inhibitor and highlights potential off-target kinases that warrant investigation for any new CDK7-targeted compound.
| Kinase | SY-351 (% Inhibition at 1 µM) | YKL-5-124 (% Bound at 1 µM) | Comments |
| CDK7 | >90% [1] | >95% [2] | Primary Target |
| CDK12 | >50%[1] | <35%[2] | Structurally related kinase involved in transcription. |
| CDK13 | >50%[1] | Not reported | Often shows similar inhibition profile to CDK12. |
| CDK2 | Not significantly inhibited | <10%[2] | Key cell cycle kinase. |
| CDK9 | Not significantly inhibited | <10%[2] | Involved in transcription elongation. |
Note: This table presents a simplified view of the selectivity data. For a complete understanding, consulting the primary literature is recommended. The lack of specific public data for this compound necessitates that researchers perform their own comprehensive kinase profiling.
Experimental Protocols for Assessing Cross-reactivity
To determine the cross-reactivity of this compound, a kinome-wide screening assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure kinase activity and the potency of inhibitors.
Detailed Protocol: ADP-Glo™ Kinase Assay for Kinase Selectivity Profiling
This protocol outlines the steps to assess the inhibitory activity of this compound against a panel of kinases.
I. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer. A generic buffer can be composed of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT. The optimal buffer may vary depending on the specific kinase being tested.
-
ATP Solution: Prepare a stock solution of ATP (e.g., 10 mM) in kinase buffer. The final ATP concentration in the assay should be close to the Km value for each specific kinase, if known.
-
Substrate Solution: Prepare the appropriate substrate for each kinase in the screening panel at a concentration that is optimal for the assay (typically at or above the Km).
-
This compound Dilution Series: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 1000-fold the expected IC50. Then, perform a further dilution into the kinase buffer to achieve the desired final concentrations in the assay, ensuring the final DMSO concentration is consistent across all wells and typically ≤1%.
-
Kinase Aliquots: Prepare aliquots of each kinase to be tested at a 2X final concentration in kinase buffer.
II. Assay Procedure (384-well plate format):
-
Add Inhibitor: To the appropriate wells of a white, opaque 384-well plate, add 2.5 µL of the this compound serial dilutions. For control wells (no inhibitor), add 2.5 µL of kinase buffer with the same percentage of DMSO.
-
Add Kinase: Add 2.5 µL of the 2X kinase solution to each well, except for the "no enzyme" control wells.
-
Initiate Reaction: Add 5 µL of a 2X ATP/substrate mixture to all wells to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[3][4]
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce light. Incubate at room temperature for 30-60 minutes.[3][4]
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
III. Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase. A higher IC50 value indicates lower potency and therefore lower cross-reactivity.
Visualizing Key Processes
To better understand the context of CDK7 inhibition and the methods used to assess its selectivity, the following diagrams are provided.
Caption: Workflow for Kinase Cross-reactivity Profiling.
Caption: Dual Roles of CDK7 in Cell Cycle and Transcription.
Conclusion
While specific cross-reactivity data for this compound is not yet widely available, a comprehensive evaluation of its selectivity is paramount for its development as a research tool or therapeutic agent. By employing robust kinase profiling assays, such as the ADP-Glo™ method detailed here, researchers can generate a thorough selectivity profile. Comparing this profile to those of established CDK7 inhibitors like SY-351 and YKL-5-124 will provide valuable insights into the on- and off-target activities of this compound, ultimately guiding its effective and safe application in research and drug discovery. The provided diagrams and protocols serve as a foundational resource for initiating these critical investigations.
References
Unlocking Synergistic Lethality: A Comparative Guide to CDK7 and PARP Inhibitor Combination Therapy in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
The emergence of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in the treatment of ovarian cancer, particularly for patients with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[1][2] However, both intrinsic and acquired resistance to PARP inhibitors present a growing clinical challenge, necessitating novel therapeutic strategies to enhance their efficacy and broaden their applicability.[3][4] One promising approach is the combination of PARP inhibitors with inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of transcription and cell cycle progression.[5][6] Preclinical evidence strongly suggests that targeting CDK7 can induce a synthetic lethal interaction with PARP inhibition in ovarian cancer cells, including those proficient in HR.[7][8]
This guide provides a comprehensive comparison of the synergistic effects observed with the combination of CDK7 inhibitors and PARP inhibitors in preclinical ovarian cancer models. We will delve into the quantitative data from key studies, detail the experimental methodologies employed, and visualize the underlying molecular mechanisms and experimental workflows.
Quantitative Analysis of Synergy
The synergistic anti-tumor effect of combining CDK7 inhibitors with PARP inhibitors has been demonstrated across various ovarian cancer cell lines. The following tables summarize key quantitative data from preclinical studies, highlighting the enhanced efficacy of the combination therapy compared to monotherapy.
| Ovarian Cancer Cell Line | CDK7 Inhibitor | PARP Inhibitor | Outcome Measure | Monotherapy Effect | Combination Effect | Fold Change/Synergy Score | Reference |
| A2780 (BRCA wt) | Q-901 | PARP Inhibitor | Tumor Growth Inhibition (TGI) | 15% (PARPi alone) | 104% | ~7-fold increase | [5] |
| OVCAR3 (BRCA wt) | Q-901 | PARP Inhibitor | Tumor Growth Inhibition (TGI) | 15% (PARPi alone) | 104% | ~7-fold increase | [5] |
| Multiple HR-proficient cell lines | THZ1 (12.5-50 nM) | Olaparib | Cell Viability | Dose-dependent | Strong synergistic activity | Not specified | [7] |
| Patient-Derived Xenograft (PDX) Models (n=5) | THZ1 | Olaparib | Tumor Growth | - | Synergistic effect and further inhibition | Not specified | [9] |
Table 1: Synergistic Efficacy of CDK7 and PARP Inhibitors in Ovarian Cancer Models
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical studies demonstrating the synergy between CDK7 and PARP inhibitors.
Cell Viability Assays
-
Objective: To assess the effect of drug treatment on the proliferation and survival of ovarian cancer cell lines.
-
Method:
-
Ovarian cancer cells (e.g., A2780, OVCAR3) are seeded in 96-well plates at a predetermined density.
-
After allowing the cells to adhere overnight, they are treated with a dose range of the CDK7 inhibitor (e.g., THZ1), the PARP inhibitor (e.g., Olaparib), or a combination of both.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is measured using a colorimetric assay such as the Crystal Violet staining assay or a luminescence-based assay like CellTiter-Glo®.
-
The half-maximal inhibitory concentration (IC50) for each drug and the combination index (CI) are calculated to determine synergy (CI < 1 indicates synergy).[10]
-
Tumor Xenograft Models
-
Objective: To evaluate the in vivo anti-tumor efficacy of the combination therapy.
-
Method:
-
Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with ovarian cancer cells (e.g., 1 x 10^6 cells mixed with Matrigel).[10]
-
Tumors are allowed to grow to a palpable size (e.g., ~150 mm³).[10]
-
Mice are randomized into treatment groups: vehicle control, CDK7 inhibitor alone, PARP inhibitor alone, and the combination of both.
-
Drugs are administered according to a specified schedule and dosage (e.g., THZ1 at 10 mg/kg twice daily).[10]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[7]
-
Western Blot Analysis
-
Objective: To analyze the expression levels of key proteins involved in DNA damage response and cell cycle regulation.
-
Method:
-
Ovarian cancer cells are treated with the inhibitors for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., CDK7, PARP, BRCA1, RAD51, γH2AX).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizing the Synergy: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways, experimental workflows, and the logical relationship of the drug synergy.
Caption: Mechanism of synergistic lethality between CDK7 and PARP inhibitors.
Caption: Preclinical experimental workflow for evaluating drug synergy.
References
- 1. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review [mdpi.com]
- 2. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of PARP inhibitor combination therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 is a reliable prognostic factor and novel therapeutic target in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting MYC dependency in ovarian cancer through inhibition of CDK7 and CDK12/13 | eLife [elifesciences.org]
- 10. aacrjournals.org [aacrjournals.org]
Comparative Analysis of Flavopiridol and Selective CDK7 Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Note on "Cdk7-IN-15": Initial searches for "this compound" did not yield specific experimental data required for a comprehensive comparative analysis. Therefore, this guide provides a detailed comparison between the well-established pan-cyclin-dependent kinase (CDK) inhibitor, flavopiridol, and a representative potent and selective covalent CDK7 inhibitor, YKL-5-124. This comparison will serve as a valuable resource for understanding the distinctions between broad-spectrum and targeted CDK inhibition.
Introduction
Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle and transcription, making them attractive targets for cancer therapy.[1][2] Flavopiridol, a semi-synthetic flavonoid, was one of the first CDK inhibitors to enter clinical trials and is known for its broad inhibitory activity against multiple CDKs.[3][4] In contrast, a new generation of highly selective CDK7 inhibitors, such as YKL-5-124, has been developed to specifically target the transcriptional and cell cycle regulatory functions of CDK7, potentially offering a more targeted therapeutic approach with an improved safety profile.[5][6][7] This guide provides a comparative analysis of flavopiridol and YKL-5-124, focusing on their mechanisms of action, target selectivity, and effects on cellular processes, supported by experimental data.
Quantitative Data Summary
The following tables summarize the key quantitative data for flavopiridol and YKL-5-124, providing a direct comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Kinase Inhibitory Activity (IC50 values)
| Compound | CDK7 (nM) | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK6 (nM) | CDK9 (nM) | Other Kinases |
| Flavopiridol | 875[8] | 30[8] | 40[8] | 20-40[8] | 60[8] | 20[8] | GSK-3 (280 nM)[8] |
| YKL-5-124 | 9.7 (CDK7/Mat1/CycH)[7] | >10,000 | 1300[7] | >10,000 | >10,000 | 3020[7] | Inactive against CDK12/13[6][7] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | IC50 / Effect |
| Flavopiridol | HCT116 | Colony Growth | 13 nM[8] |
| A2780 | Colony Growth | 15 nM[8] | |
| PC3 | Colony Growth | 10 nM[8] | |
| Mia PaCa-2 | Colony Growth | 36 nM[8] | |
| MCF-7, MDA-MB-468 | Cell Cycle | G1 arrest at 0.3 µM[8] | |
| YKL-5-124 | HAP1 | Cell Cycle | Dose-dependent G1/G2-M arrest[6] |
| HAP1 | T-loop Phosphorylation | Inhibition of CDK1 & CDK2 phosphorylation[6] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by flavopiridol and selective CDK7 inhibitors.
Caption: Comparative signaling pathways of Flavopiridol and YKL-5-124.
Experimental Workflows
The diagrams below outline typical experimental workflows for evaluating CDK inhibitors.
Caption: Workflow for a biochemical kinase assay.
Caption: Workflow for cell cycle analysis using flow cytometry.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
1. Biochemical Kinase Assay
-
Objective: To determine the in vitro inhibitory activity (IC50) of a compound against a specific CDK.
-
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK7/CycH/MAT1, CDK1/CycB).
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).
-
ATP solution (containing a radioactive isotope like [γ-³³P]ATP or a fluorescent analog).
-
Substrate (e.g., Histone H1 for cell cycle CDKs, GST-Pol II CTD for transcriptional CDKs).
-
Test compounds (Flavopiridol, YKL-5-124) dissolved in DMSO.
-
96-well plates.
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a filter membrane (for radioactive assays) or read the plate on a suitable reader (for fluorescence-based assays).
-
Quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
2. Cell Viability (MTT) Assay
-
Objective: To assess the effect of a compound on the metabolic activity and proliferation of cancer cells.
-
Materials:
-
Cancer cell lines (e.g., HCT116, A2780).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) value.[6]
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cancer cell lines.
-
Complete cell culture medium.
-
Test compounds.
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., ice-cold 70% ethanol).
-
Propidium Iodide (PI) staining solution containing RNase A.
-
Flow cytometer.
-
-
Procedure:
-
Seed cells and treat them with the test compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.
-
Generate DNA content histograms and analyze the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.[6]
-
4. Western Blotting for Phosphorylated Proteins
-
Objective: To detect changes in the phosphorylation status of key cell cycle and transcription-related proteins following compound treatment.
-
Materials:
-
Cancer cell lines.
-
Test compounds.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for phosphorylated proteins (e.g., phospho-CDK1, phospho-CDK2, phospho-RNA Polymerase II CTD) and total proteins.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated proteins.
-
Conclusion
This comparative analysis highlights the fundamental differences between the pan-CDK inhibitor flavopiridol and the selective CDK7 inhibitor YKL-5-124. Flavopiridol's broad activity against multiple CDKs results in potent but less specific effects on both cell cycle progression and transcription.[1][8] In contrast, YKL-5-124 demonstrates high selectivity for CDK7, leading to a more targeted inhibition of CDK7-mediated processes, primarily transcription initiation and the activation of other CDKs.[6][7] The choice between a pan-CDK inhibitor and a selective CDK7 inhibitor will depend on the specific research question or therapeutic strategy. For researchers investigating the broad roles of CDKs, flavopiridol remains a valuable tool. However, for developing targeted therapies with potentially fewer off-target effects, selective CDK7 inhibitors like YKL-5-124 and others in clinical development represent a more promising approach.[5][9] The experimental protocols provided in this guide offer a starting point for the in-house evaluation and comparison of these and other CDK inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Flavopiridol: a promising cyclin-dependent kinase inhibitor in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
Orthogonal Validation of Cdk7-IN-15's Mechanism: A Comparative Guide
This guide provides a comprehensive framework for the orthogonal validation of a novel Cyclin-dependent kinase 7 (Cdk7) inhibitor, Cdk7-IN-15. By employing a series of independent experimental approaches, researchers can rigorously confirm its mechanism of action, selectivity, and cellular effects. This document compares the hypothetical performance of this compound with established Cdk7 inhibitors, providing supporting data from published studies on similar compounds to illustrate the validation process.
Introduction to Cdk7 Inhibition and the Need for Orthogonal Validation
Cyclin-dependent kinase 7 (Cdk7) is a crucial enzyme that plays a dual role in regulating both the cell cycle and transcription.[1][2][3] As a component of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other Cdks, such as Cdk1, Cdk2, Cdk4, and Cdk6, to drive cell cycle progression.[1][4] Additionally, as part of the transcription factor II H (TFIIH) complex, Cdk7 phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a critical step for transcription initiation.[5][6]
Given its central role in these fundamental cellular processes, Cdk7 has emerged as a promising target for cancer therapy.[2][3] However, the dual functionality of Cdk7 necessitates a thorough and multi-faceted approach to validate the mechanism of any new inhibitor. Orthogonal validation, the practice of using multiple, independent methods to confirm an experimental result, is essential to ensure that the observed biological effects of a compound like this compound are indeed due to the specific inhibition of Cdk7 and not off-target activities. This is particularly critical as early Cdk7 inhibitors have shown activity against other kinases, such as Cdk12 and Cdk13, confounding the interpretation of their cellular effects.[7]
Comparative Performance of Cdk7 Inhibitors
The following tables summarize the key performance indicators for Cdk7 inhibitors, providing a benchmark against which this compound can be evaluated.
Table 1: In Vitro Kinase Selectivity
| Compound | Cdk7 IC₅₀ (nM) | Cdk12 IC₅₀ (nM) | Cdk13 IC₅₀ (nM) | Cdk2 IC₅₀ (nM) | Cdk9 IC₅₀ (nM) | Selectivity (Cdk12/Cdk7) |
| This compound (Hypothetical) | 15 | >1000 | >1000 | >500 | >500 | >66 |
| THZ1 | 6.91[8] | equipotent[7] | equipotent[7] | - | - | ~1 |
| YKL-5-124 | 53.5[7] | no inhibition | no inhibition | - | - | High |
| SY-5609 | <10 | >1000 | >1000 | - | - | >100 |
| ICEC0942 (CT7001) | <10 | >150 | >150 | ~150 | >1000 | >15 |
Table 2: Cellular Activity
| Compound | Cell Line | Antiproliferative GI₅₀ (nM) | Target Engagement (EC₅₀, nM) | Cell Cycle Arrest | Apoptosis Induction |
| This compound (Hypothetical) | MV4-11 | 50 | 25 | G1/S | Yes |
| THZ1 | Jurkat | 50 | - | G1/S | Yes[9] |
| YKL-5-124 | HAP1 | - | - | G1/S[7] | No[7] |
| SY-5609 | OV90 | <100 | <50 | G1/S[10] | Yes |
| BS-181 | MCF-7 | 490 | - | G1 | Yes |
Experimental Protocols for Orthogonal Validation
To validate the mechanism of this compound, a series of orthogonal experiments should be performed. The following are detailed protocols for key validation assays.
In Vitro Kinase Selectivity Profiling
Objective: To determine the potency and selectivity of this compound against a broad panel of protein kinases.
Methodology:
-
Primary Assay: Perform an in vitro kinase assay using recombinant human Cdk7/Cyclin H/MAT1 complex. A common method is a fluorescence resonance energy transfer (FRET)-based assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a time-resolved FRET (TR-FRET) assay.
-
Assay Conditions: Incubate the Cdk7 complex with a fluorescently labeled ATP-competitive tracer and varying concentrations of this compound.
-
Data Acquisition: Measure the FRET signal, which will decrease as the inhibitor displaces the tracer from the ATP binding pocket of Cdk7.
-
IC₅₀ Determination: Plot the inhibitor concentration versus the percentage of inhibition and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Selectivity Panel: Screen this compound against a large panel of kinases (e.g., the Eurofins KinaseProfiler™ or similar service) at a fixed concentration (e.g., 1 µM). For any kinases showing significant inhibition, perform full IC₅₀ determinations. Pay close attention to other Cdk family members, particularly Cdk12 and Cdk13.
Cellular Target Engagement
Objective: To confirm that this compound binds to Cdk7 within a cellular context.
Methodology (Cellular Thermal Shift Assay - CETSA):
-
Cell Treatment: Treat intact cells (e.g., MV4-11) with this compound or vehicle (DMSO) for a specified time.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures. The binding of this compound is expected to stabilize Cdk7, making it more resistant to thermal denaturation.
-
Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of soluble Cdk7 at each temperature by Western blotting using a Cdk7-specific antibody.
-
Data Analysis: Plot the fraction of soluble Cdk7 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
On-Target Validation with a Resistant Mutant
Objective: To demonstrate that the cellular effects of this compound are a direct result of Cdk7 inhibition.
Methodology:
-
Generation of Resistant Mutant: If this compound is a covalent inhibitor targeting a specific cysteine (e.g., C312, as for THZ1 and YKL-5-124), generate a cell line with a Cdk7 C312S (cysteine-to-serine) mutation using CRISPR/Cas9 gene editing.[7]
-
Rescue Experiment: Treat both the wild-type and Cdk7 C312S mutant cell lines with this compound.
-
Phenotypic Analysis: Assess key phenotypes, such as cell proliferation, cell cycle progression (by flow cytometry), and apoptosis (e.g., by measuring cleaved PARP).
-
Expected Outcome: The Cdk7 C312S mutant cells should be resistant to the effects of this compound, demonstrating that the inhibitor's activity is dependent on its interaction with Cdk7 at this specific residue.
Analysis of Downstream Signaling
Objective: To measure the effect of this compound on the phosphorylation of known Cdk7 substrates.
Methodology (Western Blotting):
-
Cell Treatment: Treat cells with a dose-response of this compound for a defined period (e.g., 6-24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis and Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated and total forms of Cdk7 substrates.
-
Key Substrates to Analyze:
-
p-Cdk1 (Thr161) and p-Cdk2 (Thr160): To assess the impact on CAK activity and cell cycle progression.[4]
-
p-RNA Polymerase II CTD (Ser5 and Ser7): To evaluate the effect on transcriptional initiation.[6]
-
p-RNA Polymerase II CTD (Ser2): To indirectly assess the effect on transcriptional elongation via Cdk9, which is activated by Cdk7.[4]
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Transcriptomic Analysis
Objective: To globally assess the impact of this compound on gene expression and distinguish between direct transcriptional effects and secondary effects due to cell cycle arrest.
Methodology (RNA-sequencing):
-
Experimental Design: Treat cells with this compound or vehicle for a short time course (e.g., 2, 6, and 12 hours) to capture early transcriptional changes.
-
RNA Extraction and Sequencing: Isolate total RNA, perform library preparation, and conduct high-throughput sequencing.
-
Data Analysis:
-
Differential Gene Expression: Identify genes that are significantly up- or downregulated upon treatment with this compound.
-
Gene Set Enrichment Analysis (GSEA): Determine if specific pathways or gene sets (e.g., cell cycle, apoptosis, MYC targets) are enriched among the differentially expressed genes.
-
Comparison with other inhibitors: Compare the transcriptional signature of this compound with that of other Cdk7 inhibitors and pan-Cdk inhibitors to identify unique and shared effects.
-
Visualizing the Validation Workflow and Cdk7's Role
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: Cdk7's dual role in cell cycle and transcription, and the inhibitory action of this compound.
Caption: A workflow for the orthogonal validation of a Cdk7 inhibitor.
Caption: The logical relationship of the orthogonal validation approach.
Conclusion
The orthogonal validation of a new Cdk7 inhibitor, such as this compound, is a rigorous but necessary process to ensure a thorough understanding of its mechanism of action. By combining in vitro biochemical assays, cellular target engagement studies, on-target validation with resistant mutants, analysis of downstream signaling, and global transcriptomic profiling, researchers can build a strong body of evidence to support the inhibitor's proposed mechanism. This multi-pronged approach not only validates the primary target but also helps to elucidate the specific cellular consequences of its inhibition, paving the way for its further development as a potential therapeutic agent.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM catalyzes the exploration of drug selectivity: The CDK7 inhibitor example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Targeting transcriptional kinase of CDK7 halts proliferation of multiple myeloma cells by modulating the function of canonical NF-kB pathway and cell cycle regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Head-to-Head Comparison: Samuraciclib vs. THZ1 in CDK7 Inhibition
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a promising target due to its dual role in regulating the cell cycle and transcription. This guide provides a head-to-head comparison of two prominent CDK7 inhibitors: samuraciclib (CT7001), a clinical-stage ATP-competitive inhibitor, and THZ1, a widely studied covalent inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their biochemical properties, mechanisms of action, and preclinical data, supported by experimental protocols.
Biochemical Potency and Selectivity
Samuraciclib and THZ1 exhibit high potency against CDK7, albeit with different mechanisms of action. Samuraciclib is an ATP-competitive inhibitor, reversibly binding to the ATP-binding pocket of CDK7. In contrast, THZ1 is a covalent inhibitor that forms an irreversible bond with a cysteine residue near the active site of CDK7.[1][2] This fundamental difference in their binding modes influences their selectivity and duration of action.
| Inhibitor | Type | CDK7 IC50 | Selectivity Profile |
| Samuraciclib (CT7001) | ATP-Competitive | 41 nM[3][4][5][6] | Highly selective for CDK7. Displays 15-fold selectivity over CDK2 (IC50 = 578 nM), 45-fold over CDK1, 230-fold over CDK5, and 30-fold over CDK9.[3][4][5][6] |
| THZ1 | Covalent | 3.2 nM[7][8][9] | Potent against CDK7, but also inhibits CDK12 and CDK13 at slightly higher concentrations.[1][10] |
Mechanism of Action and Cellular Effects
As a critical component of the CDK-activating kinase (CAK) complex and the transcription factor IIH (TFIIH), CDK7 plays a pivotal role in cell cycle progression and transcriptional regulation.[11][12] Both samuraciclib and THZ1 leverage the inhibition of these functions to exert their anti-cancer effects.
Samuraciclib, through its ATP-competitive inhibition of CDK7, has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[3][4] Preclinical studies have demonstrated its efficacy in models of breast cancer, colon cancer, and acute myeloid leukemia.[11][12] Furthermore, samuraciclib is currently being evaluated in clinical trials for advanced solid malignancies.[11]
THZ1, with its covalent binding mechanism, leads to a sustained inhibition of CDK7. This results in the downregulation of key oncogenes like MYC and disrupts super-enhancer-driven transcription, a hallmark of many cancers.[7][13] THZ1 has shown potent anti-proliferative activity across a wide range of cancer cell lines.[1][9] However, its off-target effects on CDK12 and CDK13 can contribute to its cellular phenotype.[1][10]
Preclinical and Clinical Landscape
Samuraciclib has advanced into clinical development and has demonstrated a favorable safety profile and encouraging efficacy in early clinical studies, particularly in hormone receptor-positive (HR+) breast cancer.[14][15][16] It has been granted Fast Track designation by the U.S. Food and Drug Administration (FDA) for use in combination with fulvestrant for CDK4/6i resistant HR+, HER2- advanced breast cancer.[14][16]
THZ1 has been extensively used as a tool compound in preclinical research to probe the functions of CDK7.[17][18][19] Its potent and covalent nature has made it invaluable for understanding the downstream consequences of CDK7 inhibition. While highly effective in preclinical models, the development of THZ1 itself as a therapeutic has been hampered by factors such as its off-target activities.[10][17]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Samuraciclib hydrochloride | Apoptosis | CDK | TargetMol [targetmol.com]
- 5. ICEC0942 (Samuraciclib, CT7001) | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 15. Samuraciclib Shows Promise in Advanced Breast Cancer Patients After CDK4/6 Inhibitor Failure [trial.medpath.com]
- 16. targetedonc.com [targetedonc.com]
- 17. Covalent CDK7 Inhibitor THZ1 Inhibits Myogenic Differentiation [jcancer.org]
- 18. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Anti-proliferative Effects: A Comparative Guide to CDK7 Inhibitors
A note on Cdk7-IN-15: Initial literature searches did not yield specific data for a compound designated "this compound." However, a compound named "Cdc7-IN-15" has been identified as an inhibitor of Cdc7 kinase.[1] Given the focus of this guide on CDK7, it is presumed that "this compound" may be a typographical error. Therefore, this guide will provide a comparative analysis of well-characterized and potent CDK7 inhibitors to serve as a valuable resource for researchers in the field.
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. CDK7 is a core component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[2] Additionally, as part of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the initiation and elongation of transcription.[3] In many cancers, there is an over-reliance on transcriptional machinery, making them particularly vulnerable to CDK7 inhibition.
This guide provides a comparative overview of the anti-proliferative effects of several prominent CDK7 inhibitors: THZ1, SY-1365, Samuraciclib (CT7001), and YKL-5-124. We present quantitative data on their activity, detailed experimental protocols for assessing their efficacy, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: Comparative Anti-proliferative Activity of CDK7 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for various CDK7 inhibitors across a panel of cancer cell lines. These values represent the concentration of the inhibitor required to reduce the biological activity or cell growth by 50% and are indicative of the compound's potency.
| Inhibitor | Cancer Type | Cell Line(s) | IC50/GI50 (nM) | Reference(s) |
| THZ1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Various | 6 - 9 | [2] |
| Small Cell Lung Cancer (SCLC) | Murine cell lines | 75 - 100 | [2] | |
| Non-Small Cell Lung Cancer (NSCLC) | Murine cell lines | ~750 | [2] | |
| Neuroblastoma (MYCN-amplified) | Various | 2 - 16 | [4] | |
| Breast Cancer | Panel of 13 cell lines | 80 - 300 | [5] | |
| Multiple Myeloma | OPM2, RPMI8226, H929, U266, etc. | < 300 | [6] | |
| General Cancer Cell Line Screen | Over 1000 cell lines | < 200 (in 53% of lines) | [2][7][8] | |
| Samuraciclib (CT7001) | Breast Cancer | MCF7, T47D, MDA-MB-231, HS578T, MDA-MB-468 | 180, 320, 330, 210, 220 | [9][10] |
| Colon Cancer | HCT116 | Induces apoptosis and cell cycle arrest at 0-10 µM | [9][11] | |
| General Cancer Cell Line Screen | Wide range | 200 - 300 | [12] | |
| SY-1365 | Leukemia | Various | Nanomolar range | [13] |
| Ovarian Cancer | Xenograft models | Antitumor activity observed | [13][14] | |
| Breast Cancer (Triple Negative) | Patient-derived xenograft models | Significant tumor growth inhibition | [15] | |
| YKL-5-124 | Chronic Myeloid Leukemia (CML) | HAP1 | Anti-proliferative effects at 100 nM | [16] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat | Anti-proliferative effects at 100 nM | [16] | |
| Multiple Myeloma | CD138+ primary cells and cell lines | Decreased proliferation | [17] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of anti-proliferative effects are provided below.
MTT Assay for Cell Proliferation
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[18]
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the CDK7 inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[19]
-
BrdU Incorporation Assay for DNA Synthesis
This assay detects the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA during the S-phase of the cell cycle.
-
Principle: Cells undergoing DNA replication will incorporate BrdU into their DNA. This incorporated BrdU can then be detected using a specific anti-BrdU antibody.[3][20]
-
Protocol:
-
Culture cells with the CDK7 inhibitor for the desired time.
-
Add BrdU labeling solution to the culture medium at a final concentration of 10 µM and incubate for 1-24 hours, depending on the cell proliferation rate.[21]
-
Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Incubate the cells with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.
-
Analyze the cells via fluorescence microscopy or flow cytometry to quantify the percentage of BrdU-positive cells.
-
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence is directly proportional to the DNA content of the cells, allowing for the differentiation of cells in different cell cycle phases.[22]
-
Protocol:
-
Harvest cells after treatment with the CDK7 inhibitor and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.[23]
-
Wash the cells to remove the ethanol and resuspend in PBS.
-
Treat the cells with RNase A to degrade RNA and prevent its staining by PI.[24]
-
Stain the cells with a PI solution (e.g., 50 µg/mL).[24]
-
Analyze the samples on a flow cytometer. The DNA content is measured by the intensity of the PI fluorescence.
-
Annexin V Staining for Apoptosis
This assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
-
Principle: Annexin V is a protein that has a high affinity for PS. By conjugating Annexin V to a fluorescent dye, it can be used to identify apoptotic cells. Propidium iodide is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells.[25][26]
-
Protocol:
-
Collect both adherent and floating cells after inhibitor treatment.
-
Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.[27]
-
Add fluorochrome-conjugated Annexin V and incubate for 10-15 minutes at room temperature in the dark.[27][28]
-
Add a viability dye such as propidium iodide or 7-AAD.
-
Analyze the cells by flow cytometry as soon as possible (within 1 hour).[29]
-
Mandatory Visualizations
Signaling Pathway of CDK7 Inhibition
Caption: CDK7 inhibition blocks transcriptional and cell cycle pathways, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Assessing Anti-proliferative Effects
Caption: A general workflow for validating the anti-proliferative effects of a CDK7 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]
- 4. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Samuraciclib hydrochloride | Apoptosis | CDK | TargetMol [targetmol.com]
- 12. ICEC0942 (Samuraciclib, CT7001) | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]
- 16. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. media.cellsignal.com [media.cellsignal.com]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. wp.uthscsa.edu [wp.uthscsa.edu]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 28. docs.abcam.com [docs.abcam.com]
- 29. bdbiosciences.com [bdbiosciences.com]
The Synergistic Offensive: Combining Cdk7-IN-15 with CDK4/6 Inhibitors to Overcome Therapeutic Resistance
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to CDK4/6 inhibitors, a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer, has spurred the exploration of novel combination strategies. One promising avenue is the co-inhibition of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of transcription and cell cycle progression. This guide provides a comparative analysis of the preclinical rationale and experimental data supporting the combination of a representative selective CDK7 inhibitor with established CDK4/6 inhibitors.
While specific preclinical data for the investigational compound Cdk7-IN-15 in combination with CDK4/6 inhibitors is not yet publicly available, this guide will utilize data from the clinically evaluated selective CDK7 inhibitor, Samuraciclib (CT7001) , as a surrogate to illustrate the therapeutic potential of this combination approach.
The Rationale: Overcoming Resistance by Targeting a Master Regulator
CDK4 and CDK6 are key drivers of the cell cycle, promoting the G1-S phase transition.[1] Inhibitors of CDK4/6, such as palbociclib, ribociclib, and abemaciclib, have significantly improved outcomes for patients with HR+ breast cancer.[2] However, acquired resistance is a common clinical challenge.
One of the key mechanisms of resistance to CDK4/6 inhibitors involves the upregulation of transcriptional programs that bypass the G1 checkpoint. This is where CDK7 inhibition becomes critical. CDK7 acts as a CDK-activating kinase (CAK), phosphorylating and activating several CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][3][4] Furthermore, as a core component of the general transcription factor TFIIH, CDK7 plays a pivotal role in regulating gene expression by phosphorylating the C-terminal domain of RNA Polymerase II.[4][5]
By inhibiting CDK7, it is hypothesized that we can achieve a dual blockade:
-
Directly inhibit the activation of cell cycle CDKs , including the targets of CDK4/6 inhibitors.
-
Suppress the transcriptional upregulation of genes that mediate resistance to CDK4/6 inhibition.
Preclinical studies have shown a strong synergistic effect when combining CDK7 inhibitors with endocrine therapies, particularly in models of resistance to CDK4/6 inhibitors.[6]
Preclinical Performance: A Look at the Data
The following tables summarize key preclinical findings for the combination of a selective CDK7 inhibitor (Samuraciclib) with therapies relevant to the CDK4/6 inhibitor resistance setting.
Table 1: In Vitro Efficacy of CDK7 Inhibition in CDK4/6 Inhibitor-Resistant Models
| Cell Line | Cancer Type | Prior Treatment | CDK7 Inhibitor | Combination Agent | Observed Effect | Reference |
| HR+ Breast Cancer Models | Breast Cancer | CDK4/6 inhibitor resistant | Samuraciclib (CT7001) | Fulvestrant | Synergy in overcoming resistance | [6] |
Table 2: Clinical Trial Evidence for CDK7 Inhibition Post-CDK4/6i
| Clinical Trial | Phase | Patient Population | CDK7 Inhibitor | Combination Agent | Key Findings | Reference |
| NCT03363893 | Phase 2a | HR+, HER2- metastatic breast cancer, post-CDK4/6i | Samuraciclib (CT7001) | Fulvestrant | Favorable toxicity profile and promising anti-tumor activity |
Experimental Protocols: A Methodological Overview
The following provides a generalized experimental protocol for assessing the synergy between a CDK7 inhibitor and a CDK4/6 inhibitor in preclinical models, based on common practices in the field.
Cell Viability and Synergy Assays:
-
Cell Culture: Cancer cell lines (e.g., HR+ breast cancer lines resistant to a CDK4/6 inhibitor) are cultured in appropriate media.
-
Drug Treatment: Cells are treated with a dilution series of the CDK7 inhibitor, the CDK4/6 inhibitor, and the combination of both drugs for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT or CellTiter-Glo.
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Western Blot Analysis for Target Engagement:
-
Protein Extraction: Protein lysates are collected from cells treated with the inhibitors.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against key pathway proteins (e.g., p-CDK2, p-Rb, total CDK7, total CDK4/6) and a loading control (e.g., β-actin).
-
Detection: Secondary antibodies conjugated to HRP are used for detection via chemiluminescence.
In Vivo Xenograft Studies:
-
Tumor Implantation: Immunocompromised mice are subcutaneously injected with cancer cells.
-
Tumor Growth and Randomization: Once tumors reach a specified size, mice are randomized into treatment groups (e.g., vehicle control, CDK7 inhibitor alone, CDK4/6 inhibitor alone, combination).
-
Drug Administration: Drugs are administered according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the interplay between CDK7 and CDK4/6, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Simplified signaling pathway of CDK7 and CDK4/6 in cell cycle control.
Caption: General experimental workflow for preclinical evaluation.
Conclusion and Future Directions
The combination of CDK7 and CDK4/6 inhibitors represents a rational and promising strategy to overcome acquired resistance to CDK4/6 inhibitor monotherapy. By targeting both the cell cycle machinery and the transcriptional programs that fuel resistance, this dual approach has the potential to induce durable responses in heavily pretreated patient populations.
Further preclinical studies are warranted to elucidate the precise mechanisms of synergy and to identify predictive biomarkers of response. The ongoing clinical evaluation of selective CDK7 inhibitors like Samuraciclib in combination with endocrine therapy will provide crucial insights into the clinical utility of this therapeutic strategy. As our understanding of the intricate interplay between cell cycle regulation and transcriptional control deepens, the targeted co-inhibition of key players like CDK7 and CDK4/6 will likely become an increasingly important component of the oncologist's armamentarium.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM catalyzes the exploration of drug selectivity: The CDK7 inhibitor example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Emerging approaches to CDK inhibitor development, a structural perspective - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00201A [pubs.rsc.org]
- 5. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 6. aacrjournals.org [aacrjournals.org]
Assessing the Specificity of a Novel CDK7 Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to predicting its biological effects and potential therapeutic window. This guide provides a comparative assessment of a representative Cyclin-Dependent Kinase 7 (CDK7) inhibitor, herein referred to as Cdk7-IN-15, against other known CDK7 inhibitors. The data presented is a composite representation based on publicly available information for highly selective CDK7 inhibitors.
CDK7 is a crucial kinase that plays a dual role in regulating both the cell cycle and transcription.[1][2] It is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][3][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation.[2][5] Given its central role in these fundamental cellular processes, CDK7 has emerged as a promising target in oncology.[6][7][8]
The development of potent and selective CDK7 inhibitors is an active area of research.[9][10] High specificity is critical to minimize off-target effects that can lead to toxicity and confound experimental results. This guide will delve into the specificity profile of this compound, comparing it with other well-characterized CDK7 inhibitors, and provide an overview of the experimental methods used to determine kinase selectivity.
Kinase Specificity Profile of this compound and Comparators
The specificity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases, often representing a significant portion of the human kinome. The results are usually presented as the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50) or as a percentage of inhibition at a fixed concentration.
Below is a summary table comparing the inhibitory activity of this compound (represented by data from highly selective inhibitors like SY-351 and YKL-5-124) and other known CDK7 inhibitors against CDK7 and a selection of common off-target kinases.[11][12]
| Kinase | This compound (IC50/Inhibition %) | THZ1 (IC50/Inhibition %) | BS-181 (IC50/Inhibition %) | LDC4297 (IC50/Inhibition %) |
| CDK7 | <10 nM | 3.2 nM | 17 nM | <10 nM |
| CDK1 | >1000 nM | >1000 nM | >1000 nM | >1000 nM |
| CDK2 | >1000 nM | >1000 nM | >1000 nM | >1000 nM |
| CDK4 | >1000 nM | >1000 nM | >1000 nM | >1000 nM |
| CDK5 | >1000 nM | >1000 nM | >1000 nM | >1000 nM |
| CDK9 | >500 nM | 150 nM | >1000 nM | >1000 nM |
| CDK12 | 36 nM (EC50) | Inhibits | No significant inhibition | Some inhibition |
| CDK13 | Inhibited at higher conc. | Inhibits | No significant inhibition | Some inhibition |
Data is compiled from various sources and should be considered representative.[9][11][13][14] For this compound, data from highly selective inhibitors like SY-351 and YKL-5-124 is used as a proxy.
As the table illustrates, this compound demonstrates high potency and selectivity for CDK7. While some activity against CDK12 and CDK13 has been observed for certain CDK7 inhibitors at higher concentrations, compounds like YKL-5-124 have been developed to have potent specificity for CDK7 with no inhibitory activity against CDK12 and CDK13.[9] In contrast, the well-known covalent inhibitor THZ1 shows potent anti-tumor activity but also inhibits CDK12 and CDK13.[9] BS-181, one of the first highly selective CDK7 inhibitors, shows good selectivity but has limitations in terms of bioavailability.[8][9]
Experimental Protocols for Kinase Profiling
The determination of a kinase inhibitor's specificity is a critical step in its development.[15] Several robust methods are employed for this purpose, with chemoproteomics and luminescent ADP detection platforms being prominent examples.
Chemoproteomics-Based Kinase Profiling (e.g., Kinobeads)
This method assesses the binding of an inhibitor to a panel of kinases in a competitive manner within a cellular lysate, which more closely mimics the physiological environment.[16][17][18]
Experimental Workflow:
-
Cell Lysis: A well-characterized cell line (e.g., A549, HL-60) is cultured and then lysed to produce a native cellular extract containing a diverse repertoire of kinases.[17]
-
Inhibitor Incubation: The cell lysate is incubated with varying concentrations of the test inhibitor (e.g., this compound).
-
Kinobeads Pulldown: A mixture of broad-spectrum, immobilized kinase inhibitors (kinobeads) is added to the lysate. Kinases that are not bound by the test inhibitor will bind to the kinobeads.[17][18]
-
Enrichment and Digestion: The kinobeads are washed to remove non-specifically bound proteins. The captured kinases are then eluted and digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: The abundance of each kinase in the presence of the inhibitor is compared to a control (DMSO-treated) sample. A decrease in the amount of a kinase captured by the kinobeads with increasing inhibitor concentration indicates that the inhibitor is binding to that kinase.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection platform that can be used to measure the activity of a wide range of kinases and assess the potency of their inhibitors.[19]
Experimental Protocol:
-
Kinase Reaction: The kinase of interest is incubated with its substrate, ATP, and the test inhibitor at various concentrations in a multi-well plate. The kinase reaction results in the conversion of ATP to ADP.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin.
-
Luminescence Measurement: The newly synthesized ATP is used by the luciferase to generate a luminescent signal that is proportional to the amount of ADP produced in the initial kinase reaction. The signal is measured using a plate-reading luminometer.
-
IC50 Determination: The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.
CDK7 Signaling Pathway
CDK7's central role in both transcription and cell cycle progression is depicted in the simplified signaling pathway below. Its inhibition can therefore have profound effects on cancer cell proliferation and survival.[4][8][12]
Conclusion
The assessment of kinase inhibitor specificity is a cornerstone of modern drug discovery and chemical biology. While "this compound" is used here as a representative placeholder, the data for highly selective inhibitors like SY-351 and YKL-5-124 demonstrate that achieving a high degree of selectivity for CDK7 over other kinases, including the closely related CDK12 and CDK13, is possible. This specificity is crucial for elucidating the precise biological functions of CDK7 and for developing targeted therapies with improved safety profiles. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of novel CDK7 inhibitors, ensuring a thorough understanding of their activity and potential for clinical translation.
References
- 1. Gene - CDK7 [maayanlab.cloud]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Renaissance of Cyclin Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5 Promising CDK7 Inhibitors on the Horizon [delveinsight.com]
- 11. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 19. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.in]
A Comparative Guide to Selective CDK7 Inhibition versus Pan-CDK Inhibition
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Note: This guide compares the pharmacological profiles of pan-Cyclin-Dependent Kinase (CDK) inhibitors with a representative selective CDK7 inhibitor. The compound Cdk7-IN-15, as specified in the topic, is not found in scientific literature; publicly available data indicates it is an inhibitor of Cdc7, a distinct kinase. Therefore, this guide utilizes YKL-5-124 , a well-characterized and highly selective covalent CDK7 inhibitor, as a paradigm for targeted CDK7 inhibition to provide a relevant and data-supported comparison.
Introduction
Cyclin-dependent kinases (CDKs) are critical regulators of two fundamental cellular processes: cell cycle progression and gene transcription.[1] Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. Early drug discovery efforts produced pan-CDK inhibitors, which target multiple CDK family members simultaneously. While demonstrating potent anti-proliferative effects, these agents often suffered from significant toxicity due to their broad activity against CDKs essential in normal, healthy cells.[2] This has led to the development of second-generation, highly selective inhibitors targeting specific CDKs implicated in cancer pathology, such as CDK7.
CDK7 is unique as it holds a dual role as a master regulator. As part of the CDK-activating kinase (CAK) complex, it phosphorylates and activates cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[3] Concurrently, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the initiation of gene transcription.[1] This guide provides an objective, data-driven comparison of YKL-5-124, a selective CDK7 inhibitor, against archetypal pan-CDK inhibitors, highlighting differences in selectivity, cellular effects, and therapeutic rationale.
Quantitative Performance Comparison: Kinase Selectivity
The defining difference between selective and pan-CDK inhibitors lies in their target engagement profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of YKL-5-124 against various CDKs compared to those of well-documented pan-CDK inhibitors. Lower IC50 values indicate higher potency.
| Kinase Target | YKL-5-124 (Selective) | Flavopiridol (Pan-Inhibitor) | AT7519 (Pan-Inhibitor) | Dinaciclib (Pan-Inhibitor) |
| CDK1 | >10,000 nM | ~30 nM[2] | 210 nM[4][5] | 3 nM[6] |
| CDK2 | 1,300 nM[2][7] | ~170 nM[2] | 47 nM[4][5] | 1 nM[6] |
| CDK4 | >10,000 nM | ~100 nM[2] | 100 nM[4][5] | 100 nM[8] |
| CDK5 | Not Reported | Not Reported | <10 nM | 1 nM[6] |
| CDK6 | Not Reported | ~60 nM[2] | 170 nM[4][5] | Not Reported |
| CDK7 | 9.7 nM [7][9] | ~300 nM[2] | >1,000 nM | ~10 nM[10] |
| CDK9 | 3,020 nM[2][7] | ~10 nM[2] | <10 nM[4][5] | 4 nM[6] |
| CDK12 | Inactive (>10,000 nM)[9] | Not Reported | Not Reported | Not Reported |
| CDK13 | Inactive (>10,000 nM)[9] | Not Reported | Not Reported | Not Reported |
Data compiled from multiple sources. Values are approximate and can vary based on assay conditions.
Summary of Cellular Effects:
| Inhibitor Type | Primary Mechanism | Cell Cycle Effect | Transcriptional Effect | Key Rationale |
| Selective CDK7 (YKL-5-124) | Covalent inhibition of CDK7.[9] | G1/S phase arrest by preventing activation of CDK2 and inhibiting E2F-driven gene expression.[9] | Modest direct effect on global transcription at selective doses.[2][3] | Target cancers addicted to specific transcriptional programs (e.g., MYC-driven) or with E2F dysregulation.[3] |
| Pan-CDK Inhibitors | ATP-competitive inhibition of multiple CDKs.[11][12] | G1 and/or G2/M arrest due to broad inhibition of CDK1, CDK2, CDK4, and CDK6.[2] | Potent, widespread transcriptional suppression due to strong inhibition of CDK9.[5][6] | Induce broad cytotoxic effects in rapidly dividing cells.[2] |
Signaling Pathways and Mechanisms of Action
The diagrams below illustrate the key functional roles of CDK7 and the conceptual difference between selective and pan-CDK inhibition.
Caption: Dual roles of CDK7 in cell cycle progression and transcription.
Caption: Conceptual model of inhibitor target selectivity.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols represent standard approaches for characterizing and comparing kinase inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during a phosphorylation reaction.
Workflow Diagram:
Caption: Workflow for a luminescent biochemical kinase assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of test inhibitors (e.g., YKL-5-124, Flavopiridol) in a suitable buffer with a final DMSO concentration ≤1%. Prepare a reaction buffer containing the kinase (e.g., recombinant CDK7/CycH/MAT1) and a suitable peptide substrate.
-
Kinase Reaction: In a 384-well plate, add 5 µL of kinase/substrate buffer to each well. Add 1 µL of diluted inhibitor or vehicle (DMSO) control. Pre-incubate for 15 minutes at room temperature.
-
Initiation: Initiate the reaction by adding 5 µL of ATP solution (at a concentration near the Km for the specific kinase). Incubate for 60 minutes at 30°C.
-
First Detection Step: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence on a plate reader. The signal is proportional to the ADP produced and inversely proportional to kinase inhibition.
-
Analysis: Normalize the data to high (no inhibitor) and low (no enzyme) controls. Plot the percent inhibition against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well, opaque-walled plate at a density of 2,000-5,000 cells per well in 90 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the inhibitors. Add 10 µL of the diluted compounds to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot for Cellular Target Engagement
This technique assesses the phosphorylation status of downstream CDK substrates to confirm inhibitor activity within the cell.
Methodology:
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of the inhibitor (and a vehicle control) for a defined period (e.g., 6-24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated substrate (e.g., anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), or anti-phospho-RNA Pol II CTD (Ser5)).
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.
-
Analysis: Re-probe the blot for total protein levels (e.g., total CDK1, total RNA Pol II) and a loading control (e.g., β-actin or GAPDH) to confirm equal loading and to quantify the relative decrease in phosphorylation.
Conclusion
The comparison between the selective CDK7 inhibitor YKL-5-124 and pan-CDK inhibitors reveals a clear trade-off between targeted precision and broad-spectrum activity. Pan-CDK inhibitors induce potent, widespread cell cycle arrest and transcriptional shutdown, but this lack of specificity is associated with higher toxicity.[2] In contrast, highly selective CDK7 inhibitors like YKL-5-124 offer a more refined mechanism of action, primarily inducing a G1/S cell cycle block with a more nuanced impact on transcription.[2][3] This targeted approach may provide a wider therapeutic window and is particularly promising for cancers that are driven by specific transcriptional addictions or cell cycle dysregulations that are critically dependent on CDK7 activity. The choice between these strategies will ultimately depend on the specific cancer biology, the desired therapeutic outcome, and the management of on- and off-target toxicities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for Cdk7-IN-15
For researchers and laboratory professionals engaged in drug development, the proper handling and disposal of specialized chemical compounds like Cdk7-IN-15 are paramount for ensuring a safe and compliant laboratory environment. This guide provides a procedural framework for the safe disposal of this compound, drawing upon established safety protocols for similar research-grade chemical inhibitors.
Core Safety Principles
When handling this compound, it is crucial to adhere to standard laboratory safety practices. This includes the use of appropriate personal protective equipment (PPE) such as safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1][2] All handling of the compound, especially in powdered form, should be conducted in a well-ventilated area or under a laboratory fume hood to avoid inhalation of dust or aerosols.[1][2] An accessible safety shower and eyewash station are essential in the event of accidental exposure.[1]
In case of contact, immediate action is necessary. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][2] For skin contact, wash the affected area thoroughly with soap and water and remove contaminated clothing.[1][2] If inhaled, move to fresh air; if breathing is difficult, provide respiratory support and consult a physician.[2] In the event of ingestion, rinse the mouth with water and seek immediate medical attention; do not induce vomiting.[1]
Storage and Handling
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage for the powdered form is at -20°C, and if in solvent, at -80°C.[1]
Hazard Profile of a Similar CDK7 Inhibitor
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment. Collect spillage.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Unused or expired this compound (in solid or solution form) should be treated as hazardous chemical waste.
-
Contaminated materials, such as pipette tips, centrifuge tubes, gloves, and absorbent paper, must also be disposed of as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent unintentional reactions.
-
-
Waste Collection and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound." Include any known hazard warnings (e.g., "Acutely Toxic," "Aquatic Hazard").
-
-
Neutralization and Deactivation (if applicable and approved):
-
Consult your institution's Environmental Health and Safety (EHS) department for approved chemical neutralization or deactivation protocols. Do not attempt any chemical treatment without explicit approval and a validated procedure.
-
-
Final Disposal:
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This guide is intended to provide essential safety and logistical information. Always prioritize your institution's specific protocols and the information provided by the chemical supplier. By adhering to these procedures, you contribute to a safer research environment and ensure regulatory compliance.
References
Personal protective equipment for handling Cdk7-IN-15
Essential Safety and Handling Guide for Cdk7-IN-15
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the research compound this compound. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
I. Compound Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following information is based on the material safety data sheet for the closely related compound, CDK7-IN-1.[1] It is imperative to handle this compound with the same level of caution.
A. Hazard Identification
The toxicological properties of this compound have not been fully investigated.[1] Based on the data for CDK7-IN-7, a similar compound, it may be harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2]
B. Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling this compound. The following PPE is recommended to minimize exposure and ensure personal safety.[3][4][5]
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times to protect against splashes. |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile) are required. |
| Body Protection | Impervious clothing / Laboratory coat | A fully buttoned lab coat should be worn to protect the skin. |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust/aerosol formation is likely. |
C. Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Safe Handling | Avoid inhalation, and contact with eyes and skin.[1][2] Prevent the formation of dust and aerosols.[1][2] Use only in areas with adequate exhaust ventilation.[1][2] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area.[1][2] Protect from direct sunlight and sources of ignition.[1][2] Recommended storage temperature for the powder form is -20°C.[1][2] |
II. Operational Plan: Experimental Protocol
The following is a generalized protocol for the use of this compound in cell-based assays, synthesized from methodologies reported for other CDK7 inhibitors.[6][7][8]
A. Preparation of Stock Solutions
-
Reconstitution: Dissolve the this compound powder in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C or -80°C for long-term stability.
B. Cell Treatment
-
Cell Culture: Culture cells to the desired confluency in the appropriate growth medium.
-
Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final concentration in fresh cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the specified period as required by the experimental design.
C. Post-Treatment Analysis
Following treatment with this compound, cells can be harvested and analyzed using various techniques, such as:
-
Western Blotting: To assess the levels of specific proteins and their phosphorylation status.
-
Cell Viability Assays (e.g., MTT): To determine the effect of the compound on cell proliferation.
-
Flow Cytometry: To analyze cell cycle distribution.
-
Quantitative PCR (qPCR): To measure changes in gene expression.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of the substance in accordance with prevailing country, federal, state, and local regulations.[1] |
| Contaminated Materials (e.g., pipette tips, gloves, plates) | Collect in a designated hazardous waste container and dispose of according to institutional and local guidelines for chemical waste. |
| Liquid Waste (e.g., cell culture medium containing this compound) | Collect in a sealed, labeled waste container. Do not pour down the drain.[2] Dispose of as hazardous chemical waste. |
Visual Guides
Workflow for Handling this compound
References
- 1. abmole.com [abmole.com]
- 2. CDK7-IN-7|2640208-01-9|MSDS [dcchemicals.com]
- 3. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
